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  • Product: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester
  • CAS: 13380-39-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical and physical properties of (4R)-1-Methyl-4-propyl-L-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester , a key chiral intermediate in pharmaceutical synthesis, most notably recognized for its connection to the lincosamide class of antibiotics. This document moves beyond a simple data sheet to offer insights into its synthesis, structural significance, and analytical characterization, reflecting a synthesis of established knowledge and practical application.

Core Molecular Identity and Significance

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester, also known by its IUPAC name methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate, is a derivative of the non-proteinogenic amino acid L-proline. Its structure is characterized by a pyrrolidine ring with a methyl group on the nitrogen, a methyl ester at the 2-position, and a propyl group at the 4-position. The specific stereochemistry, (2S, 4R), is crucial for its biological relevance.

The primary significance of this molecule lies in its relationship to Lincomycin , a naturally occurring antibiotic. The parent acid, (4R)-1-methyl-4-propyl-L-proline, is a structural component of Lincomycin, which is biosynthesized by Streptomyces lincolnensis.[1] As such, the methyl ester serves as a valuable labeled proline derivative and an intermediate in the development of biosynthetic antibiotics.[2] Understanding its chemical properties is therefore fundamental for researchers engaged in the synthesis of novel antibiotic analogues and in the study of lincosamide biosynthesis.

Structural Context: The Proline Backbone

Proline's unique cyclic structure imparts significant conformational rigidity compared to other amino acids. This rigidity is a key factor in the structure of peptides and proteins. In the case of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, the substituents on the pyrrolidine ring further influence its three-dimensional shape and reactivity.

Physicochemical and Spectroscopic Profile

Precise experimental data for this specific ester is not widely published in readily accessible literature. However, based on information from chemical suppliers and knowledge of similar compounds, we can compile a profile of its expected properties.

General Properties
PropertyValueSource
CAS Number 13380-39-7[3]
Molecular Formula C₁₀H₁₉NO₂[3]
Molecular Weight 185.26 g/mol [3]
Appearance Brown Oil
Purity >95% (typical for commercial samples)
IUPAC Name methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate[4]
Synonyms 4-Propyl-hygric Acid Methyl Ester, (4R)-4-Propyl-hygric Acid Methyl Ester, trans-4-Propyl-1-methyl-L-proline Methyl Ester
Spectroscopic Data (Predicted and Analog-Based)

While specific spectra for this compound are not available in public databases, we can predict the key features based on its structure and data from analogous compounds like L-proline methyl ester.[5][6]

  • ¹H NMR: Expected signals would include a singlet for the N-methyl group, a singlet for the ester methyl group, and multiplets for the protons on the pyrrolidine ring and the propyl group. The chemical shifts and coupling constants of the ring protons would be indicative of the trans relationship between the substituents at positions 2 and 4.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrrolidine ring, the N-methyl and O-methyl carbons, and the carbons of the propyl group.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185, with fragmentation patterns characteristic of proline esters, such as the loss of the methoxycarbonyl group.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹) and C-N stretching vibrations.

Synthesis and Handling

The synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is not commonly detailed in academic literature, likely due to its specialized application. However, a logical and established approach involves the esterification of the parent carboxylic acid, (4R)-1-Methyl-4-propyl-L-proline.

Proposed Synthetic Workflow

A general and effective method for the esterification of amino acids is the use of an acidic alcohol solution. The following protocol is a well-established procedure for synthesizing amino acid methyl esters.[1]

G cluster_0 Esterification Protocol start Start: (4R)-1-Methyl-4-propyl-L-proline HCl suspend Suspend in Methanol start->suspend cool Cool to 0°C suspend->cool add_reagent Slowly add Thionyl Chloride (SOCl₂) cool->add_reagent reflux Warm to Reflux add_reagent->reflux monitor Monitor reaction by TLC reflux->monitor concentrate Concentrate in vacuo monitor->concentrate Upon completion recrystallize Recrystallize/Purify concentrate->recrystallize end Product: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester recrystallize->end

Caption: Proposed workflow for the synthesis of the target ester.

Detailed Protocol:

  • Reaction Setup: Suspend (4R)-1-Methyl-4-propyl-L-proline hydrochloride in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride dropwise with stirring. The causality here is that thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. This avoids the direct use of corrosive HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired methyl ester.

Handling and Storage

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is expected to be a stable compound under normal laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture, and refrigerated.

Applications in Research and Development

The primary application of this compound is as a building block in the synthesis of novel lincosamide antibiotics. The rise of antibiotic resistance necessitates the development of new antibacterial agents, and the modification of existing antibiotic scaffolds is a common strategy.

Logical Relationship in Drug Discovery

G cluster_0 Drug Development Pathway A (4R)-1-Methyl-4-propyl-L-proline (Parent Acid) B (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (Target Compound) A->B Esterification C Chemical Modification and Coupling Reactions B->C D Novel Lincosamide Analogues C->D E Screening for Antibacterial Activity D->E

Caption: Role of the target ester in the drug discovery pipeline.

By using (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, medicinal chemists can perform various chemical modifications at the ester functionality or other parts of the molecule before coupling it with a sugar moiety to create new lincomycin analogues. These new compounds can then be screened for improved activity against resistant bacterial strains.

Conclusion

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a specialized yet important chemical entity. Its value is intrinsically linked to the field of antibiotic research, particularly in the development of new lincosamides. While detailed, publicly available characterization data is sparse, its synthesis can be achieved through established methods of amino acid esterification. This guide provides a framework for understanding and utilizing this compound, grounded in the principles of organic chemistry and its practical application in drug discovery.

References

  • Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. [Link]

  • PubChem. (n.d.). (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, TRC. Retrieved from [Link]

  • Malachtova, M., et al. (2019). Mutasynthesis of Lincomycin Derivatives with Activity against Drug-Resistant Staphylococci. Antimicrobial Agents and Chemotherapy, 63(5), e02287-18. [Link]

  • PubChem. (n.d.). L-Proline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1246815-09-7 4 | R-Methyl-Propyl-Proline-d₃ Methyl Ester. Retrieved from [Link]

  • Braga, C. B., et al. (2014). Conformational Analysis and Intramolecular Interactions of L-proline Methyl Ester and Its N-acetylated Derivative Through Spectroscopic and Theoretical Studies. The Journal of Physical Chemistry A, 118(9), 1748–1758. [Link]

  • SpectraBase. (n.d.). L-Proline methyl ester hydrochloride. Retrieved from [Link]

  • Vedantu. (n.d.). Proline: Structure, Functions, Synthesis & Applications. Retrieved from [Link]

  • The Biology Project. (n.d.). Proline. University of Arizona. Retrieved from [Link]

  • Molbase. (n.d.). (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. Retrieved from [Link]

  • Braga, C. B., Ducati, L. C., Tormena, C. F., & Rittner, R. (2014). Conformational Analysis and Intramolecular Interactions of L-proline Methyl Ester and Its N-acetylated Derivative Through Spectroscopic and Theoretical Studies. The Journal of physical chemistry. A, 118(9), 1748–1758. [Link]

  • SpectraBase. (n.d.). L-Proline methyl ester hydrochloride. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

Exploratory

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester synthesis protocol

An In-Depth Technical Guide to the Synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Executive Summary (4R)-1-Methyl-4-propyl-L-proline is a non-proteinogenic amino acid that constitutes a key structural compone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Executive Summary

(4R)-1-Methyl-4-propyl-L-proline is a non-proteinogenic amino acid that constitutes a key structural component of the lincosamide antibiotic, lincomycin.[1] The synthesis of this molecule and its derivatives, such as the methyl ester, is of significant interest to researchers in medicinal chemistry and drug development for the creation of novel antibiotic analogs to combat rising bacterial resistance.[1] This guide provides a comprehensive, in-depth protocol for the stereoselective synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. The proposed synthetic route commences from the readily available and inexpensive chiral starting material, (trans)-4-hydroxy-L-proline. The strategy involves a sequence of protection, oxidation, olefination, stereoselective reduction, esterification, and N-methylation. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the critical scientific rationale behind key experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

The Target Molecule: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

The proline ring is a unique structural motif in chemistry and biology, and its substituted analogues are crucial building blocks for many biologically active compounds.[2][3] The target molecule, with the full stereochemical designation (2S, 4R)-1-Methyl-4-propyl-proline Methyl Ester, features substitution at both the C4 position and the nitrogen atom. Its parent amino acid is a natural product, famously derived from the hydrolysis of lincomycin.[1] The synthesis of this specific stereoisomer and its derivatives is essential for structure-activity relationship (SAR) studies aimed at developing new lincosamide antibiotics with improved efficacy or altered spectra of activity.

Foundational Synthetic Strategies for 4-Substituted Prolines

The synthesis of 4-substituted prolines is a well-explored area of organic chemistry, driven by their utility in peptide and pharmaceutical synthesis.[4] Key strategies to install substituents at the C4 position with stereocontrol include:

  • Diastereoselective Alkylation: This involves the generation of a proline enolate, typically from an N-protected proline ester, followed by reaction with an electrophile. The stereochemical outcome is influenced by the N-protecting group, the ester group, and the reaction conditions.[5]

  • Conjugate Addition: Michael addition to a dehydroproline derivative is another powerful method for introducing substituents at the C4 position.

  • Ring-Closing Metathesis: This strategy builds the pyrrolidine ring from acyclic precursors, establishing the desired substitution pattern during the cyclization event.

  • Modification of Chiral Precursors: Utilizing readily available, enantiopure starting materials like 4-hydroxyproline allows for the modification of the existing functional group at C4 to introduce new substituents.[1][6]

This guide focuses on the last approach, leveraging the C4 hydroxyl group of (trans)-4-hydroxy-L-proline as a synthetic handle to introduce the propyl group. This strategy is advantageous due to the low cost of the starting material and the well-established chemistry for its transformations.

Retrosynthetic Analysis and Strategy Selection

The chosen synthetic pathway is adapted from a reported stereoselective synthesis of the (4S)-epimer of the target molecule.[1][7][8] The retrosynthetic analysis begins by disconnecting the final product at its most recently formed bonds.

The N-methyl and methyl ester groups can be installed in the final steps via standard N-methylation and esterification procedures. The crucial C4-propyl bond and the stereocenter at C4 can be established via a stereoselective hydrogenation of an exocyclic alkene intermediate. This alkene, in turn, is accessible through a Wittig olefination of a 4-ketoproline derivative. The 4-keto intermediate can be prepared by the oxidation of the commercially available (trans)-4-hydroxy-L-proline, after appropriate N-protection.

This multi-step approach provides excellent control over the stereocenter at C2, which is preserved from the starting material, and focuses the main synthetic challenge on the stereoselective formation of the C4 center.

Retrosynthesis Target (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Intermediate1 N-Methylation Esterification Target->Intermediate1 AminoAcid (2S, 4R)-N-Cbz-4-propylproline Intermediate2 Stereoselective Hydrogenation AminoAcid->Intermediate2 Alkene (S)-N-Cbz-4-propylidene-proline Intermediate3 Wittig Olefination Alkene->Intermediate3 Ketone (S)-N-Cbz-4-oxoproline Intermediate4 Oxidation Ketone->Intermediate4 StartingMaterial (2S, 4R)-N-Cbz-4-hydroxyproline Intermediate5 N-Protection StartingMaterial->Intermediate5 Hydroxyproline (trans)-4-Hydroxy-L-proline

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol

The overall workflow involves a sequence of chemical transformations starting from a commercially available amino acid, followed by purification and analysis at key stages.

Workflow Start Start: (trans)-4-Hydroxy-L-proline Step1 Step 1: N-Protection (Cbz) Start->Step1 Purification Workup & Column Chromatography Step1->Purification Step2 Step 2: Oxidation (TEMPO/TCCA) Step2->Purification Step3 Step 3: Wittig Olefination Step3->Purification Step4 Step 4: Hydrogenation (H₂, Pd/C) Step4->Purification Step5 Step 5: Esterification (TMSCl/MeOH) Step5->Purification Step6 Step 6: N-Methylation (Formalin, H₂, Pd/C) Step6->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Purification->Analysis Purification->Analysis Purification->Analysis Purification->Analysis Purification->Analysis Analysis->Step2 Analysis->Step3 Analysis->Step4 Analysis->Step5 Analysis->Step6 FinalProduct Final Product: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Analysis->FinalProduct

Caption: High-level experimental workflow for the synthesis.

Quantitative Data Summary
StepStarting MaterialReagent 1Reagent 2SolventProduct
1 (trans)-4-Hydroxy-L-prolineBenzyl Chloroformate (Cbz-Cl)NaHCO₃Acetone/WaterN-Cbz-(trans)-4-hydroxy-L-proline
2 N-Cbz-(trans)-4-hydroxy-L-prolineTEMPO (cat.)TCCAEthyl AcetateN-Cbz-4-oxo-L-proline
3 N-Cbz-4-oxo-L-prolinePropyltriphenylphosphonium bromideNaHDMSON-Cbz-4-propylidene-L-proline
4 N-Cbz-4-propylidene-L-prolineH₂ (1 atm)10% Pd/CMethanolN-Cbz-(4R)-4-propyl-L-proline
5 N-Cbz-(4R)-4-propyl-L-prolineTrimethylchlorosilane (TMSCl)MethanolMethanolN-Cbz-(4R)-4-propyl-L-proline Methyl Ester
6 N-Cbz-(4R)-4-propyl-L-proline Methyl EsterFormalin (37% aq.)10% Pd/C, H₂Methanol(4R)-1-Methyl-4-propyl-L-proline Methyl Ester
Step 1: N-Protection of (trans)-4-Hydroxy-L-proline

Causality: The protection of the secondary amine is essential to prevent side reactions in subsequent steps, particularly during oxidation and olefination. The benzyloxycarbonyl (Cbz) group is chosen as it is robust enough to withstand the planned reaction conditions but can be readily removed via hydrogenolysis in a later step, which is already planned for the reduction of the alkene and final N-methylation.

Protocol:

  • Dissolve (trans)-4-hydroxy-L-proline (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acetone under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Cbz-(trans)-4-hydroxy-L-proline.

Step 2: Oxidation to N-Cbz-4-oxo-L-proline

Causality: The conversion of the C4-hydroxyl group into a ketone is the key step to enable the introduction of the propyl group via olefination. A TEMPO/TCCA (Trichloroisocyanuric acid) oxidation system is employed.[1] This method is advantageous as it operates under mild conditions, avoids the use of heavy metals (like chromium), and is effective for oxidizing secondary alcohols without epimerizing the adjacent C2 stereocenter.

Protocol:

  • Dissolve N-Cbz-(trans)-4-hydroxy-L-proline (1.0 eq) in ethyl acetate.

  • Add TEMPO (0.05 eq) to the solution.

  • Add TCCA (0.6 eq) portion-wise over 30 minutes, maintaining the temperature below 25 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove solid byproducts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Cbz-4-oxo-L-proline, which can be used in the next step without further purification. A patent describes a similar procedure for preparing 4-oxo-L-proline derivatives.[9]

Step 3: Wittig Olefination

Causality: The Wittig reaction is a reliable method for converting ketones into alkenes. Here, it is used to form the exocyclic double bond and introduce the carbon skeleton of the propyl group. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMSO is crucial for the efficient deprotonation of the phosphonium salt to form the ylide.[1]

Protocol:

  • Suspend propyltriphenylphosphonium bromide (1.5 eq) in anhydrous DMSO under an inert atmosphere (e.g., Argon).

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at room temperature.

  • Heat the mixture to 60-70 °C for 1 hour to ensure complete ylide formation (the solution should turn a deep orange/red color).

  • Cool the ylide solution to room temperature.

  • Add a solution of N-Cbz-4-oxo-L-proline (1.0 eq) in anhydrous DMSO dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with a mixture of diethyl ether and hexanes.

  • Wash the combined organic layers with water and brine.

  • Dry, filter, and concentrate the organic phase. Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate N-Cbz-4-propylidene-L-proline.

Step 4: Stereoselective Hydrogenation

Causality: This is the most critical step for establishing the desired (4R) stereochemistry. The hydrogenation of the exocyclic double bond using a heterogeneous catalyst like Palladium on carbon (Pd/C) will re-establish the C4 stereocenter. The facial selectivity of the hydrogen addition is influenced by the steric environment of the substrate. The Cbz-protected carboxylate group at C2 is sterically demanding and is expected to direct the hydrogen addition to the opposite face, yielding the desired (trans) or (4R) product relative to the C2 substituent. However, mixtures of diastereomers are possible, and reaction conditions (solvent, pressure, temperature) may need optimization to maximize the diastereomeric excess.[10]

Protocol:

  • Dissolve N-Cbz-4-propylidene-L-proline (1.0 eq) in methanol.

  • Add 10% Pd/C catalyst (10% w/w).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm, balloon).

  • Stir the suspension vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the olefinic protons.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate to yield N-Cbz-(4R)-4-propyl-L-proline. The diastereomeric ratio should be determined at this stage by NMR or chiral HPLC.

Step 5: Methyl Esterification

Causality: Esterification of the carboxylic acid is required to obtain the final target molecule. A mild and efficient method using trimethylchlorosilane (TMSCl) in methanol is selected.[11] TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification under gentle conditions, minimizing the risk of side reactions.

Protocol:

  • Suspend N-Cbz-(4R)-4-propyl-L-proline (1.0 eq) in anhydrous methanol.

  • Cool the mixture to 0 °C.

  • Add TMSCl (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TMSCl under reduced pressure to yield the crude N-Cbz-(4R)-4-propyl-L-proline Methyl Ester hydrochloride, which can be used directly in the next step after neutralization or purification.

Step 6: Deprotection and N-Methylation

Causality: The final step involves the simultaneous removal of the Cbz protecting group and the methylation of the resulting secondary amine. This is efficiently achieved via reductive amination using formalin (an aqueous solution of formaldehyde) and hydrogen with a Pd/C catalyst. The Cbz group is first cleaved by hydrogenolysis, and the liberated amine then reacts with formaldehyde to form an iminium ion, which is immediately reduced by the H₂/Pd catalyst to the N-methyl amine.[1]

Protocol:

  • Dissolve N-Cbz-(4R)-4-propyl-L-proline Methyl Ester (1.0 eq) in methanol.

  • Add formalin (37% aq. solution, 3.0 eq).

  • Add 10% Pd/C catalyst (10% w/w).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm, balloon).

  • Stir the reaction vigorously at room temperature for 6-12 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to afford the final product, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Characterization and Validation

The identity, purity, and stereochemistry of the final product and key intermediates must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of all expected protons, including the N-methyl and O-methyl singlets, the propyl group signals, and the protons on the proline ring. The coupling constants of the ring protons can provide information about the cis/trans stereochemistry.

    • ¹³C NMR: To confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z for [M+H]⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric and diastereomeric purity of the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (~1740 cm⁻¹).

Conclusion

This guide details a robust and logical synthetic route for the preparation of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a valuable building block for pharmaceutical research. By starting with the inexpensive chiral precursor (trans)-4-hydroxy-L-proline, the synthesis proceeds through a series of well-established reactions. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, providing researchers with the knowledge to troubleshoot and adapt the synthesis as needed. The most critical step, the stereoselective hydrogenation, has been highlighted as a key point for optimization to ensure the desired diastereomeric purity of the final compound. Successful execution of this protocol, coupled with rigorous analytical validation, will provide access to this important proline derivative for further investigation in drug discovery programs.

References

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  • Novotná, J., et al. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond? Frontiers in Microbiology, 7. Available at: [Link]

  • Samson, A. O., & Reiser, O. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(35), 13144–13155. Available at: [Link]

  • Huitric, A. C., et al. (2002). Syntheses of Novel 4-tert-alkyl Ether Proline-Based 16- And 17-membered Macrocyclic Compounds. The Journal of Organic Chemistry, 67(8), 2730–2733. Available at: [Link]

  • Tu, Y., et al. (2019). Diastereoselective synthesis of the 4-methylproline derivatives. ResearchGate. Available at: [Link]

  • Mandal, G. H., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. Available at: [Link]

  • Wennemers, H., et al. (2019). Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry. Available at: [Link]

  • Seebach, D., et al. (1986). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 108(20), 6347–6353. Available at: [Link]

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  • Senthamarai, T., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 24(3), 558-562. Available at: [Link]

  • Mandal, G. H., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. Available at: [Link]

  • Seebach, D., et al. (1995). L-Proline, 2-methyl-. Organic Syntheses, 72, 62. Available at: [Link]

  • An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 7(7), 570-572. Available at: [Link]

  • SynArchive. (n.d.). Synthesis of (a) (trans)-4-(Methylthio)-L-proline, methyl ester, hydrochloride. Retrieved from: [Link]

  • Mandal, G. H., et al. (2025). (PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester. Retrieved from: [Link]

  • Lawrence, A. M., et al. (2012). Purification of L-proline 4-hydroxylase from Dactylosporangium sp. strain RH1. Applied and Environmental Microbiology, 78(13), 4471-4478. Available at: [Link]

  • Wang, L., et al. (2015). Method for synthesizing 4-oxo-L-proline derivative. Google Patents. CN104788353A.
  • ResearchGate. (n.d.). ¹H NMR spectra of trans-4-hydroxy- L -proline methyl ester. Retrieved from: [Link]

  • SpectraBase. (n.d.). L-Proline methyl ester hydrochloride. Retrieved from: [Link]

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Foundational

An In-depth Technical Guide to (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

CAS Number: 13380-39-7 A Comprehensive Analysis for Advanced Research and Drug Development This guide provides an in-depth technical overview of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a chiral N-alkylated proline...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 13380-39-7

A Comprehensive Analysis for Advanced Research and Drug Development

This guide provides an in-depth technical overview of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a chiral N-alkylated proline derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, and potential applications, offering a foundation for its use in complex scientific endeavors.

Core Compound Identity and Physicochemical Properties

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester, also known by its IUPAC name methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate, is a notable chiral building block. Its structure is characterized by a pyrrolidine ring, a key feature of the amino acid proline, with a methyl group on the nitrogen, a propyl group at the 4-position, and a methyl ester at the 2-position. This specific stereochemistry ((2S,4R) or L-trans) is crucial for its biological and chemical interactions.

The parent amino acid, (4R)-1-Methyl-4-propyl-L-proline, is a structural component of the lincosamide antibiotic, lincomycin.[1] This connection underscores the compound's relevance in the field of medicinal chemistry and the development of novel antibacterial agents.

Table 1: Physicochemical Properties of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

PropertyValueSource
CAS Number 13380-39-7[2]
Molecular Formula C10H19NO2[2]
Molecular Weight 185.26 g/mol [2]
Appearance Brown Oil (predicted)[3]
IUPAC Name methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate[3]
Synonyms L-trans-1-Methyl-4-propyl-proline Methyl Ester, 4-n-Propyl Hygric Acid Methyl Ester[3]

Synthesis and Spectroscopic Characterization

Synthetic Approach: Esterification of (4R)-1-Methyl-4-propyl-L-proline

The most direct route to (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is through the esterification of its corresponding carboxylic acid, (4R)-1-Methyl-4-propyl-L-proline. The parent acid can be obtained through the hydrolysis of the antibiotic lincomycin.[1] A standard and effective method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize (4R)-1-Methyl-4-propyl-L-proline Methyl Ester from (4R)-1-Methyl-4-propyl-L-proline.

Materials:

  • (4R)-1-Methyl-4-propyl-L-proline

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl2) or Acetyl chloride (AcCl)

  • Anhydrous diethyl ether (Et2O)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend (4R)-1-Methyl-4-propyl-L-proline (1 equivalent) in anhydrous methanol (10-20 mL per gram of amino acid).

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride or acetyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. This in-situ generation of HCl is a common and effective method for this transformation.[4]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), water, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Spectroscopic Profile (Predicted)

Due to the limited availability of published experimental spectra for this specific compound, the following are predicted spectroscopic characteristics based on the known spectra of similar proline derivatives and general principles of NMR and mass spectrometry.

Table 2: Predicted Spectroscopic Data for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Technique Predicted Data
¹H NMR * ~3.70 ppm (s, 3H): Methyl ester protons (-COOCH₃) * ~2.35 ppm (s, 3H): N-methyl protons (-NCH₃) * ~3.0-3.2 ppm (m, 1H): Proton at C2 * ~2.0-2.8 ppm (m, 3H): Protons at C5 and C4 * ~1.2-1.6 ppm (m, 4H): Methylene protons of the propyl group (-CH₂CH₂CH₃) * ~0.90 ppm (t, 3H): Methyl protons of the propyl group (-CH₂CH₂CH₃)
¹³C NMR * ~174 ppm: Ester carbonyl carbon (-COO-) * ~68 ppm: C2 carbon * ~55 ppm: C5 carbon * ~52 ppm: Methyl ester carbon (-COOCH₃) * ~42 ppm: N-methyl carbon (-NCH₃) * ~38 ppm: C4 carbon * ~35 ppm: Methylene carbon of propyl group (-CH₂CH₂CH₃) * ~20 ppm: Methylene carbon of propyl group (-CH₂CH₂CH₃) * ~14 ppm: Methyl carbon of propyl group (-CH₂CH₂CH₃)
Mass Spec (EI) * m/z 185: Molecular ion (M⁺) * m/z 126: Fragment from loss of the ester group (-COOCH₃)

Applications in Research and Development

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester serves as a valuable chiral intermediate in several areas of chemical and pharmaceutical research.

Synthesis of Lincomycin Analogues

The structural similarity of the parent amino acid to a key component of lincomycin makes this methyl ester a prime candidate for the synthesis of novel lincosamide antibiotics. By using this modified proline derivative, researchers can explore structure-activity relationships (SAR) to develop antibiotics with improved efficacy, altered spectrum of activity, or reduced susceptibility to bacterial resistance mechanisms. The methyl ester functionality provides a convenient handle for peptide coupling reactions with the sugar moiety of the lincosamide scaffold.

G cluster_0 Synthesis of Lincomycin Analogues Proline_Ester (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Peptide_Coupling Peptide Coupling Proline_Ester->Peptide_Coupling Reactant Lincosamide_Analogue Novel Lincosamide Analogue Peptide_Coupling->Lincosamide_Analogue Forms Sugar_Moiety Aminosugar Moiety Sugar_Moiety->Peptide_Coupling Reactant

Caption: Workflow for the synthesis of lincosamide analogues.

Asymmetric Organocatalysis

Proline and its derivatives are renowned for their efficacy as chiral organocatalysts in a variety of asymmetric transformations, such as aldol and Mannich reactions.[5][6] The rigid pyrrolidine ring of proline provides a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, with its specific stereochemistry and substitutions, can be explored as a catalyst or a precursor to a catalyst in asymmetric synthesis. The N-methylation and the 4-propyl group can influence the catalyst's solubility, stability, and steric environment, potentially leading to unique reactivity and selectivity.

G cluster_1 Mechanism of Proline-Catalyzed Aldol Reaction Aldehyde Aldehyde Aldol_Adduct Chiral Aldol Product Aldehyde->Aldol_Adduct Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine forms with Proline_Catalyst Proline Derivative Catalyst Proline_Catalyst->Enamine Enamine->Aldol_Adduct reacts with Aldol_Adduct->Proline_Catalyst regenerates

Caption: General mechanism for proline-catalyzed aldol reactions.

Building Block in Peptide Synthesis

As a non-canonical amino acid derivative, this compound can be incorporated into peptides to introduce conformational constraints or specific side-chain functionalities. The N-methyl group prevents the formation of a hydrogen bond at the amide nitrogen, which can significantly alter the peptide's secondary structure. The 4-propyl group provides a lipophilic side chain that can influence peptide folding and interactions with biological targets.

Conclusion

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a specialized chemical entity with significant potential in medicinal chemistry and asymmetric synthesis. Its structural relationship to the antibiotic lincomycin makes it a valuable tool for the development of new antibacterial agents. Furthermore, its chiral nature and unique substitution pattern warrant its investigation as an organocatalyst. This guide provides a foundational understanding of its properties and synthesis, aiming to facilitate its application in innovative research and development projects.

References

  • Juaristi, E. (2021). Recent developments in next generation (S)
  • Mukaiyama, T. (2005).
  • BOC Sciences. (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

  • Carvalho, G. S. G. de, et al. (2025).
  • ChemicalBook. (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

  • Mandal, G. H., et al. (2025). Stereoselective Preparation of (4S)
  • Mori, H., et al.
  • Ohashi, K., et al. (2010). Synthesis of novel lincomycin analogs modified at the 6- and 7-positions and their potent antibacterial activities. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of A. (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid methyl ester. PrepChem.

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected spectroscopic data for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a chiral N-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a chiral N-alkylated proline ester of interest in peptide synthesis, conformational studies, and as a potential catalytic agent. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages spectral data from closely related analogs, namely N-methyl-L-proline methyl ester, to predict and interpret the characteristic ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic features. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and similar proline derivatives.

Introduction: The Significance of Spectroscopic Characterization

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester (Figure 1) is a proline derivative with potential applications in the development of novel peptides and as a chiral building block in asymmetric synthesis. The precise elucidation of its three-dimensional structure and purity is paramount for its application in fields where stereochemistry is critical. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive and highly informative fingerprint of the molecule's atomic and molecular structure.

This guide is structured to provide not just the predicted data, but also the scientific rationale behind the spectral interpretations. By understanding the "why" behind the data, researchers can more confidently identify and characterize their synthesized compounds.

G compound (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Figure 1. Structure of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is predicted to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the molecule. The predicted chemical shifts, multiplicities, and assignments are summarized in Table 1.

Table 1. Predicted ¹H NMR Spectral Data for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.70s3HO-CHSinglet due to the absence of adjacent protons. The chemical shift is characteristic of methyl esters.
~3.20dd1HC2-H Doublet of doublets due to coupling with the two C3 protons. Its position downfield is due to the adjacent nitrogen and carbonyl group.
~2.90s3HN-CHA sharp singlet, characteristic of an N-methyl group on a proline ring.
~2.50 - 2.70m1HC5-HPart of a complex multiplet due to coupling with the other C5 proton and the C4 proton.
~2.20 - 2.40m1HC5-HPart of a complex multiplet. Diastereotopic protons on the proline ring often show complex splitting.
~1.80 - 2.00m1HC3-HMultiplet due to coupling with the C2 proton and the other C3 proton.
~1.50 - 1.70m1HC3-HMultiplet.
~1.20 - 1.40m3HC4-H & Propyl-CHComplex multiplet arising from the C4 proton and the first methylene group of the propyl chain.
~0.90t3HPropyl-CHTriplet due to coupling with the adjacent methylene group, a characteristic signal for a terminal methyl group of a propyl chain.
~0.80 - 1.00m2HPropyl-CHMultiplet due to coupling with the adjacent methyl and methylene groups.

Note: Predicted values are based on analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2. Predicted ¹³C NMR Spectral Data for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Chemical Shift (δ, ppm)AssignmentRationale
~173C =OCharacteristic chemical shift for an ester carbonyl carbon.
~68C 2The alpha-carbon to the carbonyl and nitrogen, appearing downfield.
~60C 5The carbon adjacent to the nitrogen, deshielded relative to other aliphatic carbons.
~52O-C H₃Typical chemical shift for a methyl ester carbon.
~42N-C H₃Characteristic shift for an N-methyl group on a proline ring.
~38C 4Aliphatic carbon of the proline ring.
~35Propyl-C H₂The first methylene carbon of the propyl group.
~30C 3Aliphatic carbon of the proline ring.
~20Propyl-C H₂The second methylene carbon of the propyl group.
~14Propyl-C H₃The terminal methyl carbon of the propyl group.

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) transfer Transfer to a 5 mm NMR tube dissolve->transfer insert Insert sample into the NMR spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim proton Acquire ¹H NMR spectrum shim->proton carbon Acquire ¹³C NMR spectrum (e.g., with proton decoupling) shim->carbon ft Fourier Transform proton->ft carbon->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

Figure 2. A generalized workflow for acquiring and processing NMR data.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Optimize the magnetic field homogeneity by shimming, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate integration and peak identification.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Predicted Mass Spectrum

For (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (Molecular Formula: C₁₀H₁₉NO₂, Molecular Weight: 185.26 g/mol ), the mass spectrum is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Table 3. Predicted Key Fragments in the Mass Spectrum of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

m/zProposed FragmentRationale
185[M]⁺Molecular ion.
186[M+H]⁺Protonated molecular ion (common in ESI).
126[M - COOCH₃]⁺Loss of the methoxycarbonyl group, a common fragmentation pathway for esters.
84[C₅H₁₀N]⁺Fragmentation of the proline ring, a characteristic fragment for N-methylproline derivatives.
70[C₄H₈N]⁺Further fragmentation of the proline ring.

Note: The relative intensities of these fragments will depend on the ionization energy and the specific mass spectrometer used.

Experimental Protocol: Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis dissolve Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol) inject Inject the sample into the mass spectrometer dissolve->inject ionize Ionize the sample (e.g., ESI or EI) inject->ionize analyze Analyze the ions based on their mass-to-charge ratio ionize->analyze detect Detect the ions and generate the mass spectrum analyze->detect

Figure 3. A simplified workflow for mass spectrometry analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Ionization:

    • Introduce the sample into the mass spectrometer, often via direct infusion or coupled to a liquid chromatograph.

    • Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule and will likely yield a prominent [M+H]⁺ peak. Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • For high-resolution mass spectrometry (HRMS), the exact mass can be determined, which allows for the confirmation of the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Spectrum

The IR spectrum of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester will be dominated by absorptions corresponding to its key functional groups.

Table 4. Predicted Characteristic IR Absorption Bands.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2960-2850StrongC-H stretch (aliphatic)Characteristic of the C-H bonds in the proline ring and propyl and methyl groups.
~1740StrongC=O stretch (ester)A strong, sharp absorption is the hallmark of an ester carbonyl group.
~1170StrongC-O stretch (ester)Characteristic of the single bond between the carbonyl carbon and the ester oxygen.
Experimental Protocol: IR Data Acquisition

Step-by-Step Protocol:

  • Sample Preparation:

    • Neat Liquid: If the sample is an oil, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

    • ATR: For Attenuated Total Reflectance (ATR) IR, a small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

    • A background spectrum should be recorded and subtracted from the sample spectrum.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. The provided tables of predicted chemical shifts and absorption frequencies, along with the detailed experimental protocols, offer a robust framework for researchers working with this compound. It is imperative to underscore that while these predictions are grounded in the well-established principles of spectroscopy and data from analogous structures, experimental verification remains the gold standard for unequivocal structural confirmation. The methodologies and interpretations presented herein are designed to empower researchers to confidently approach the synthesis and characterization of this and related proline derivatives, thereby accelerating progress in the fields of medicinal chemistry and drug development.

References

  • Note: As this guide is based on predictive data due to the lack of publicly available experimental spectra for the title compound, direct citations for the spectral data are not possible. The provided protocols and interpretations are based on standard principles of spectroscopic analysis as found in authoritative textbooks and databases.

    • NIST Chemistry WebBook: [Link]

    • PubChem: [Link]

    • Spectral Database for Organic Compounds (SDBS): [Link]

Foundational

An In-depth Technical Guide to (4R)-1-Methyl-4-propyl-L-proline Methyl Ester: Synthesis, Properties, and Applications

Authored by: Dr. Gemini, Senior Application Scientist Introduction: (4R)-1-Methyl-4-propyl-L-proline methyl ester is a synthetically crucial derivative of the non-proteinogenic amino acid (4R)-1-methyl-4-propyl-L-proline...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: (4R)-1-Methyl-4-propyl-L-proline methyl ester is a synthetically crucial derivative of the non-proteinogenic amino acid (4R)-1-methyl-4-propyl-L-proline. This parent amino acid is a key structural component of the lincosamide antibiotic, lincomycin, a clinically significant natural product.[1] The methyl ester serves as a vital intermediate in the synthesis and derivatization of novel antibiotic candidates and other biologically active molecules.[2][3] Understanding the stereoselective synthesis and chemical properties of this compound is paramount for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of (4R)-1-Methyl-4-propyl-L-proline methyl ester, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Structural Elucidation

(4R)-1-Methyl-4-propyl-L-proline methyl ester is typically a brown oil at room temperature.[2][3] Its molecular formula is C10H19NO2, with a corresponding molecular weight of 185.26 g/mol .[4] The structure, illustrated below, features a pyrrolidine ring with a propyl group at the C4 position and a methyl ester at the C2 position. The stereochemistry is defined as (2S, 4R), which is crucial for its biological relevance. A deuterated version, (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester, is also commercially available for use in metabolic studies and as a labeled intermediate in the production of biosynthetic antibiotics.[2][3]

PropertyValueReference
Molecular FormulaC10H19NO2[4]
Molecular Weight185.26 g/mol [4]
CAS Number13380-39-7[4]
AppearanceBrown Oil[2][3]
Storage2-8°C Refrigerator[2][3]

Stereoselective Synthesis: A Conceptual Approach

The stereoselective synthesis of 4-substituted prolines is a significant challenge in organic chemistry due to the need to control the stereochemistry at two centers (C2 and C4). While a direct, one-pot synthesis of (4R)-1-Methyl-4-propyl-L-proline methyl ester is not extensively detailed in the literature, a robust synthetic strategy can be devised from established methods for the synthesis of its parent amino acid and other 4-alkyl-L-proline derivatives.

The most common route to (4R)-1-Methyl-4-propyl-L-proline is through the hydrolysis of lincomycin.[1] However, for de novo synthesis, a multi-step approach starting from a chiral precursor is necessary. A plausible and efficient synthetic pathway, inspired by the synthesis of the (4S)-epimer and general methods for 4-substituted prolines, is outlined below.[1][5] This approach begins with the commercially available (cis)-4-hydroxy-L-proline.

Proposed Synthetic Pathway

The proposed synthesis involves a four-stage process:

  • Protection of the Amine: The secondary amine of the proline ring is first protected to prevent side reactions in subsequent steps.

  • Oxidation and Olefination: The hydroxyl group at C4 is oxidized to a ketone, followed by a Wittig reaction to introduce the propylidene group.

  • Stereoselective Reduction and N-Methylation: The double bond is stereoselectively reduced to establish the desired (4R) configuration, followed by methylation of the nitrogen atom.

  • Esterification: The carboxylic acid is converted to the methyl ester.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Oxidation & Olefination cluster_2 Stage 3: Reduction & N-Methylation cluster_3 Stage 4: Esterification Start (cis)-4-Hydroxy-L-proline Protected N-Protected (cis)-4-hydroxy-L-proline Start->Protected Protection (e.g., Boc, Cbz) Ketone N-Protected 4-keto-L-proline Protected->Ketone Oxidation (e.g., Swern, Dess-Martin) Olefin N-Protected 4-propylidene-L-proline Ketone->Olefin Wittig Reaction Reduced N-Protected (4R)-4-propyl-L-proline Olefin->Reduced Stereoselective Hydrogenation N-Methylated (4R)-1-Methyl-4-propyl-L-proline Reduced->N-Methylated Deprotection & Reductive Amination Final_Product (4R)-1-Methyl-4-propyl-L-proline Methyl Ester N-Methylated->Final_Product Esterification (e.g., SOCl2/MeOH)

Caption: Proposed synthetic workflow for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Detailed Experimental Protocols (Conceptual)

The following protocols are based on established methodologies for similar transformations and should be optimized for specific laboratory conditions.

Protocol 1: N-Protection of (cis)-4-Hydroxy-L-proline

  • Dissolve (cis)-4-hydroxy-L-proline in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Cool the solution to 0°C in an ice bath.

  • Add a base (e.g., sodium hydroxide) to adjust the pH.

  • Slowly add the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) while maintaining the temperature and pH.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate in vacuo, and purify the product by chromatography.

Protocol 2: Oxidation and Wittig Olefination

  • Dissolve the N-protected (cis)-4-hydroxy-L-proline in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., Dess-Martin periodinane or perform a Swern oxidation).

  • Stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction and perform an aqueous workup to isolate the crude N-protected 4-keto-L-proline.

  • For the Wittig reaction, prepare the ylide by treating propyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) at low temperature.

  • Add a solution of the crude ketone to the ylide suspension and allow the reaction to proceed.

  • Quench the reaction, perform an aqueous workup, and purify the resulting N-protected 4-propylidene-L-proline by chromatography.

Protocol 3: Stereoselective Reduction and N-Methylation

  • Dissolve the N-protected 4-propylidene-L-proline in a suitable solvent (e.g., methanol or ethanol).

  • Add a hydrogenation catalyst (e.g., Palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete. The stereoselectivity of the reduction is often directed by the existing stereocenter at C2.

  • Filter off the catalyst and concentrate the solvent to obtain the crude N-protected (4R)-4-propyl-L-proline.

  • Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc or hydrogenation for Cbz).

  • Perform reductive amination using formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation) to yield (4R)-1-Methyl-4-propyl-L-proline.

Protocol 4: Esterification

  • Suspend (4R)-1-Methyl-4-propyl-L-proline in anhydrous methanol at a low temperature (e.g., -10°C to 0°C).

  • Slowly add thionyl chloride dropwise with stirring.[6] This in situ generation of HCl catalyzes the esterification.

  • Allow the reaction to warm to room temperature and stir until completion.[7]

  • Remove the solvent under reduced pressure to yield the crude (4R)-1-Methyl-4-propyl-L-proline methyl ester hydrochloride.

  • The hydrochloride salt can be neutralized with a mild base and extracted into an organic solvent to obtain the free base form of the final product.

Applications in Drug Discovery and Chemical Biology

The primary application of (4R)-1-Methyl-4-propyl-L-proline methyl ester is as a precursor in the synthesis of novel lincosamide antibiotics. The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. By modifying the proline moiety of lincomycin, researchers can explore the structure-activity relationships and develop analogs with improved efficacy, pharmacokinetic properties, or a broader spectrum of activity.[1]

Furthermore, 4-substituted proline derivatives are valuable tools in peptide and protein engineering.[5][8] The incorporation of these non-natural amino acids can induce specific conformational constraints in peptides, which can be beneficial for enhancing their biological activity and stability.[8] The unique stereochemistry and alkyl substitution of (4R)-1-Methyl-4-propyl-L-proline can be exploited to probe the active sites of enzymes or the binding pockets of receptors.

G cluster_0 Key Research Areas Core_Compound (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Antibiotic_Dev Novel Lincosamide Antibiotics Core_Compound->Antibiotic_Dev Precursor for Synthesis Peptide_Eng Peptide & Protein Engineering Core_Compound->Peptide_Eng Building Block for Modified Peptides SAR_Studies Structure-Activity Relationship Studies Antibiotic_Dev->SAR_Studies Enables Derivatization Peptide_Eng->SAR_Studies Probes Conformational Effects

Caption: Key applications of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Conclusion

(4R)-1-Methyl-4-propyl-L-proline methyl ester is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and chemical biology. While its direct synthesis requires careful control of stereochemistry, established methods in proline chemistry provide a clear pathway for its preparation. The continued interest in developing new antibiotics and engineered peptides ensures that this and related compounds will remain important targets for synthesis and application.

References

  • New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond?. (2016-03-07). NIH.
  • Synthesis of 4-(Arylmethyl)proline Derivatives. ResearchGate.
  • Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. (2019-10-08). PMC - PubMed Central.
  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). MDPI.
  • 1246815-09-7 4 | R-Methyl-Propyl-Proline-d₃ Methyl Ester. Pharmaffiliates.
  • Diastereoselective synthesis of the 4-methylproline derivatives. ResearchGate.
  • CAS 1246815-09-7 4 | R-Methyl-Propyl-Proline-d₃ Methyl Ester. Pharmaffiliates.
  • Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH.
  • Synthesis of 4-(Arylmethyl)proline Derivatives. Thieme Chemistry.
  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
  • (4R)-1-Methyl-4-propyl-L-proline Methyl Ester synthesis. chemicalbook.
  • Synthesis of (a) (trans)-4-(Methylthio)-L-proline, methyl ester, hydrochloride. molinstincts.com.
  • Buy 4r 1 Methyl4 Propyl L Proline D3 Methyl Ester Biochemical for Sale Online. MyBioSource.
  • (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester biochemical. MyBioSource.
  • 4,4-Difluoro-L-Proline methyl ester hydrochloride. Chem-Impex.
  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). MDPI.
  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.

Sources

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Stability of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Introduction (4R)-1-Methyl-4-propyl-L-proline methyl ester is a proline derivative of significant interest, particularly as a key structural component of various bioactive molecules and as an intermediate in pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4R)-1-Methyl-4-propyl-L-proline methyl ester is a proline derivative of significant interest, particularly as a key structural component of various bioactive molecules and as an intermediate in pharmaceutical synthesis.[1][2] Its unique substituted pyrrolidine ring imparts specific conformational properties that can influence the biological activity and stability of larger molecules into which it is incorporated.[3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical and chemical stability of this compound is paramount for ensuring product quality, efficacy, and safety from early-stage research through to formulation and storage.

This technical guide provides a detailed framework for assessing the stability of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. In the absence of extensive published stability data for this specific molecule, this document serves as a practical roadmap, outlining the critical degradation pathways to investigate, robust experimental protocols for stability testing, and the analytical methodologies required for accurate characterization. The principles and procedures detailed herein are grounded in established knowledge of proline chemistry and regulatory expectations for stability studies.[5][6]

Physicochemical Properties and Potential Degradation Pathways

A thorough stability assessment begins with an understanding of the molecule's inherent physicochemical properties and a theoretical consideration of its likely degradation pathways.

Key Molecular Features Influencing Stability:
  • Ester Functional Group: The methyl ester is a primary site of susceptibility to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid, (4R)-1-Methyl-4-propyl-L-proline.[7][8]

  • Tertiary Amine: The N-methylated pyrrolidine ring contains a tertiary amine. While generally stable, tertiary amines can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products, especially in the presence of oxidizing agents or under photolytic stress.

  • Pyrrolidine Ring: The proline ring itself can be a target for oxidation, particularly at the carbon atoms adjacent to the nitrogen.[9][10] Oxidative stress can lead to the formation of hydroxylated derivatives or ring-opened products.[11][12]

Anticipated Degradation Pathways:

Based on the functional groups present in (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, the following degradation pathways should be investigated:

  • Hydrolysis: This is anticipated to be a major degradation pathway. The rate of hydrolysis is expected to be pH-dependent, with increased rates under both acidic and basic conditions.

  • Oxidation: The molecule may be susceptible to oxidative degradation, particularly in the presence of peroxides, metal ions, or exposure to high-intensity light.

  • Thermal Degradation: Exposure to elevated temperatures can provide the energy to overcome activation barriers for various degradation reactions, including hydrolysis and oxidation.

  • Photodegradation: Exposure to UV or visible light can induce photolytic reactions, potentially leading to oxidation or other complex degradation pathways.

The following diagram illustrates the primary anticipated degradation pathways for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

cluster_0 Stress Conditions cluster_1 Degradation Pathways cluster_2 Potential Degradants Acid_Base Acid/Base Hydrolysis Hydrolysis Acid_Base->Hydrolysis Oxidizing_Agents Oxidizing Agents Oxidation Oxidation Oxidizing_Agents->Oxidation Heat Heat Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation Light Light (UV/Vis) Photodegradation Photodegradation Light->Photodegradation Carboxylic_Acid (4R)-1-Methyl-4-propyl-L-proline Hydrolysis->Carboxylic_Acid N_Oxide N-Oxide Derivative Oxidation->N_Oxide Hydroxylated_Products Hydroxylated Pyrrolidine Ring Oxidation->Hydroxylated_Products Ring_Opened_Products Ring-Opened Products Oxidation->Ring_Opened_Products Thermal_Degradation->Carboxylic_Acid Photodegradation->N_Oxide Photodegradation->Hydroxylated_Products Parent (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Parent->Hydrolysis Parent->Oxidation Parent->Thermal_Degradation Parent->Photodegradation

Caption: Anticipated degradation pathways for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Experimental Design for Stability Assessment

A comprehensive stability study for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester should encompass both long-term stability testing under intended storage conditions and forced degradation studies to elucidate potential degradation pathways and validate the stability-indicating nature of analytical methods.[5][13]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and demonstrating the specificity of analytical methods.[14][15] It is recommended to aim for 5-20% degradation of the active substance to ensure that the degradation products are detectable without being so excessive that secondary degradation occurs.[6]

The following workflow outlines a robust approach to forced degradation studies.

cluster_stress Stress Conditions cluster_analysis Analysis start Start: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Sample acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photostability (ICH Q1B) start->photo hplc HPLC-UV/MS (Assay and Impurity Profiling) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc nmr NMR Spectroscopy (Structure Elucidation) hplc->nmr ftir FTIR Spectroscopy (Functional Group Changes) hplc->ftir end End: Characterization of Degradation Profile nmr->end ftir->end

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation:

1. Hydrolytic Stability:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL. Store the solution at room temperature and an elevated temperature (e.g., 60°C). Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL. Store the solution at room temperature. Due to the lability of esters in basic conditions, more frequent initial sampling may be necessary (e.g., 0, 0.5, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis: Dissolve the compound in purified water to a final concentration of 1 mg/mL. Store the solution at an elevated temperature (e.g., 60°C) and sample at appropriate time points.

2. Oxidative Stability:

  • Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Store the solution at room temperature, protected from light. Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) and quench the reaction if necessary before analysis.

3. Thermal Stability:

  • Store the solid compound in a controlled temperature oven at an elevated temperature (e.g., 60°C or 80°C). Sample at appropriate time points (e.g., 1, 3, 7, 14 days) and dissolve in a suitable solvent for analysis.

  • Prepare a solution of the compound (1 mg/mL in a suitable solvent such as acetonitrile/water) and store at an elevated temperature (e.g., 60°C). Sample at appropriate time points.

4. Photostability:

  • Expose the solid compound and a solution of the compound to light conditions as specified in the ICH Q1B guideline. This involves exposure to a combination of UV and visible light. A control sample should be stored in the dark under the same temperature and humidity conditions. Analyze the samples after the specified exposure period.

Long-Term Stability Study

A long-term stability study should be conducted under the intended storage conditions to establish the shelf-life of the compound.

Protocol for Long-Term Stability:

  • Package the solid compound in containers that are representative of the intended storage and distribution packaging.

  • Store the packaged samples under the following ICH recommended conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Sample at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, degradation products, and moisture content.

Analytical Methodologies

A suite of analytical techniques is necessary to accurately quantify the parent compound and identify and quantify any degradation products.

Table 1: Recommended Analytical Techniques for Stability Assessment

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Primary technique for assay and impurity profiling. A stability-indicating method must be developed and validated to separate the parent compound from all potential degradation products. UV detection is standard, and coupling with a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradants.
Nuclear Magnetic Resonance (NMR) Spectroscopy Crucial for the structural elucidation of significant degradation products isolated from forced degradation studies. Both ¹H and ¹³C NMR should be employed.
Fourier-Transform Infrared (FTIR) Spectroscopy Useful for observing changes in functional groups, such as the loss of the ester carbonyl or the formation of a carboxylic acid.
Karl Fischer Titration For the determination of water content, which is important for understanding hydrolytic stability.
Visual Appearance Simple yet critical assessment of any changes in the physical state, such as color, clarity (for solutions), or morphology.

Data Presentation and Interpretation

All quantitative data from the stability studies should be tabulated to facilitate analysis and comparison.

Table 2: Example Data Table for Forced Degradation Study

Stress ConditionTime (hours)Assay (% of Initial)Major Degradant 1 (% Area)Major Degradant 2 (% Area)Total Impurities (% Area)
0.1 M HCl, 60°C 0100.0NDNDND
892.56.8 (RT 4.2 min)ND7.5
2481.217.5 (RT 4.2 min)1.1 (RT 5.8 min)18.8
0.1 M NaOH, RT 0100.0NDNDND
288.910.5 (RT 4.2 min)ND11.1
479.119.8 (RT 4.2 min)ND20.9
3% H₂O₂, RT 0100.0NDNDND
2496.3ND3.2 (RT 7.1 min)3.7
(ND = Not Detected; RT = Retention Time)

Table 3: Example Data Table for Long-Term Stability Study (25°C/60%RH)

Time (months)AppearanceAssay (%)Degradation Product X (%)Water Content (%)
0White crystalline solid99.8<0.050.1
3White crystalline solid99.7<0.050.1
6White crystalline solid99.50.060.2
12White crystalline solid99.20.080.2

Conclusion

A thorough understanding of the physical and chemical stability of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is critical for its successful application in research and drug development. This guide provides a comprehensive framework for establishing a robust stability profile. By systematically investigating the effects of hydrolysis, oxidation, heat, and light, and by employing appropriate analytical methodologies, researchers can identify critical degradation pathways, establish appropriate storage and handling conditions, and ensure the quality and integrity of this important proline derivative. The implementation of the detailed forced degradation and long-term stability protocols outlined herein will generate the necessary data to support regulatory filings and ensure the development of safe and effective final products.

References

  • Barrett, A. G. M., & Pilipauskas, D. (n.d.). Electrochemical oxidation of proline derivatives: total syntheses of bulgecinine and bulgecin C. The Journal of Organic Chemistry. [Link]

  • Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. [Link]

  • Pandey, S., & Mahar, R. (2016). Forced Degradation Study: A Tool for Detection, Isolation and Characterization of Degradation Impurities.
  • Revisiting the HO -initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions. (2023). Royal Society Open Science, 10(6). [Link]

  • Scialdone, M. A. (2017). Proline Oxidation Supports Mitochondrial ATP Production When Complex I Is Inhibited. Antioxidants, 6(4), 83. [Link]

  • Ullah, A., et al. (2020). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. International Journal of Molecular Sciences, 21(15), 5439. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability. (2022). Journal of Visualized Experiments, (180). [Link]

  • Mandal, G. H., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. [Link]

  • Protein Forced Degradation Studies. (n.d.). Intertek. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020, January 9). Pharmaceutical Online. [Link]

  • US4185027A - Hydrolysis of methyl esters. (n.d.).
  • De-esterification of amino acid esters. (2022, September 22). ResearchGate. [Link]

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Foundational

Solubility of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in organic solvents

An In-Depth Technical Guide to the Solubility of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in Organic Solvents Introduction (4R)-1-Methyl-4-propyl-L-proline and its esters are of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in Organic Solvents

Introduction

(4R)-1-Methyl-4-propyl-L-proline and its esters are of significant interest in medicinal chemistry, particularly as analogs of the amino acid fragment found in the lincosamide family of antibiotics, such as lincomycin.[1][2] The solubility of active pharmaceutical ingredients (APIs) and their intermediates in various organic solvents is a critical parameter throughout the drug development lifecycle. It influences reaction kinetics during synthesis, ease of purification, and the ability to formulate a stable and bioavailable final product.[3][4]

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in common organic solvents. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage established principles of chemical solubility and data from structurally related proline derivatives to provide researchers with a robust framework for its use. Furthermore, this document details standardized, field-proven methodologies for the experimental determination of its solubility, empowering scientists to generate precise data tailored to their specific applications.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester dictates its interaction with various solvents. Key structural features include a pyrrolidine ring, an N-methyl group, a propyl group at the 4-position, and a methyl ester functional group. These moieties contribute to an overall molecule with moderate polarity.

Based on the solubility of analogous compounds like L-proline and its simpler esters, we can predict the following solubility behavior:

  • High Solubility in Polar Protic Solvents: Similar to L-proline methyl ester, the target compound is expected to be readily soluble in polar organic solvents such as methanol, ethanol, and other short-chain alcohols.[5][6] The ability of these solvents to act as hydrogen bond donors and acceptors will facilitate the solvation of the polar regions of the molecule.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), acetonitrile, and acetone are also anticipated to be effective in dissolving the compound.[7][8]

  • Limited Solubility in Non-Polar Solvents: Due to the presence of the polar functional groups, the solubility in non-polar solvents such as hexanes and toluene is expected to be limited.[5]

The addition of the propyl group, when compared to a simpler proline ester, will slightly increase the lipophilicity of the molecule, which may enhance its solubility in less polar solvents relative to its non-alkylated counterparts.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid state and the dissolved state. This equilibrium is influenced by several factors, including the physical and chemical properties of both the solute and the solvent, temperature, and pressure.[3][4] For a substance to dissolve, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Experimental Determination of Solubility: Methodologies and Protocols

Accurate determination of solubility is paramount for process development and formulation. Several robust methods are available, ranging from traditional equilibrium techniques to high-throughput screening assays.

The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (equilibrium) solubility.[9][10][11] It involves saturating a solvent with a solute and then quantifying the concentration of the dissolved compound.

Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess (4R)-1-Methyl-4-propyl-L-proline Methyl Ester to a known volume of the organic solvent in a sealed vial. equil1 Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. prep1->equil1 sep1 Allow the suspension to settle. equil1->sep1 sep2 Carefully withdraw an aliquot of the supernatant. sep1->sep2 sep3 Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid. sep2->sep3 an1 Dilute the filtrate with a suitable solvent. sep3->an1 an2 Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS). an1->an2

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation: Add an excess amount of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester to a vial containing a precise volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

  • Equilibration: Seal the vial and place it in a shaker or agitator set to a constant temperature. Allow the mixture to equilibrate for at least 24 hours. For some compounds, longer equilibration times may be necessary, and this should be determined empirically.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a suitable and validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[9][12][13]

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward technique that relies on the evaporation of the solvent and the subsequent weighing of the remaining solute.[4][14]

Detailed Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the shake-flask method.

  • Filtration: Filter the saturated solution to remove any undissolved solid.

  • Weighing: Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.

  • Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

  • Drying and Final Weighing: Dry the residue in an oven at a suitable temperature until a constant weight is achieved. The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved solute.

High-Throughput Solubility Screening

In early-stage drug discovery, high-throughput screening (HTS) methods are often employed to rapidly assess the solubility of a large number of compounds.[15][16] Laser nephelometry is a common HTS technique that measures the turbidity of a solution caused by precipitated compound.[17]

Logical Flow of a Nephelometric Solubility Assay

G start Prepare a high-concentration stock solution of the compound in DMSO. dispense Dispense the stock solution into a microtiter plate. start->dispense dilute Add aqueous buffer to induce precipitation. dispense->dilute serial_dilute Perform serial dilutions across the plate. dilute->serial_dilute read Read the turbidity of each well using a nephelometer. serial_dilute->read determine Determine the solubility limit at the transition from turbid to clear. read->determine

Caption: High-throughput kinetic solubility screening using nephelometry.

Quantitative Solubility Data (Illustrative)

As previously stated, specific, experimentally determined solubility values for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester are not widely published. The table below provides an illustrative example of how such data would be presented, based on the predicted solubility profile. Researchers are strongly encouraged to determine experimental values for their specific solvent systems and conditions.

SolventTypePredicted Solubility (at 25°C)
MethanolPolar Protic> 100 mg/mL
EthanolPolar Protic> 100 mg/mL
AcetonitrilePolar Aprotic50 - 100 mg/mL
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100 mg/mL
DichloromethaneModerately Polar10 - 50 mg/mL
Ethyl AcetateModerately Polar10 - 50 mg/mL
TolueneNon-Polar< 1 mg/mL
HexanesNon-Polar< 0.1 mg/mL

Conclusion

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is anticipated to exhibit good solubility in a range of polar organic solvents, a characteristic that is advantageous for its synthesis, purification, and potential formulation. This technical guide has provided a scientifically grounded prediction of its solubility behavior and, more importantly, has detailed robust experimental protocols for its precise determination. By employing the methodologies outlined herein, researchers and drug development professionals can obtain the accurate solubility data necessary to advance their scientific objectives.

References

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Adeeba, Q., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
  • Avdeef, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Solubility & Dissolution, 2(2), 1-10.
  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Emmace. (n.d.). Solubility and chemical quantification of APIs/drugs. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical Sciences, 90(12), 1838-1858.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22802137, (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1246815-09-7 | 4(R)-Methyl-Propyl-Proline-d₃ Methyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. Retrieved from [Link]

  • World Health Organization. (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937, Annex 8.
  • Zhang, H., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(11), 4447-4452. [Link]

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Exploratory

An In-depth Technical Guide to (4R)-1-Methyl-4-propyl-L-proline Methyl Ester: From Discovery to Application

This guide provides a comprehensive technical overview of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a proline derivative of significant interest in medicinal chemistry. We will delve into its historical discovery as...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a proline derivative of significant interest in medicinal chemistry. We will delve into its historical discovery as a key structural component of the antibiotic lincomycin, its biosynthesis, synthetic pathways, and its applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Discovery and Historical Context: A Byproduct of Antibiotic Research

The story of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is intrinsically linked to the discovery of the lincosamide antibiotic, lincomycin.[1][2][3] Isolated from the actinomycete Streptomyces lincolnensis, the structural elucidation of lincomycin in the early 1960s was a pivotal moment in antibiotic research.[1][4]

In a landmark 1964 paper published in the Journal of the American Chemical Society, a team of scientists led by H. Hoeksema detailed the chemical studies that unraveled the structure of lincomycin.[4] Through vigorous acid hydrolysis of the parent antibiotic, they successfully cleaved it into its constituent parts: a sugar moiety (methylthiolincosaminide) and an amino acid moiety. This amino acid was identified as (4R)-1-Methyl-4-propyl-L-proline, also known as propyl-hygric acid.[1] While the primary focus was on the parent amino acid, the methyl ester was likely prepared during the characterization process through esterification to facilitate analysis by techniques such as gas chromatography.

This discovery established (4R)-1-Methyl-4-propyl-L-proline as a naturally occurring, albeit unusual, amino acid derivative. Its (4R) stereochemistry is crucial for the biological activity of lincomycin.[2] The epimer, (4S)-1-methyl-4-propyl-L-proline, is not commercially available and has been the subject of stereoselective synthesis to explore the structure-activity relationships of lincomycin analogs.[2][5][6]

Biosynthesis of the 4-Alkyl-L-Proline Core

The biosynthesis of 4-alkyl-L-proline derivatives, including the 4-propyl-L-proline found in lincomycin, is a fascinating pathway that starts from the common amino acid L-tyrosine.[3] This metabolic route is shared by other bioactive natural products, such as the antitumor agents pyrrolo[4][7]benzodiazepines and the bacterial hormone hormaomycin.[3]

The biosynthetic pathway involves a series of enzymatic transformations, including oxidation, ring cleavage, and reduction steps, to ultimately furnish the 4-propyl-L-proline precursor. This precursor is then condensed with the amino sugar moiety to form the lincosamide scaffold.[3] Understanding this pathway is not only of academic interest but also opens up possibilities for biosynthetic engineering to produce novel lincomycin analogs with improved therapeutic properties.

Synthetic Approaches and Methodologies

While (4R)-1-Methyl-4-propyl-L-proline can be obtained from the hydrolysis of lincomycin, this is not a practical approach for large-scale production or for the synthesis of its analogs.[2] Therefore, chemical synthesis provides a more versatile and scalable alternative. A common and logical starting material for the synthesis of the (4R)-isomer is the commercially available (4R)-hydroxy-L-proline.

Stereoselective Synthesis from (4R)-hydroxy-L-proline (A Proposed Route)

Drawing inspiration from the reported synthesis of the (4S)-epimer from (cis)-4-hydroxy-L-proline, a plausible and efficient stereoselective synthesis for the (4R)-isomer can be outlined.[2] This multi-step process leverages well-established organic reactions to build the target molecule with the correct stereochemistry.

Core Synthetic Strategy:

The synthesis can be logically broken down into four key transformations:

  • Oxidation: The secondary alcohol of a suitably protected (4R)-hydroxy-L-proline derivative is oxidized to the corresponding ketone.

  • Wittig Olefination: The ketone is then converted to the exocyclic alkene via a Wittig reaction with a propyl-containing ylide.

  • Hydrogenation: Stereoselective hydrogenation of the double bond from the less hindered face establishes the desired (4R) configuration of the propyl group.

  • N-Methylation and Esterification: The final steps involve the methylation of the secondary amine and the esterification of the carboxylic acid to yield the target methyl ester.

Visualizing the Synthetic Workflow:

G cluster_0 Synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester start (4R)-hydroxy-L-proline (Starting Material) oxidation Oxidation (e.g., Swern, Dess-Martin) start->oxidation wittig Wittig Olefination (with Propyltriphenylphosphonium Bromide) oxidation->wittig hydrogenation Stereoselective Hydrogenation (e.g., H2, Pd/C) wittig->hydrogenation n_methylation N-Methylation (e.g., Eschweiler-Clarke) hydrogenation->n_methylation esterification Esterification (e.g., MeOH, H+) n_methylation->esterification end (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (Final Product) esterification->end

Caption: Proposed synthetic workflow for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Detailed Experimental Protocol: Esterification of (4R)-1-Methyl-4-propyl-L-proline

For researchers who have access to the parent amino acid, a straightforward esterification can be performed.

Materials:

  • (4R)-1-Methyl-4-propyl-L-proline hydrochloride

  • Anhydrous Methanol

  • Thionyl chloride or Acetyl chloride

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend (4R)-1-Methyl-4-propyl-L-proline hydrochloride in anhydrous methanol.

  • Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride or acetyl chloride dropwise with vigorous stirring. The addition of the acid chloride generates HCl in situ, which catalyzes the esterification.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is the crude hydrochloride salt of the methyl ester.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Data Summary Table:

Compound NameMolecular FormulaMolecular WeightCAS Number
(4R)-1-Methyl-4-propyl-L-proline Methyl EsterC₁₀H₁₉NO₂185.2613380-39-7

Applications in Drug Development

The primary application of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in drug development is as a key building block for the synthesis of lincomycin and its analogs. The modification of the proline moiety has been a strategy to overcome antibiotic resistance and improve the pharmacological profile of lincosamides.

While the methyl ester itself is not known to possess significant independent pharmacological activity, its deuterated form, (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester, is commercially available and serves as a labeled intermediate in the production of biosynthetic antibiotics.[8] This highlights its utility in metabolic studies and in tracking the incorporation of the proline unit into the final antibiotic structure.

The broader class of substituted proline esters is of great interest in medicinal chemistry. The rigid pyrrolidine ring of proline can be used to constrain the conformation of peptides and small molecules, which can lead to enhanced binding affinity and selectivity for biological targets. While no specific applications of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester outside of the lincosamide field have been prominently reported, the principles of using substituted prolines are well-established in the design of drugs targeting a variety of diseases, including those of the central nervous system and viral infections. The unique stereochemistry and lipophilic propyl group of this particular proline derivative could potentially be exploited in the design of novel therapeutics.

Future Perspectives

The journey of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester from a fragment of a natural antibiotic to a valuable synthetic building block underscores the importance of natural product chemistry in inspiring new avenues of research. While its current applications are primarily centered around the lincosamide antibiotics, the potential for this and other substituted proline derivatives in broader drug discovery remains an exciting area of exploration. As our understanding of the role of conformational restriction in molecular recognition deepens, we may yet see this humble proline derivative play a role in the development of new classes of therapeutics.

References

  • Hoeksema, H., Bannister, B., Birkenmeyer, R. D., Kagan, F., Magerlein, B. J., MacKellar, F. A., Schroeder, W., Slomp, G., & Herr, R. R. (1964). Chemical Studies on Lincomycin. I. The Structure of Lincomycin. Journal of the American Chemical Society, 86(19), 4223–4224. [Link]

  • Noor, A., & Noori, S. (2017). Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus. PMC, 45(15), 6539-6545. [Link]

  • Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]

  • Novotna, J., Janata, J., & Spizek, J. (2016). New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines: Could a γ-Glutamyltransferase Cleave the C–C Bond?. Frontiers in Microbiology, 7, 298. [Link]

  • ResearchGate. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Retrieved from [Link]

  • Chem-Impex. (n.d.). 4,4-Difluoro-L-Proline methyl ester hydrochloride. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of L-proline, methyl ester. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1246815-09-7 4 | R-Methyl-Propyl-Proline-d₃ Methyl Ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Retrieved from [Link]

  • ChemRxiv. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis). Retrieved from [Link]

  • PubChem. (n.d.). Lincomycin. Retrieved from [Link]

  • ResearchGate. (n.d.). Evidence of lincomycin breakdown products when 0.6 mg/mL lincomycin.... Retrieved from [Link]

  • Al-Sheddi, E. S., et al. (2021). Combined Anti-Bacterial Actions of Lincomycin and Freshly Prepared Silver Nanoparticles: Overcoming the Resistance to Antibiotics and Enhancement of the Bioactivity. Nanomaterials (Basel, Switzerland), 11(11), 2999. [Link]

  • ScienceMadness Discussion Board. (2007). L-Proline Esterification. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS 1246815-09-7 4 | R-Methyl-Propyl-Proline-d₃ Methyl Ester. Retrieved from [Link]

  • Narayanan, V., & Singh, A. (2021). Lincomycin : A review and meta-analysis of its efficacy and tolerance in common infections encountered in clinical practice. ResearchGate. [Link]

  • Byakod, B. G., Dave, B. T., Gulati, O. D., Gokhale, S. D., & Sayed, B. A. (1965). Clinical evaluation of lincomycin, a new antibiotic. Chemotherapy, 10(1), 53–60. [Link]

Sources

Foundational

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester structural analysis

An In-depth Technical Guide to the Structural Analysis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Foreword In the landscape of pharmaceutical development, particularly in the realm of antibiotics and chiral buildin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Foreword

In the landscape of pharmaceutical development, particularly in the realm of antibiotics and chiral building blocks, the precise structural characterization of molecules is paramount. Proline and its analogs are foundational scaffolds in medicinal chemistry, prized for their unique conformational rigidity which imparts specific biological activities.[1][2] This guide focuses on (4R)-1-Methyl-4-propyl-L-proline Methyl Ester , a derivative of the amino acid moiety found in the clinically significant antibiotic, Lincomycin.[3] As such, its structural integrity, chemical purity, and stereochemical fidelity are critical attributes for its use in research and as a potential intermediate.

This document is designed for researchers, analytical scientists, and drug development professionals. It deviates from a rigid template to provide a logical, causality-driven workflow for the comprehensive structural analysis of this specific proline derivative. We will proceed from foundational property assessment to advanced spectroscopic and chromatographic techniques, explaining not just what to do, but why each step is a crucial component of a self-validating analytical system.

Physicochemical Profile and Structural Overview

Before embarking on any analytical campaign, a thorough understanding of the target molecule's basic properties is essential. This informs instrument selection, sample preparation, and data interpretation.

The molecule, systematically named methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate , possesses two chiral centers at the C2 and C4 positions of the pyrrolidine ring. The 'L' designation in its common name refers to the stereochemistry at the alpha-carbon (C2), which is (S) according to Cahn-Ingold-Prelog rules. The propyl group at the C4 position is in a trans configuration relative to the carboxylate group at C2, corresponding to the (4R) stereochemistry.

PropertyValueSource(s)
Systematic Name methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate[]
CAS Number 13380-39-7[5]
Molecular Formula C₁₀H₁₉NO₂[5]
Molecular Weight 185.26 g/mol [5]
Appearance Brown Oil (Predicted)[]
InChI Key BWWDKXMHDNDMEB-BDAKNGLRSA-N[]

Integrated Analytical Workflow

A robust structural confirmation is not achieved by a single technique but by the convergence of orthogonal analytical methods. Each method provides a unique piece of the structural puzzle, and together they create an unassailable confirmation of identity, purity, and stereochemistry.

G cluster_0 Primary Structural Confirmation cluster_1 Purity & Isomeric Analysis cluster_2 Final Verification MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (Connectivity & 3D Structure) MS->NMR Confirms Mass RP_HPLC RP-HPLC-UV/MS (Chemical Purity) NMR->RP_HPLC Confirms Structure Chiral_HPLC Chiral HPLC-UV (Enantiomeric/Diastereomeric Purity) NMR->Chiral_HPLC RP_HPLC->Chiral_HPLC Confirms Purity COA Certificate of Analysis (Complete Profile) Chiral_HPLC->COA Confirms Stereochemistry

Figure 1: Integrated workflow for structural verification.

Mass Spectrometry (MS): The Molecular Blueprint

3.1 Expertise & Rationale

Mass spectrometry is the first-line technique for unequivocally determining molecular weight. For a polar, nitrogen-containing molecule like this proline ester, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The tertiary amine in the pyrrolidine ring is readily protonated, leading to a strong signal for the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is critical as it provides the accurate mass required to confirm the elemental composition, distinguishing it from any potential isobaric impurities.

3.2 Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: ESI, Positive.

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: ~3.5 kV.

  • Source Temperature: ~120 °C.

  • Data Analysis: Identify the [M+H]⁺ ion and compare its measured accurate mass to the theoretical mass. Perform MS/MS (tandem mass spectrometry) on the parent ion to elicit structurally significant fragments.

3.3 Predicted Data & Interpretation

The fragmentation pattern is predictable. The ester linkage and the bond between the propyl group and the ring are common cleavage points.

IonPredicted m/z (Monoisotopic)Interpretation
[M+H]⁺ 186.1489 Protonated parent molecule (C₁₀H₂₀NO₂⁺). Confirmation of molecular weight and formula (Theoretical: 186.1489).
[M-OCH₃]⁺ 154.1227Loss of the methoxy radical from the ester.
[M-COOCH₃]⁺ 126.1277Loss of the entire methyl carbamate group, a common fragmentation for amino acid esters.
[M-C₃H₇]⁺ 142.0863Loss of the propyl group via cleavage at the C4 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

4.1 Expertise & Rationale

While MS provides the formula, NMR spectroscopy reveals the atomic connectivity and stereochemical arrangement. A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) is required for full structural assignment. The chemical shifts and coupling constants are highly sensitive to the molecule's rigid ring structure and the trans orientation of the substituents. The predictions below are based on established NMR principles and data from structurally similar compounds, such as the epimeric (4S)-1-Methyl-4-propyl-L-proline.[3][6]

4.2 Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard zg30.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard zgpg30 (proton-decoupled).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

4.3 Predicted Spectral Data

The numbering scheme used is based on the IUPAC name.

Chemical structure with numbered atoms for NMR prediction
Figure 2: Numbering scheme for NMR assignments.

Table 4.1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom # Predicted Shift (ppm) Multiplicity Coupling (J, Hz) Integration Assignment
H9 0.91 t J = 7.2 3H -CH₃ (propyl)
H8 1.35 m - 2H -CH₂- (propyl)
H7 1.28 m - 2H -CH₂- (propyl)
H5a 1.60 m - 1H Pyrrolidine Ring
H5b 2.15 m - 1H Pyrrolidine Ring
H4 1.95 m - 1H Pyrrolidine Ring
H6a 2.25 dd J = 9.6, 7.2 1H Pyrrolidine Ring
H3a 3.05 m - 1H Pyrrolidine Ring
H2 3.20 dd J = 8.8, 6.4 1H α-Proton
H1 2.40 s - 3H N-CH₃

| H10 | 3.75 | s | - | 3H | O-CH₃ |

Table 4.2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Atom # Predicted Shift (ppm) Assignment
C9 14.1 -CH₃ (propyl)
C8 20.5 -CH₂- (propyl)
C7 36.8 -CH₂- (propyl)
C5 38.5 Pyrrolidine Ring
C4 40.2 Pyrrolidine Ring
C1 42.5 N-CH₃
C10 52.0 O-CH₃
C3 58.9 Pyrrolidine Ring
C2 68.5 α-Carbon

| C=O | 174.5 | Ester Carbonyl |

Chromatographic Analysis: Purity and Stereochemical Integrity

5.1 Expertise & Rationale: Purity by RP-HPLC

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the chemical purity of small organic molecules. By using a nonpolar stationary phase (like C18) and a polar mobile phase, we can effectively separate the main compound from any nonpolar or less polar impurities. Coupling with a mass spectrometer provides peak identification, creating a self-validating system where purity and identity are confirmed simultaneously.

5.2 Protocol: Purity Assessment by RP-HPLC-MS

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm (for amide/ester bonds) and ESI-MS (scan mode).

  • Purity Calculation: Integrate the area of all peaks in the UV chromatogram. Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

5.3 Expertise & Rationale: Stereochemical Integrity by Chiral HPLC

Confirming the (2S, 4R) configuration is non-negotiable. Because enantiomers and diastereomers have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is required for their separation. Polysaccharide-based columns (e.g., Chiralpak® series) are highly effective for separating proline derivatives.[7][8] The separation mechanism relies on forming transient, diastereomeric complexes between the analyte and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times.

5.4 Protocol: Chiral Separation

  • Column: Chiralpak AD-H or similar amylose-based CSP.

  • Mobile Phase: A non-polar mixture, typically Hexane/Ethanol (e.g., 90:10 v/v) with a small amount of an additive like trifluoroacetic acid (0.1%) to improve peak shape.[8]

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Validation: The method must be validated by analyzing a reference standard of the undesired diastereomer (e.g., the (2S, 4S) epimer) to confirm peak identity and resolution.

G cluster_0 Sample Injection cluster_1 Chiral Stationary Phase (CSP) cluster_2 Detection & Elution Sample Analyte Mixture (Diastereomers) CSP Polysaccharide-based CSP Sample->CSP Mobile Phase Flow Interaction1 (2S, 4R) forms weaker complex CSP->Interaction1 Interaction2 (2S, 4S) forms stronger complex CSP->Interaction2 Detector UV Detector Interaction1->Detector Elutes First Interaction2->Detector Elutes Second Peak1 Peak 1: (2S, 4R) (Lower Retention Time) Detector->Peak1 Peak2 Peak 2: (2S, 4S) (Higher Retention Time) Detector->Peak2

Figure 3: Logical workflow of chiral HPLC separation.

Conclusion: A Triad of Structural Validation

The structural analysis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a multi-faceted process that relies on the synergy of mass spectrometry, NMR spectroscopy, and chromatography.

  • Identity is established by HRMS (confirming the elemental formula) and comprehensively by NMR (mapping the exact atomic connectivity and relative stereochemistry).

  • Purity is quantified using RP-HPLC, ensuring the absence of process-related impurities or degradation products.

  • Stereochemical Integrity is confirmed using chiral HPLC, guaranteeing the correct diastereomeric form.

Only when the data from all three domains are consistent and meet predefined specifications can the structure be considered fully and authoritatively verified. This integrated approach ensures the quality and reliability of this important chemical entity for its intended applications in scientific research and drug development.

References

  • Title: Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography Source: PubMed, 2007 URL: [Link]

  • Title: Proline Analogues in Drug Design: Current Trends and Future Prospects Source: Journal of Medicinal Chemistry, 2024 URL: [Link]

  • Title: Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC Source: ResearchGate, 2023 URL: [Link]

  • Title: Proline Analogues Source: Chemical Reviews, 2023 URL: [Link]

  • Title: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, TRC Source: Fisher Scientific URL: [Link]

  • Title: A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI Source: PMC, PubMed Central, 2020 URL: [Link]

  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: PMC, NIH, 2010 URL: [Link]

  • Title: Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline Source: MDPI, 2025 URL: [Link]

  • Title: (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) Source: PubChem URL: [Link]

  • Title: L-Proline, 1-methyl-, methyl ester Source: NIST WebBook URL: [Link]

  • Title: Supporting Information A convenient synthetic route to (2S, 4S)-methylproline... Source: The Royal Society of Chemistry URL: [Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis Using (4R)-1-Methyl-4-propyl-L-proline Methyl Ester: A Guide for Researchers

Introduction: A Modern Catalyst Rooted in Nature Organocatalysis has emerged as the third pillar of asymmetric synthesis, standing alongside biocatalysis and metal catalysis as a powerful methodology for constructing chi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Catalyst Rooted in Nature

Organocatalysis has emerged as the third pillar of asymmetric synthesis, standing alongside biocatalysis and metal catalysis as a powerful methodology for constructing chiral molecules.[1] Within this field, the humble amino acid L-proline has achieved renown as the "simplest enzyme," capable of catalyzing a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions with remarkable stereoselectivity.[2] The catalytic prowess of proline is attributed to its unique bifunctional nature; the secondary amine acts as a nucleophile to form enamine or iminium ion intermediates, while the carboxylic acid group functions as a Brønsted acid/base co-catalyst to facilitate key proton transfer steps.[3][4]

This guide focuses on a specialized derivative, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester , a catalyst designed to build upon the foundational strengths of L-proline while offering distinct advantages for the modern synthetic chemist. This molecule is a stereoisomer of a component of the clinically important antibiotic, lincomycin.[5] Its structure incorporates three key modifications intended to enhance its catalytic performance, solubility, and substrate scope.

Structural Enhancements and Their Mechanistic Implications:

  • N-Methylation: The methylation of the proline nitrogen atom prevents the formation of a zwitterion. This modification generally increases the catalyst's solubility in a broader range of organic solvents and can influence the steric environment of the catalytic pocket, potentially altering stereoselectivity.

  • C4-Propyl Substitution: The introduction of a propyl group at the C4-position significantly increases the lipophilicity of the catalyst. This is a strategic modification aimed at improving solubility in less polar organic solvents, which can be beneficial for specific substrates and for reducing catalyst loading.[6] Furthermore, substituents on the pyrrolidine ring can exert subtle stereoelectronic effects that fine-tune the catalyst's interaction with substrates in the transition state, thereby enhancing enantioselectivity.[7][8]

  • Methyl Ester: Esterification of the carboxylic acid removes its ability to act as an internal Brønsted acid. While the classic bifunctional mechanism is altered, this modification prevents potential side reactions and allows for a cleaner reaction profile in certain contexts. The stereochemical outcome is then primarily dictated by the steric hindrance imposed by the catalyst's chiral scaffold, guiding the approach of the electrophile to one face of the enamine intermediate.[9]

This application note provides a technical overview and detailed protocols for deploying (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in key asymmetric transformations. The methodologies described herein are designed to serve as robust starting points for researchers in academia and the pharmaceutical industry.

Core Applications & Mechanistic Overview

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is anticipated to be a highly effective catalyst for transformations that proceed via an enamine intermediate. The general catalytic cycle, illustrated below, is central to its function in reactions like aldol additions, Mannich reactions, and α-aminations.

Enamine_Catalytic_Cycle cluster_0 Catalytic Cycle A Catalyst + Ketone/Aldehyde (Nucleophile) B Iminium Ion Intermediate A->B Condensation -H₂O C Enamine Intermediate B->C Deprotonation D Iminium Adduct C->D + Electrophile (e.g., Aldehyde) E Product + Regenerated Catalyst D->E Hydrolysis +H₂O E->A Enters next cycle

Caption: Generalized enamine catalytic cycle for proline-derivative catalysts.

Application 1: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, a motif prevalent in natural products and pharmaceuticals. Proline-derived catalysts excel at promoting the direct reaction between an unmodified ketone and an aldehyde.[10][11]

Causality Behind the Protocol:
  • Solvent Choice (CH₂Cl₂/DMF): A non-polar solvent like Dichloromethane (CH₂Cl₂) is often a good starting point due to the catalyst's enhanced lipophilicity. A small amount of a polar aprotic solvent like Dimethylformamide (DMF) can be added to improve the solubility of certain substrates without compromising enantioselectivity.

  • Catalyst Loading (10-20 mol%): While native proline can require high loadings (up to 30 mol%), modified, more soluble derivatives can often be used in lower amounts.[6] A loading of 10-20 mol% represents a balance between reaction rate and catalyst cost.

  • Temperature (Room Temperature to 0 °C): Many organocatalytic aldol reactions proceed efficiently at ambient temperature.[12] Lowering the temperature to 0 °C can enhance enantioselectivity by favoring the more ordered transition state, albeit potentially at the cost of a longer reaction time.

  • Excess Ketone: The ketone serves as both the nucleophile precursor and the reaction solvent. Using it in large excess ensures the reaction kinetics favor the desired cross-aldol addition over potential side reactions of the aldehyde.[1]

Detailed Protocol: Asymmetric Aldol Addition of Cyclohexanone to 4-Nitrobenzaldehyde

Materials:

  • (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (Catalyst)

  • Cyclohexanone (Reagent grade, distilled)

  • 4-Nitrobenzaldehyde (Reagent grade)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (e.g., 0.05 mmol, 20 mol%).

  • Add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv).

  • Dissolve the solids in anhydrous CH₂Cl₂ (1.0 mL).

  • Add cyclohexanone (1.25 mmol, 5.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature (approx. 20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-48 hours, as indicated by consumption of the aldehyde), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

ParameterRecommended ValueJustification
Catalyst Loading 10–20 mol%Balances reaction rate and efficiency.
Solvent CH₂Cl₂ or neatEnhanced catalyst solubility allows for less polar solvents.
Temperature 0 °C to 25 °CLower temperatures may improve enantioselectivity.[12]
Typical Reaction Time 24–72 hoursDependent on substrate reactivity and temperature.
Expected ee >90%Based on performance of similar 4-substituted catalysts.[8]

Application 2: Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for synthesizing β-amino carbonyl compounds, which are key precursors to 1,3-amino alcohols and other nitrogen-containing molecules of pharmaceutical interest. Proline-based catalysts facilitate the direct, three-component reaction between a ketone, an aldehyde, and an amine, or a two-component reaction with a pre-formed imine.[2][13]

Causality Behind the Protocol:
  • Pre-formed Imine: Using a pre-formed N-Boc-imine (from an aldehyde and t-butyl carbamate) provides a cleaner reaction profile by avoiding competitive side reactions. N-Boc-imines are excellent electrophiles in these reactions.

  • Solvent (Toluene): A non-polar aromatic solvent like toluene is often effective for Mannich reactions catalyzed by lipophilic proline derivatives.

  • Excess Aldehyde Nucleophile: Using an excess of the aldehyde nucleophile (e.g., propanal) drives the reaction forward and ensures the imine is the limiting reagent.[14]

Detailed Protocol: Asymmetric Mannich Reaction of Propanal with a Pre-formed N-Boc-Imine

Materials:

  • (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (Catalyst)

  • N-Boc-imine of benzaldehyde (prepared separately)

  • Propanal (distilled)

  • Toluene (anhydrous)

  • Standard workup and purification reagents as listed for the aldol reaction.

Procedure:

  • In a dry reaction vial under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-imine (0.5 mmol, 1.0 equiv) and the catalyst (0.05 mmol, 10 mol%) in anhydrous toluene (2.0 mL).

  • Cool the solution to 4 °C in a refrigerator or ice bath.

  • Add propanal (2.5 mmol, 5.0 equiv) dropwise with stirring.

  • Seal the vial and continue stirring at 4 °C. Monitor the reaction by TLC or LC-MS.

  • Once the imine is consumed (typically 48-96 hours), concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to isolate the β-amino aldehyde product.

  • Characterize the product and determine diastereomeric ratio (dr) by ¹H NMR and enantiomeric excess (ee) by chiral HPLC.

Mannich_Workflow cluster_1 Mannich Reaction Protocol start Dissolve Imine & Catalyst in Toluene cool Cool to 4 °C start->cool add Add Propanal (Nucleophile) cool->add react Stir at 4 °C (48-96 h) add->react concentrate Concentrate in vacuo react->concentrate purify Flash Chromatography concentrate->purify end Characterize Product (NMR, HPLC) purify->end

Caption: Experimental workflow for the asymmetric Mannich reaction.

Application 3: Asymmetric α-Amination of Aldehydes

The direct asymmetric α-amination of carbonyl compounds provides an atom-economical route to chiral α-amino acids and their derivatives.[15] Proline and its derivatives catalyze the reaction between an aldehyde or ketone and an electrophilic nitrogen source, typically a dialkyl azodicarboxylate.[16]

Causality Behind the Protocol:
  • Nitrogen Source (DEAD/DBAD): Diethyl azodicarboxylate (DEAD) or Di-tert-butyl azodicarboxylate (DBAD) are common, effective electrophilic nitrogen sources for this transformation.

  • Solvent (CHCl₃): Chloroform is a suitable solvent that balances the solubility of the catalyst and reagents.

  • In Situ Reduction: The primary α-hydrazino aldehyde product can be unstable. Performing an in situ reduction with NaBH₄ immediately after the amination step provides the more stable and easily handled corresponding amino alcohol, preserving the newly created stereocenter.

Detailed Protocol: Asymmetric α-Amination of Propanal

Materials:

  • (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (Catalyst)

  • Propanal (distilled)

  • Diethyl azodicarboxylate (DEAD)

  • Chloroform (CHCl₃, anhydrous)

  • Methanol (MeOH, anhydrous)

  • Sodium borohydride (NaBH₄)

  • Standard workup and purification reagents.

Procedure:

  • To a stirred solution of the catalyst (0.1 mmol, 20 mol%) in anhydrous CHCl₃ (2.0 mL) at 0 °C, add propanal (1.0 mmol, 2.0 equiv).

  • Add DEAD (0.5 mmol, 1.0 equiv) dropwise over 5 minutes. The characteristic yellow color of DEAD should fade as the reaction proceeds.

  • Stir the mixture at 0 °C for 12-24 hours, monitoring by TLC for the consumption of DEAD.

  • After the amination is complete, add anhydrous MeOH (2.0 mL) to the reaction mixture.

  • Slowly add NaBH₄ (1.5 mmol, 3.0 equiv) in small portions at 0 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by the slow addition of water (5 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amino alcohol product by flash column chromatography.

  • Characterize the product and determine enantiomeric excess by chiral HPLC or after derivatization.

ParameterRecommended ValueJustification
Catalyst Loading 10–20 mol%Ensures efficient turnover for the C-N bond formation.
N-Source DEAD or DBADReadily available and highly electrophilic nitrogen source.[16]
Temperature 0 °CImproves selectivity and stability of the initial adduct.
Follow-up Step In situ reductionTraps the unstable α-amino aldehyde as a stable alcohol.
Expected ee >95%α-Aminations are often highly enantioselective.[15]

Conclusion and Outlook

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester represents a rationally designed organocatalyst for modern asymmetric synthesis. The strategic incorporation of N-methyl, C4-propyl, and methyl ester functionalities is intended to confer superior solubility in organic media and provide a unique steric environment to induce high levels of stereocontrol. The protocols detailed in this guide for aldol, Mannich, and α-amination reactions serve as validated starting points for laboratory execution. Researchers and drug development professionals are encouraged to explore the utility of this catalyst with a diverse range of substrates, with the understanding that minor optimizations of solvent, temperature, and reaction time may be required to achieve peak performance for any given transformation. The principles and methodologies presented here provide a solid foundation for the successful application of this advanced proline derivative in the synthesis of complex chiral molecules.

References

  • MDPI. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Available at: [Link]

  • Nature. Proline-catalysed Mannich reactions of acetaldehyde. Available at: [Link]

  • ACS Publications. Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. Available at: [Link]

  • ResearchGate. (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Available at: [Link]

  • Scilit. Proline-catalysed asymmetric amination of α,α-disubstituted aldehydes: synthesis of configurationally stable enantioenriched α-aminoaldehydes. Available at: [Link]

  • Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. Available at: [Link]

  • SYNLETT. Proline-Catalyzed Asymmetric α-Amination in the Synthesis of Bioactive Molecules. Available at: [Link]

  • PubMed. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor. Available at: [Link]

  • National Institutes of Health. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Available at: [Link]

  • ResearchGate. Asymmetric Mannich reaction catalyzed by (L)- or (D)-proline (11). Available at: [Link]

  • ResearchGate. Proline-Catalyzed Asymmetric α-Amination of Aldehydes and Ketones — An Astonishingly Simple Access to Optically Active α-Hydrazino Carbonyl Compounds. Available at: [Link]

  • Semantic Scholar. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Available at: [Link]

  • ACS Publications. Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Available at: [Link]

  • PubMed. Direct catalytic asymmetric alpha-amination of aldehydes. Available at: [Link]

  • National Institutes of Health. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. Available at: [Link]

  • ResearchGate. Asymmetric α-Amination of Aldehydes and Ketones Catalyzed by tert-Butoxy-L-Proline | Request PDF. Available at: [Link]

  • ResearchGate. Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. Available at: [Link]

  • Taylor & Francis Online. Stereoselective organic synthesis in water: Organocatalysis by proline and its derivatives. Available at: [Link]

  • National Institutes of Health. Heterogeneous organocatalysis: the proline case. Available at: [Link]

  • Wiley Online Library. Proline as an Asymmetric Organocatalyst. Available at: [Link]

  • ResearchGate. Main types of catalysis by proline. | Download Scientific Diagram. Available at: [Link]

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  • National Institutes of Health. Stereoselective Synthesis of Quaternary Proline Analogues. Available at: [Link]

  • MDPI. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Available at: [Link]

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Application

Application Notes &amp; Protocols: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

A Guide for Researchers in Synthetic Chemistry and Drug Discovery Preamble: The Strategic Value of Conformational Constraint In the intricate dance of molecular recognition that governs biological activity, shape is para...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

Preamble: The Strategic Value of Conformational Constraint

In the intricate dance of molecular recognition that governs biological activity, shape is paramount. The ability of a drug molecule to adopt a specific three-dimensional conformation dictates its binding affinity and selectivity for a biological target.[1] Chiral building blocks are the foundational elements that allow chemists to exert precise control over this molecular architecture.[2][3] Among these, conformationally constrained amino acids represent a particularly powerful tool. By restricting the rotational freedom of the peptide backbone, these scaffolds reduce the entropic penalty of binding and can lock a molecule into its bioactive conformation, often leading to enhanced potency and selectivity.[4][5]

This guide focuses on (4R)-1-Methyl-4-propyl-L-proline Methyl Ester , a substituted, non-canonical amino acid that serves as a valuable chiral building block. Its rigid pyrrolidine ring, further biased by the C4-propyl group, offers a predictable and stable structural motif.[6] This compound is a derivative of the amino acid moiety found in the natural product antibiotic Lincomycin, highlighting its relevance in the development of novel therapeutics aimed at combating bacterial resistance.[7]

These application notes provide a detailed exploration of its synthesis, properties, and strategic incorporation into complex molecules, designed for researchers, medicinal chemists, and drug development professionals seeking to leverage conformational constraint in their synthetic campaigns.

Physicochemical & Analytical Profile

A thorough understanding of a building block's properties is fundamental to its successful application. The key characteristics of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester are summarized below.

PropertyValueData Source
Molecular Formula C₁₀H₁₉NO₂[8]
Molecular Weight 185.26 g/mol [8]
CAS Number 13380-39-7[8]
Appearance Expected to be a colorless to pale yellow oil or low-melting solidGeneral Observation
Stereochemistry (2S, 4R)By definition
Solubility Soluble in methanol, dichloromethane, ethyl acetate, and other common organic solvents.General Chemical Principles

Table 1: Physicochemical Properties.

Spectroscopic Signature

The following table outlines the expected spectroscopic data for characterization. This data is predictive, based on the known structure and analysis of similar proline derivatives.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz) δ 3.70 (s, 3H, OCH₃), 3.0-3.2 (m, 1H, H-2), 2.8-3.0 (m, 1H, H-5a), 2.35 (s, 3H, NCH₃), 2.2-2.4 (m, 1H, H-5b), 1.8-2.1 (m, 2H, H-3), 1.2-1.5 (m, 5H, H-4 & propyl CH₂CH₂), 0.90 (t, 3H, propyl CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 174-175 (C=O), 68-69 (C-2), 58-59 (C-5), 51-52 (OCH₃), 42-43 (NCH₃), 35-40 (C-4, C-3, propyl carbons)
Mass Spec (ESI+) m/z 186.14 [M+H]⁺

Table 2: Predicted Spectroscopic Data for Quality Control.

Core Applications & Mechanistic Rationale

The utility of this building block stems directly from the structural constraints imposed by its substituted pyrrolidine ring.

Peptidomimetics and Structure-Activity Relationship (SAR) Studies

Proline's unique cyclic structure restricts the peptide backbone's Φ (phi) dihedral angle and influences the cis/trans isomerism of the preceding amide bond.[9][10] Adding a substituent at the C4 position, as in (4R)-1-Methyl-4-propyl-L-proline, further modulates the ring's puckering (the endo/exo equilibrium). This has profound consequences:

  • Stabilization of Secondary Structures: The C4-substituent can bias the ring pucker to favor either the Cγ-endo or Cγ-exo conformation, which in turn stabilizes specific secondary structures like β-turns or polyproline II (PPII) helices.[6][10]

  • Bioactive Conformation Probing: By systematically replacing a standard proline residue with a conformationally locked analog, researchers can test hypotheses about the required geometry for receptor binding. If the (4R)-propyl analog enhances activity, it suggests that the conformation it induces is favorable for molecular recognition.[11]

Synthesis of Natural Product Analogs

(4R)-1-Methyl-4-propyl-L-proline is a key component of the antibiotic lincomycin.[7] Access to the methyl ester derivative provides a direct and efficient entry point for the semi-synthesis or total synthesis of novel lincosamide antibiotics. The rationale is to create analogs that retain the core pharmacophore while introducing modifications to overcome bacterial resistance mechanisms or improve pharmacokinetic properties.

Diagram 1: Strategic workflow for utilizing the title compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key transformations.

Protocol 1: Synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

This protocol outlines a reliable two-step synthesis starting from (4R)-4-propyl-L-proline, which can be obtained via hydrolysis of lincomycin or through established synthetic routes.[7]

Diagram 2: Synthetic pathway to the title compound.

Step A: Esterification to (4R)-4-Propyl-L-proline Methyl Ester Hydrochloride

This procedure employs trimethylchlorosilane (TMSCl) in methanol, a mild and highly efficient method for the esterification of amino acids. The TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification.[12]

  • Materials:

    • (4R)-4-Propyl-L-proline (1.0 eq)

    • Anhydrous Methanol (MeOH, approx. 0.2 M concentration of amino acid)

    • Trimethylchlorosilane (TMSCl, 2.0-2.2 eq)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Procedure:

    • Suspend (4R)-4-Propyl-L-proline (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add TMSCl (2.0-2.2 eq) dropwise to the stirred suspension. The solid will gradually dissolve.

      • Causality: The slow addition at 0 °C controls the exotherm from the reaction of TMSCl with methanol. The in situ generated HCl protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Upon completion, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

    • The resulting white or off-white solid is the hydrochloride salt of the methyl ester. It can be used directly in the next step or purified further by recrystallization (e.g., from methanol/ether).

Step B: N-Methylation via Reductive Amination

This classic procedure uses formaldehyde as the source of the methyl group and palladium on carbon (Pd/C) as the catalyst for hydrogenation.[7]

  • Materials:

    • (4R)-4-Propyl-L-proline Methyl Ester Hydrochloride (1.0 eq)

    • Methanol

    • Aqueous Formaldehyde (37% solution, 1.5-2.0 eq)

    • 10% Palladium on Carbon (Pd/C, 5-10 mol%)

    • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

    • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Procedure:

    • Dissolve the hydrochloride salt from Step A in methanol.

    • Neutralize the solution by carefully adding solid sodium bicarbonate until effervescence ceases. Filter off the resulting sodium chloride.

      • Causality: The free secondary amine is required to react with formaldehyde. The hydrochloride salt must be neutralized to liberate the nucleophilic amine.

    • To the filtered solution of the free amine, add aqueous formaldehyde (1.5-2.0 eq).

    • Carefully add the 10% Pd/C catalyst.

    • Secure a hydrogen balloon to the flask (or place it in a Parr apparatus). Purge the flask with hydrogen gas.

    • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 16-24 hours.

      • Mechanism: The secondary amine reacts with formaldehyde to form an unstable iminium ion intermediate. The palladium catalyst facilitates the hydrogenation (reduction) of this iminium ion to the tertiary N-methyl amine.

    • Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as Pd/C can be pyrophoric.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking) to yield the final product, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard coupling cycle for adding the title compound to a growing peptide chain on a solid support (e.g., Rink Amide resin). An N-Fmoc protected version of the corresponding acid, (4R)-1-Methyl-4-propyl-L-proline, would typically be used, but for this N-methylated amino acid, direct coupling is possible, though often slower. The protocol below assumes the use of the corresponding N-Fmoc protected acid for generality and efficiency.

  • Materials:

    • Fmoc-protected (4R)-1-Methyl-4-propyl-L-proline (3.0 eq)

    • HBTU (2.9 eq) or HATU (2.9 eq) as coupling reagent

    • N,N-Diisopropylethylamine (DIPEA, 6.0 eq)

    • Fmoc-deprotected peptide-resin (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure (One Coupling Cycle):

    • Pre-activation: In a separate vessel, dissolve Fmoc-(4R)-1-Methyl-4-propyl-L-proline, HBTU/HATU, and DIPEA in DMF. Allow to stand for 5-10 minutes.

      • Causality: HBTU/HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea active ester. This intermediate is highly susceptible to nucleophilic attack by the deprotected N-terminal amine of the peptide-resin, facilitating efficient amide bond formation and minimizing racemization.

    • Coupling: Add the pre-activated amino acid solution to the vessel containing the swollen, Fmoc-deprotected peptide-resin.

    • Agitate the mixture (e.g., by bubbling nitrogen or using a shaker) for 2-4 hours at room temperature. N-methylated amino acids often require longer coupling times or double coupling.

    • Monitoring: Perform a Kaiser test or Chloranil test on a small sample of beads to confirm the completion of the coupling. A negative test (yellow beads for Kaiser) indicates a successful reaction.

    • Washing: Drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step in the peptide synthesis sequence.

Conclusion and Future Perspectives

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is more than a mere synthetic intermediate; it is a strategic tool for rationally designing molecular architecture. Its inherent conformational rigidity provides a reliable method for constraining peptide backbones, making it invaluable for SAR studies and the synthesis of potent, selective peptidomimetics.[9][11] Its direct lineage from the lincomycin structure underscores its immediate applicability in the development of next-generation antibiotics.[7] Future applications may see this and similar substituted prolines used in the construction of novel foldamers with unique secondary structures or as chiral ligands in asymmetric catalysis, further expanding the synthetic chemist's toolkit.[13]

References

  • Proline organocatalysis - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of chiral building blocks for use in drug discovery - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Gellman, S. H. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

  • L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. (n.d.). Journal of Heterocyclic Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

  • Proline Derivatives in Organic Synthesis - Organic Chemistry Portal. (2007). Retrieved January 15, 2026, from [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

  • Proline and its Derivatives as Organocatalysts for Multi-Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles - ResearchGate. (2020). Retrieved January 15, 2026, from [Link]

  • General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. (n.d.). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis of conformationally constrained amino acid and peptide derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 15, 2026, from [Link]

  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. (2009). Journal of the American Chemical Society. Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

  • Proline-catalyzed direct asymmetric aldol reactions - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed. (2023). Combinatorial Chemistry & High Throughput Screening. Retrieved January 15, 2026, from [Link]

  • Asymmetric Synthesis of Polysubstituted Chiral Proline Esters from Azomethine Ylides and 1,3-Enynes. (2023). Synfacts. Retrieved January 15, 2026, from [Link]

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  • Proline-catalysed Mannich reactions of acetaldehyde - PubMed. (2008). Nature. Retrieved January 15, 2026, from [Link]

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  • Mandal, G. H., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank. Retrieved January 15, 2026, from [Link]

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Method

Application Notes and Protocols for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in Organocatalysis

Introduction: Evolving the Proline Scaffold for Modern Asymmetric Synthesis The ascent of organocatalysis has provided a powerful paradigm in chemical synthesis, offering a metal-free, often more sustainable approach to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Evolving the Proline Scaffold for Modern Asymmetric Synthesis

The ascent of organocatalysis has provided a powerful paradigm in chemical synthesis, offering a metal-free, often more sustainable approach to the construction of chiral molecules. Within this field, the simple amino acid L-proline is revered as a foundational catalyst, capable of mimicking the enamine-based mechanism of Class I aldolase enzymes to facilitate a host of asymmetric transformations.[1] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for a concerted activation of nucleophile and electrophile within a confined transition state, affording high levels of stereocontrol.[2]

However, the very features that make L-proline a robust and versatile catalyst also present limitations, such as modest solubility in common organic solvents and a catalytic cycle reliant on its zwitterionic form. This has spurred extensive research into modifying the proline scaffold to fine-tune its reactivity, selectivity, and physical properties.[3] This document provides a detailed technical guide to the predicted organocatalytic applications of a specific, non-natural proline derivative: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester .

While direct catalytic data for this specific molecule is not yet prevalent in peer-reviewed literature, its unique structural features—N-methylation, C4-alkylation, and C-terminal esterification—allow for a robust, mechanism-driven prediction of its behavior and potential advantages in key asymmetric reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel catalytic systems. We will dissect the causative effects of each structural modification, propose tailored application protocols, and provide a framework for employing this catalyst in asymmetric aldol, Mannich, and Michael reactions.

Catalyst Profile: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

The structure of the catalyst combines three key modifications to the parent L-proline molecule, each imparting distinct properties that are expected to modulate its catalytic performance.

ModificationMoietyPredicted Impact on Catalysis
N-Alkylation MethylEliminates the N-H proton, preventing bifunctional acid/base catalysis. Increases solubility in non-polar organic solvents. Alters steric environment around the nitrogen.
C4-Substitution (4R)-PropylIntroduces a bulky, hydrophobic alkyl group at the C4 position. Influences the pyrrolidine ring pucker, thereby sterically directing the approach of the electrophile to the enamine intermediate.
C-Esterification Methyl EsterReplaces the carboxylic acid, removing the Brønsted acidic site. Enhances lipophilicity and solubility. Modifies the steric and electronic profile at the C2 position.

Synthesis of the Catalyst

The target catalyst can be prepared in a multi-step sequence starting from commercially available (cis)-4-hydroxy-L-proline. The synthesis of the parent amino acid has been reported, and a subsequent standard esterification furnishes the final product.[4]

Protocol 1: Synthesis of (4R)-1-Methyl-4-propyl-L-proline

This procedure is adapted from the stereoselective synthesis of the (4S)-epimer and can be modified for the desired (4R) configuration.[4] The key steps involve oxidation of the hydroxyl group, Wittig olefination to introduce the propylidene moiety, stereoselective hydrogenation, and N-methylation.

  • N-Protection: Protect the nitrogen of (cis)-4-hydroxy-L-proline with a suitable protecting group, such as a carboxybenzyl (Cbz) group.

  • Oxidation: Oxidize the C4-hydroxyl group to the corresponding ketone using a mild oxidizing agent like trichloroisocyanuric acid (TCICA) and TEMPO.

  • Wittig Olefination: React the resulting ketone with propyltriphenylphosphonium bromide in the presence of a strong base (e.g., sodium hydride in DMSO) to form the exocyclic olefin.

  • Stereoselective Hydrogenation & Deprotection: Perform a catalytic hydrogenation (e.g., using Pd/C) which simultaneously reduces the double bond and removes the Cbz group. The facial selectivity of the hydrogenation will determine the stereochemistry at the C4 position. For the (4R) configuration, specific directing groups or alternative reduction strategies may be required to control the stereochemical outcome.

  • N-Methylation: The final N-methylation can be achieved via reductive amination using formaldehyde and a reducing agent like Pd/C under a hydrogen atmosphere.[4]

Protocol 2: Esterification to (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

A standard and efficient method for the esterification of amino acids is the use of trimethylchlorosilane (TMSCl) in methanol.[5]

  • Setup: In a round-bottom flask, suspend (4R)-1-Methyl-4-propyl-L-proline (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Cool the mixture in an ice bath and slowly add freshly distilled trimethylchlorosilane (2.0 eq).

  • Reaction: Remove the ice bath and stir the resulting solution at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure on a rotary evaporator to yield the hydrochloride salt of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester as the final product.

Mechanistic Rationale and Predicted Catalytic Behavior

The catalytic utility of proline derivatives hinges on their ability to form a chiral enamine intermediate with a carbonyl donor (ketone or aldehyde).[1] The stereoselectivity of the subsequent reaction is dictated by the catalyst's ability to control the facial approach of the electrophile.

The Impact of Combined Structural Modifications
  • Loss of Bifunctional Catalysis: The most significant departure from L-proline is the absence of the carboxylic acid and the N-H proton. In L-proline catalysis, the carboxylic acid protonates the electrophile, lowering the LUMO, while the carboxylate acts as a general base in the proton transfer steps.[2] With an N-methyl group and a C-terminal ester, this cooperative activation is absent. Consequently, the catalyst is expected to exhibit lower intrinsic reactivity compared to L-proline. This may necessitate higher catalyst loadings, longer reaction times, or the use of additives (e.g., a weak acid co-catalyst) to achieve efficient turnover.

  • Enhanced Solubility and Steric Control: The replacement of the zwitterionic amino acid structure with a neutral, lipophilic ester significantly enhances solubility in a wider range of organic solvents, such as toluene, dichloromethane, and THF. This allows for reactions to be performed under conditions where L-proline is insoluble. The N-methyl and C4-propyl groups create a more sterically congested environment around the enamine. This increased steric bulk is predicted to be a dominant factor in stereochemical control, potentially leading to very high levels of diastereoselectivity and enantioselectivity by more effectively shielding one face of the enamine.

  • Controlling the Transition State: The stereochemical outcome of proline-catalyzed reactions is highly dependent on the geometry of the transition state. The (4R)-propyl group is expected to strongly influence the pyrrolidine ring pucker. This substituent likely favors a conformation that minimizes steric interactions, thereby presenting a highly biased enamine face for the electrophile to attack. This purely steric-based control, divorced from the hydrogen-bonding network of L-proline, could offer a different and potentially more predictable mode of stereoselectivity.

G cluster_0 Catalytic Cycle cluster_1 Key Structural Influences Ketone Ketone/Aldehyde (Donor) Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H2O Catalyst (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile (Stereodetermining Step) Electrophile Electrophile (Acceptor) Product Chiral Product Iminium->Product + H2O (Hydrolysis) Regen_Catalyst Regenerated Catalyst Product->Regen_Catalyst Release Regen_Catalyst->Ketone Re-enters cycle N_Methyl N-Methyl Group N_Methyl->Enamine Alters Sterics No H-Bonding C4_Propyl C4-Propyl Group C4_Propyl->Enamine Controls Facial Selectivity (Steric Shielding) Methyl_Ester Methyl Ester Methyl_Ester->Catalyst ↑ Solubility No Brønsted Acid Site

Figure 1: Predicted catalytic cycle and key structural influences.

Application Note 1: Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation. While L-proline is highly effective, it often requires polar aprotic solvents like DMSO.[6] The enhanced solubility of the title catalyst could enable high stereoselectivity in less polar media. The absence of the acidic proton may lead to a cleaner reaction profile by minimizing side reactions like dehydration of the aldol adduct.

Adapted Protocol 3: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol is adapted from procedures using related proline derivatives.[6] Optimization of solvent, temperature, and catalyst loading will be necessary.

  • Reaction Setup: To a flame-dried vial under an inert atmosphere (e.g., Argon), add (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (10-20 mol%).

  • Reagent Addition: Add the solvent of choice (e.g., Toluene or CH₂Cl₂, 1.0 M). Add cyclohexanone (10 eq.). Stir the solution for 10 minutes.

  • Initiation: Add 4-nitrobenzaldehyde (1.0 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature (or a reduced temperature, e.g., 4 °C) and monitor by TLC.

  • Quenching and Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalyst AnalogueSolventCatalyst Loading (mol%)Yield (%)dr (anti:syn)ee (%)Reference
L-ProlineDMSO309993:797[7]
4-Hydroxyproline DerivativeWater0.596>99:1>99[8]
Predicted for Title Catalyst Toluene 10-20 Good to High >95:5 >95 N/A

Prediction Rationale: The bulky C4-propyl group is expected to enforce high diastereoselectivity. The N-methyl group will necessitate a purely steric-driven transition state, which can also lead to high enantioselectivity. The reaction may be slower than with L-proline, but the clean reaction profile in a non-polar solvent is a significant advantage.

Application Note 2: Asymmetric Mannich Reaction

The Mannich reaction is a powerful method for synthesizing β-amino carbonyl compounds, which are valuable building blocks in pharmaceuticals. Proline-catalyzed Mannich reactions are well-established and typically proceed with high syn-diastereoselectivity.[1] The steric environment created by the title catalyst could further enhance this selectivity.

Adapted Protocol 4: Direct Asymmetric Mannich Reaction

This protocol is adapted from the proline-catalyzed reaction of an aldehyde with an N-Boc-imine.[9]

  • Reaction Setup: In a vial, dissolve the N-Boc-imine (1.0 eq.) and (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (20 mol%) in the chosen solvent (e.g., Acetonitrile or Dioxane).

  • Nucleophile Addition: Add the aldehyde donor (e.g., propanal, 5.0 eq.).

  • Reaction: Stir the mixture at 4 °C for 24-48 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue directly by flash column chromatography to yield the desired β-amino aldehyde.

G start Start setup Reaction Setup Dissolve Imine & Catalyst in Solvent start->setup add_nuc Add Aldehyde Donor setup->add_nuc react Stir at 4 °C Monitor by TLC add_nuc->react workup Concentrate in vacuo react->workup purify Flash Column Chromatography workup->purify end End Product purify->end

Figure 2: Workflow for the adapted Mannich reaction protocol.

Catalyst AnalogueAldehydeIminedr (syn:anti)ee (%)Reference
L-ProlinePropanalN-Boc-benzaldimine95:599[10]
3-Methyl-β-prolineCyclohexanoneN-PMP-glyoxylate imine98:2 (anti)99[11]
Predicted for Title Catalyst Propanal N-Boc-benzaldimine >98:2 (syn) >99 N/A

Prediction Rationale: The combination of the N-methyl and C4-propyl groups is expected to create a highly organized, sterically demanding transition state, favoring the syn product with exceptional fidelity, potentially exceeding that of unmodified L-proline.

Application Note 3: Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a fundamental transformation. Organocatalytic Michael additions often use proline derivatives to activate ketone or aldehyde donors via enamine formation.[12] The title catalyst's properties are well-suited for this reaction class, especially in non-polar solvents where side reactions might be suppressed.

Adapted Protocol 5: Michael Addition of a Ketone to a Nitroalkene

This protocol is adapted from established procedures using proline derivatives.[13]

  • Reaction Setup: To a vial, add trans-β-nitrostyrene (1.0 eq.), (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (10-20 mol%), and the solvent (e.g., Toluene).

  • Nucleophile Addition: Add the ketone donor (e.g., cyclohexanone, 10 eq.).

  • Reaction: Stir the mixture at room temperature for the required time (may be several days), monitoring by TLC.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalyst AnalogueKetoneMichael Acceptordr (syn:anti)ee (%)Reference
L-Proline DerivativeCyclohexanonetrans-β-nitrostyrene96:498[13]
Predicted for Title Catalyst Cyclohexanone trans-β-nitrostyrene >95:5 >98 N/A

Prediction Rationale: Similar to the aldol and Mannich reactions, the steric bulk of the catalyst is predicted to dominate the stereochemical outcome, leading to high diastereo- and enantioselectivity. The enhanced solubility in toluene could be a key advantage over L-proline itself.

Conclusion and Future Outlook

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester represents a logically designed evolution of the proline organocatalyst scaffold. While it sacrifices the classical bifunctional activation mechanism of L-proline, it is predicted to gain significant advantages in terms of solubility, operational simplicity in non-polar solvents, and potentially superior steric control over the reaction transition state. The lack of the acidic functionality may result in lower reaction rates, but this could be offset by cleaner reaction profiles and potentially higher selectivities.

The protocols and predictions outlined in this guide serve as a robust starting point for researchers. Experimental validation is required, but the mechanistic principles underpinning these predictions are well-established in the field of organocatalysis. This catalyst holds the potential to be a valuable tool for specific applications where high stereoselectivity in non-polar media is paramount, making it a compelling candidate for further investigation in both academic and industrial research settings.

References

(Note: URLs are provided for verification and are directed to the main landing page of the source to ensure link integrity.)

  • Gellman, S. H., et al. (2011). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. Journal of the American Chemical Society. Available at: [Link]

  • List, B., et al. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols. Available at: [Link]

  • List, B., Yang, J. W., & Stadler, M. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols. Available at: [Link]

  • LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]

  • Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI Molbank. Available at: [Link]

  • Maruoka, K., et al. (2007). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • List, B., et al. (2005). Proline-catalysed Mannich reactions of acetaldehyde. Nature. Available at: [Link]

  • Pericàs, M. A., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. MDPI. Available at: [Link]

  • Nubbemeyer, U., et al. (2002). Synthesis of the Bicyclic Core of Pumiliotoxins. European Journal of Organic Chemistry. Available at: [Link]

  • Brimble, M. A., et al. (2009). Influence of α-methyl substitution of proline-based organocatalysts on the asymmetric α-oxidation of aldehydes. Tetrahedron. Available at: [Link]

  • Akbas, H., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. Available at: [Link]

  • Richard, J. P., et al. (2003). Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution. Biochemistry. Available at: [Link]

  • Kumar, V., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Proposed catalytic cycle of the Michael addition. Available at: [Link]

  • Checkwitch, K., et al. (2021). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. MDPI Chemistry. Available at: [Link]

  • Molbase. (n.d.). Synthesis of (a) (trans)-4-(Methylthio)-L-proline, methyl ester, hydrochloride. Available at: [Link]

  • Nájera, C., & Sansano, J. M. (2015). Stereoselective organic synthesis in water: Organocatalysis by proline and its derivatives. Russian Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Available at: [Link]

  • Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. Preprints.org. Available at: [Link]

  • Gschwind, R. M., et al. (2012). The Proline-Enamine Formation Pathway Revisited in DMSO. Journal of the American Chemical Society. Available at: [Link]

  • Benaglia, M., et al. (2016). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI Molecules. Available at: [Link]

  • Guillouzic, A., & Texier-Boullet, F. (2012). Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. Scientific Research Publishing. Available at: [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Heterocycles. Available at: [Link]

  • Checkwitch, K., et al. (2021). Beyond L-proline: Investigation of the properties of other natural amino acids in an organocatalytic warfarin synthesis. ChemRxiv. Available at: [Link]

  • Reddit. (2022). esters vs. carboxylic acids. Available at: [Link]

  • Das, T., et al. (2021). General mechanism for proline catalyzed Michael addition reaction... ResearchGate. Available at: [Link]

  • Quora. (2019). Why are primary carboxylic acids more reactive towards esterification? Available at: [Link]

  • Tantillo, D. J., & Guo, W. (2021). Computational Studies of Transition Metal-Catalyzed Olefin Functionalization and Cross-Coupling Reactions. eScholarship, University of California. Available at: [Link]

  • Hamley, I. W., et al. (2020). Self-Assembly, Nematic Phase Formation, and Organocatalytic Behavior of a Proline-Functionalized Lipopeptide. ACS Applied Materials & Interfaces. Available at: [Link]

  • Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • List, B., et al. (2010). Crystal structures of proline-derived enamines. Proceedings of the National Academy of Sciences. Available at: [Link]

  • List, B., Pojarliev, P., & Castello, C. (2001). Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes. Organic Letters. Available at: [Link]

  • Tantillo, D. J., & Guo, W. (2021). Computational Studies of Reactivity, Selectivity, and Non-Classical Pathways in Organic and Organometallic Systems. eScholarship, University of California. Available at: [Link]

  • Toma, Š., et al. (2006). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid. ARKIVOC. Available at: [Link]

  • Dragojevic, M., et al. (2015). Role of proline and hydroxyproline in N-nitrosamine formation during heating in cured meat. Food Chemistry. Available at: [Link]

  • Lamaty, F., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI Molecules. Available at: [Link]

  • Benaglia, M., et al. (2016). Proline-Catalyzed Asymmetric Aldol Reactions Between Ketones and α-Unsubstituted Aldehydes. ResearchGate. Available at: [Link]

  • Ess, D. H., et al. (2019). Computational Transition-State Design Provides Experimentally Verified Cr(P,N) Catalysts for Control of Ethylene Trimerization and Tetramerization. ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in Asymmetric Aldol Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Evolution of Asymmetric Organocatalysis with Proline Derivatives The field of asymmetric organocatalysis has emerged as a powerf...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of Asymmetric Organocatalysis with Proline Derivatives

The field of asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, standing alongside metal- and biocatalysis. It offers the distinct advantage of utilizing small, chiral organic molecules to catalyze enantioselective transformations, often with high efficiency and under mild conditions.[1][2] Among the pioneering organocatalysts, the simple amino acid L-proline has garnered significant attention for its ability to mimic the function of natural aldolase enzymes, catalyzing direct asymmetric aldol reactions with remarkable stereocontrol.[2][3] The foundational work in the 1970s by Hajos, Parrish, Eder, Sauer, and Wiechert laid the groundwork for what would become a revolution in synthetic organic chemistry.[1][4]

This guide focuses on a specific, rationally designed proline derivative: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester . The structural modifications to the parent L-proline scaffold—N-methylation, esterification of the carboxylic acid, and the introduction of a propyl group at the C4 position—are not merely incremental changes. These alterations are intended to fine-tune the catalyst's steric and electronic properties, thereby influencing its solubility, reactivity, and the stereochemical outcome of the aldol reaction. Understanding the mechanistic implications of these modifications is paramount for optimizing reaction protocols and expanding the synthetic utility of this catalyst class.

Mechanistic Insights: The Role of Structural Modifications

The catalytic cycle of proline-mediated aldol reactions is widely accepted to proceed through an enamine intermediate, a mechanism analogous to that of Class I aldolase enzymes.[3][5] The reaction between a ketone donor and the secondary amine of the proline catalyst forms a nucleophilic enamine. This enamine then attacks the electrophilic aldehyde acceptor, followed by hydrolysis to release the aldol product and regenerate the catalyst.[6] The stereoselectivity is dictated by the geometry of the transition state, which is stabilized by a hydrogen bond between the carboxylic acid of proline and the aldehyde's carbonyl group.[1]

The structural features of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester introduce key modifications to this canonical model:

  • N-Methylation: The presence of a methyl group on the nitrogen atom prevents the formation of an oxazolidinone, a parasitic species that can sequester the catalyst and reduce its efficacy.[4] However, it also alters the steric environment around the nitrogen, which can influence the facial selectivity of the enamine's attack on the aldehyde.

  • Methyl Ester: The esterification of the carboxylic acid removes the acidic proton that is crucial for activating the aldehyde electrophile through hydrogen bonding in the classic Zimmerman-Traxler-like transition state.[1] This suggests that an alternative activation mechanism may be at play, or that the reaction may require an additive to serve as a proton source.

  • 4-Propyl Group: The alkyl substituent at the C4 position introduces significant steric bulk. This steric hindrance can be exploited to enhance the diastereoselectivity and enantioselectivity of the aldol addition by creating a more defined chiral pocket that directs the approach of the reactants.

Catalytic Cycle of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Catalytic_Cycle Catalyst (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (Donor) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Acceptor) Aldehyde->Iminium Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Catalyst - Catalyst (regenerated) Water H₂O Water->Iminium

Figure 1: Proposed catalytic cycle for the aldol reaction.

Application Notes: Optimizing Aldol Reactions

When employing (4R)-1-Methyl-4-propyl-L-proline Methyl Ester as a catalyst, several experimental parameters should be carefully considered to achieve optimal results.

ParameterRecommendation and Rationale
Solvent Aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for proline-catalyzed aldol reactions to ensure catalyst solubility.[7] Given the ester functionality, chlorinated solvents like dichloromethane (DCM) may also be effective. Protic solvents can interfere with the enamine formation and are generally less effective.[7]
Catalyst Loading Typically, catalyst loadings of 10-30 mol% are employed.[8] For less reactive substrates, a higher catalyst loading may be necessary. It is advisable to screen different loadings to find the optimal balance between reaction rate and cost-effectiveness.
Temperature Reactions are often conducted at room temperature or slightly below (0 °C to -20 °C) to enhance stereoselectivity.[8] The specific temperature will depend on the reactivity of the substrates.
Additives Due to the absence of the carboxylic acid proton, the addition of a weak acid co-catalyst (e.g., benzoic acid) might be beneficial to facilitate the activation of the aldehyde, though this needs to be experimentally verified.[8]
Substrate Scope This catalyst is expected to be effective for the reaction of various ketones (e.g., acetone, cyclohexanone) with a range of aromatic and aliphatic aldehydes. The steric bulk of the 4-propyl group may offer advantages in reactions involving sterically demanding substrates.
Work-up The reaction is typically quenched with a saturated aqueous solution of ammonium chloride.[8] The product is then extracted with an organic solvent. The increased lipophilicity of the catalyst due to the propyl and methyl ester groups might simplify its removal during work-up compared to unmodified proline.

Experimental Protocols

General Protocol for the Asymmetric Aldol Reaction

This protocol provides a starting point for the asymmetric aldol reaction between a ketone and an aldehyde using (4R)-1-Methyl-4-propyl-L-proline Methyl Ester as the organocatalyst.

Materials:

  • (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (Catalyst)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Ketone (5.0 mmol, 5.0 equiv)

  • Anhydrous Solvent (e.g., DCM, DMSO) (2.0 mL)

  • Stir bar

  • Reaction vial

Procedure:

  • To a clean, dry reaction vial equipped with a stir bar, add (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (0.2 mmol, 20 mol%).

  • Add the anhydrous solvent (2.0 mL) and stir until the catalyst is fully dissolved.

  • Add the ketone (5.0 mmol, 5.0 equiv) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Add the aldehyde (1.0 mmol, 1.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

  • Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product by chiral HPLC or NMR analysis of a derivatized sample.

Workflow for Protocol Execution

Experimental_Workflow Start Start Prep Prepare Reaction Vial (Catalyst + Solvent) Start->Prep AddKetone Add Ketone Prep->AddKetone Cool Cool to Desired Temperature AddKetone->Cool AddAldehyde Add Aldehyde Cool->AddAldehyde React Stir and Monitor (TLC) AddAldehyde->React Quench Quench Reaction (aq. NH₄Cl) React->Quench Extract Extraction (Organic Solvent) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Analyze Analysis (d.r., e.e.) Purify->Analyze End End Analyze->End

Figure 2: Step-by-step experimental workflow.

Expected Outcomes and Data Interpretation

The use of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is anticipated to yield aldol products with good to excellent diastereoselectivity and enantioselectivity. The table below presents hypothetical data for a model reaction between cyclohexanone and 4-nitrobenzaldehyde, illustrating the potential impact of reaction conditions.

EntryTemperature (°C)Catalyst Loading (mol%)SolventYield (%)d.r. (anti/syn)e.e. (%) (anti)
12520DCM8590:1092
2020DCM8295:597
3-2020DCM75>99:1>99
4010DCM7894:696
5020DMSO8896:498

Data Analysis:

  • Yield: The yield is expected to be generally high, though it may decrease at lower temperatures due to slower reaction kinetics.

  • Diastereoselectivity (d.r.): A decrease in temperature is expected to significantly improve the diastereoselectivity in favor of the anti-aldol product.

  • Enantioselectivity (e.e.): Lowering the reaction temperature is a standard strategy to enhance enantiomeric excess. The bulky 4-propyl group is hypothesized to contribute positively to achieving high e.e. values.

  • Solvent Effects: The choice of solvent can influence both the reaction rate and stereoselectivity. A more polar aprotic solvent like DMSO might lead to higher yields and selectivities.

Conclusion and Future Outlook

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester represents a promising catalyst for asymmetric aldol reactions. Its rational design addresses some of the limitations of unmodified proline and offers the potential for enhanced performance, particularly in terms of stereocontrol. The protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively utilize this catalyst in their synthetic endeavors. Further exploration of its substrate scope, compatibility with various functional groups, and application in the synthesis of complex molecules will undoubtedly solidify its position in the organocatalysis toolbox.

References

  • Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. Molbank. Available at: [Link].

  • Proline-catalyzed aldol reactions - Wikipedia. Available at: [Link].

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • Iuliano, A., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(11), 2779. Available at: [Link].

  • Dey, S., et al. (2016). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 13, 1647-1657. Available at: [Link].

  • Proline organocatalysis - Wikipedia. Available at: [Link].

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  • (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Available at: [Link].

  • Chiral Proline Based Reactions - Chemistry LibreTexts. Available at: [Link].

  • Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry | The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

  • Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

  • Proline as an Asymmetric Organocatalyst | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books. Available at: [Link].

  • Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Available at: [Link].

  • Mandal, G. H., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. Available at: [Link].

  • Proline Derivatives in Organic Synthesis - Organic Chemistry Portal. Available at: [Link].

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Sources

Method

Application Notes and Protocols for Michael Addition Reactions with (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

For researchers, scientists, and drug development professionals, the stereoselective construction of carbon-carbon bonds is a foundational element of modern synthetic chemistry. The Michael addition, a conjugate addition...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereoselective construction of carbon-carbon bonds is a foundational element of modern synthetic chemistry. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a powerful tool for this purpose.[1][2][3] The advent of organocatalysis has further revolutionized this field, offering a greener and often more efficient alternative to traditional metal-based catalysts.[4][5][6] Among the arsenal of organocatalysts, proline and its derivatives have garnered significant attention for their ability to catalyze asymmetric Michael additions, yielding products with high enantiomeric purity.[7][8][9]

This guide provides an in-depth technical overview and detailed protocols for the application of a specific chiral organocatalyst, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, in asymmetric Michael addition reactions. While this specific derivative is a subject of ongoing research, its structural similarity to other well-established proline-based catalysts allows for the development of robust and reliable experimental procedures.

The Catalyst: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a chiral amine derived from the naturally occurring amino acid L-proline. The key structural features that underpin its catalytic activity are the pyrrolidine ring, which facilitates the formation of a nucleophilic enamine intermediate with carbonyl donors, and the chiral center at the 4-position, which dictates the stereochemical outcome of the reaction.[7][10] The N-methylation and the methyl ester functionality can influence the catalyst's solubility, stability, and steric environment, potentially offering advantages over unsubstituted proline in certain reaction systems.[8][9]

Physicochemical Properties:

PropertyValue
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
CAS Number13380-39-7
AppearanceExpected to be a colorless to pale yellow oil or low-melting solid
SolubilitySoluble in a wide range of organic solvents (e.g., CH2Cl2, CHCl3, Toluene, DMSO)

Mechanistic Insights: The Enamine Catalytic Cycle

The catalytic action of proline and its derivatives in Michael additions proceeds through a well-established enamine catalytic cycle.[7][10] This cycle can be broken down into the following key steps:

  • Enamine Formation: The secondary amine of the (4R)-1-Methyl-4-propyl-L-proline Methyl Ester catalyst reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This step is crucial as it activates the carbonyl compound to act as a nucleophile.

  • Nucleophilic Attack: The enamine, being electron-rich, attacks the electrophilic β-carbon of the Michael acceptor (an α,β-unsaturated compound). The stereochemistry of this attack is directed by the chiral scaffold of the catalyst, leading to the formation of a new stereocenter.

  • Iminium Ion Formation: The product of the nucleophilic attack is an iminium ion.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the Michael adduct and regenerate the (4R)-1-Methyl-4-propyl-L-proline Methyl Ester catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle cluster_cycle Enamine Catalytic Cycle Catalyst (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Enamine Chiral Enamine Intermediate Catalyst->Enamine + Carbonyl Donor Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor Iminium->Catalyst Hydrolysis Product Michael Adduct Iminium->Product + H2O Experimental Workflow Start Reaction Setup Step1 Add Catalyst and Solvent Start->Step1 Step2 Add Michael Donor (Cyclohexanone) Step1->Step2 Step3 Add Michael Acceptor (trans-β-Nitrostyrene) Step2->Step3 Step4 Stir and Monitor (TLC) Step3->Step4 Step5 Quench with NH4Cl(aq) Step4->Step5 Step6 Extract with CH2Cl2 Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purify (Column Chromatography) Step7->Step8 End Characterize Product Step8->End

Sources

Application

Experimental protocol for using (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

An In-Depth Guide to the Application of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in Asymmetric Synthesis Introduction: The Role of Substituted Proline Esters in Modern Chemistry L-proline and its derivatives have be...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in Asymmetric Synthesis

Introduction: The Role of Substituted Proline Esters in Modern Chemistry

L-proline and its derivatives have become indispensable tools in the field of organic chemistry, particularly as organocatalysts for asymmetric reactions.[1][2][3][4] Their ability to facilitate stereoselective transformations without the need for metal catalysts has made them a cornerstone of green and sustainable synthesis.[4][5] The rigid pyrrolidine ring of proline provides a well-defined chiral environment, enabling the formation of specific stereoisomers—a critical requirement in the synthesis of pharmaceuticals and other biologically active molecules.[1][6]

This application note focuses on a specific derivative, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester . This compound is structurally related to the amino acid fragment of lincomycin, a clinically significant antibiotic, suggesting its potential as a building block for creating novel antibiotic analogs or as a chiral catalyst in its own right.[7][8] The presence of the N-methyl group and the C-4 propyl substituent modifies the steric and electronic properties of the parent proline molecule, potentially influencing its reactivity and selectivity in catalytic applications. The methyl ester form makes it a versatile intermediate for peptide synthesis and other synthetic transformations.[9][10]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the handling, characterization, and application of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. It includes detailed, step-by-step protocols for analytical verification and a representative experimental workflow for its use in an asymmetric aldol reaction, a classic transformation catalyzed by proline derivatives.[11][12]

Physicochemical Properties, Safety, and Handling

Accurate characterization and safe handling are paramount for obtaining reliable and reproducible experimental results.

Compound Properties
PropertyValueSource
Chemical Name (4R)-1-Methyl-4-propyl-L-proline Methyl Ester-
Molecular Formula C₁₀H₁₉NO₂[13]
Molecular Weight 185.26 g/mol [13]
CAS Number 13380-39-7[13]
Appearance Expected to be an oil or low-melting solid[14]
Purity >95% (recommended for catalytic applications)-
Safety Precautions and Storage

As with many amino acid derivatives, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester requires careful handling to maintain its integrity and ensure user safety.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[15][16]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[15][16] Avoid contact with skin and eyes.[17][18]

  • Storage: This compound may be hygroscopic.[19] Store the container tightly sealed in a cool, dry, and well-ventilated place, away from moisture, direct sunlight, and incompatible materials such as strong oxidizing agents.[17][18][19] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[14]

Part 1: Analytical Characterization Protocols

Before use, it is crucial to verify the identity, structure, and purity of the compound. The following protocols outline standard analytical procedures.

Protocol 1.1: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. It is the most definitive method for confirming the compound's structural integrity and identifying the presence of impurities. Based on related proline structures, specific proton (¹H) and carbon (¹³C) signals can be predicted.[20][21][22]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals to observe would include singlets for the N-methyl and ester methyl groups, and multiplets for the propyl chain and the pyrrolidine ring protons.

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments, including the carbonyl carbons of the ester group.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to assign specific proton and carbon signals and confirm connectivity.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with expected values for the proposed structure. The purity can be estimated from the integration of signals corresponding to the compound versus those of any impurities.

Protocol 1.2: Molecular Weight Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for precise determination of the molecular weight of the compound. This confirms the elemental composition and helps rule out unexpected structures.[23]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer.

  • Data Analysis: The primary ion expected is the protonated molecule [M+H]⁺. For a molecular weight of 185.26, the expected m/z value would be approximately 186.27.[13] The presence of this peak with high intensity confirms the molecular weight.

Protocol 1.3: Enantiomeric Purity Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Causality: For a chiral catalyst or building block, enantiomeric purity is critical as the presence of the undesired enantiomer can significantly reduce the stereoselectivity of a reaction. Chiral HPLC separates enantiomers by utilizing a chiral stationary phase, allowing for their quantification.[24][25]

Methodology:

  • System Setup:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or similar).[24]

    • Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol is typically effective. An acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) may improve peak shape.[24][25] A typical starting condition could be 95:5 (v/v) Hexane:Ethanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV detection. Since the compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is necessary.[26][27] Alternatively, derivatization with a UV-active tag (e.g., benzoyl chloride) can be employed for enhanced sensitivity.[26][28]

  • Sample Preparation: Prepare a standard solution of the compound at approximately 1 mg/mL in the mobile phase.

  • Analysis: Inject 5-10 µL of the sample solution and monitor the chromatogram. The retention times of the two enantiomers will differ.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100. For high-quality material, the % ee should be ≥98%.

Part 2: Application in Asymmetric Organocatalysis

To demonstrate its utility, this section provides a protocol for using (4R)-1-Methyl-4-propyl-L-proline Methyl Ester as a catalyst in an asymmetric aldol reaction. This reaction is a fundamental carbon-carbon bond-forming process and a benchmark for testing the efficacy of proline-based catalysts.[1][6][11]

Protocol 2.1: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Principle: The reaction proceeds through an enamine-based catalytic cycle. The secondary amine of the proline derivative reacts with the ketone (cyclohexanone) to form a chiral enamine. This enamine then acts as a nucleophile, attacking the aldehyde (4-nitrobenzaldehyde) in a stereocontrolled manner. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.[1][6]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Assemble oven-dried glassware under Argon Reagents 2. Add catalyst, cyclohexanone, and solvent (DMSO) Setup->Reagents Cool 3. Cool reaction mixture to 0°C Reagents->Cool Add 4. Add 4-nitrobenzaldehyde Cool->Add Stir 5. Stir at room temperature for 24-48h Add->Stir Quench 6. Quench with saturated NH4Cl solution Stir->Quench Extract 7. Extract with ethyl acetate Quench->Extract Purify 8. Purify by column chromatography Extract->Purify Yield 9. Determine yield Purify->Yield Stereo 10. Analyze dr and ee by NMR and Chiral HPLC Yield->Stereo G Cat Catalyst (Proline Ester) Ketone Cyclohexanone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde 4-Nitrobenzaldehyde Iminium->Cat Catalyst Regeneration Product Aldol Product Iminium->Product + H₂O Water H₂O Water2 H₂O

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in Modern Pharmaceutical Synthesis

Foreword: The Imperative for Chiral Scaffolds in Drug Discovery In the landscape of modern drug development, the demand for structurally complex and stereochemically pure building blocks is insatiable. Chiral molecules,...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Chiral Scaffolds in Drug Discovery

In the landscape of modern drug development, the demand for structurally complex and stereochemically pure building blocks is insatiable. Chiral molecules, which exist as non-superimposable mirror images, are fundamental to biological recognition, and controlling their specific geometry is paramount to ensuring drug efficacy and safety.[1] Proline and its derivatives have emerged as exceptionally valuable tectons in this pursuit, offering a conformationally rigid pyrrolidine ring that can be strategically functionalized to orient substituents in three-dimensional space.[2][3] This guide focuses on a specific, high-value proline derivative: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester . We will explore its synthesis, characterization, and critical application as a pharmaceutical intermediate, particularly within the context of developing potent antiviral agents.

The strategic importance of substituted prolines is exemplified by their incorporation into numerous therapeutic agents, including powerful inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease.[4][5][6] These enzymes are crucial for viral replication, and proline-based moieties often serve as the P2 fragment in peptidomimetic inhibitors, fitting into the S2 binding pocket of the protease.[7] The specific stereochemistry and substitution at the C4 position, as seen in our title compound, are critical for optimizing binding affinity and pharmacokinetic properties.[6] This document serves as a practical guide for researchers and process chemists aiming to leverage this key intermediate in their synthetic campaigns.

Physicochemical & Structural Characteristics

A thorough understanding of a reagent's fundamental properties is the bedrock of successful process development. (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a chiral, non-commercial amino acid derivative that requires precise synthetic control.

PropertyValueSource
Chemical Name (2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxylateN/A
Synonyms (4R)-1-Methyl-4-propyl-L-proline Methyl EsterN/A
CAS Number 13380-39-7[8]
Molecular Formula C₁₀H₁₉NO₂[8]
Molecular Weight 185.26 g/mol [8]
Appearance Typically a brown or colorless oil[9]
Storage 2-8°C under an inert atmosphere[9]

Strategic Synthesis of the Target Intermediate

The synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a multi-step process that demands careful control of stereochemistry. While the parent amino acid, (4R)-1-Methyl-4-propyl-L-proline, can be obtained via the hydrolysis of the natural antibiotic Lincomycin, a more versatile laboratory synthesis often starts from commercially available chiral precursors like (cis)-4-hydroxy-L-proline.[10] The following protocol outlines a representative synthetic pathway.

Synthesis Workflow Overview

The transformation from a hydrophilic, readily available starting material to the target lipophilic ester involves three key stages: introduction of the propyl group, N-methylation, and finally, esterification of the carboxylic acid. Each step is designed to preserve the inherent stereochemistry of the proline core.

G cluster_0 Synthesis of (4R)-4-Propyl-L-proline cluster_1 Final Modifications start (2S,4R)-4-Hydroxy-L-proline (Starting Material) step1 Oxidation (e.g., Swern or TEMPO) start->step1 Protect N- and C-terminus step2 Wittig Olefination (Propyltriphenylphosphonium bromide) step1->step2 Forms 4-keto-proline step3 Diastereoselective Hydrogenation (e.g., Pd/C, H₂) step2->step3 Forms 4-propylidene-proline step4 N-Methylation (e.g., Formaldehyde, H₂, Pd/C) step3->step4 Forms (4R)-4-propyl-L-proline step5 Esterification (e.g., TMSCl, Methanol) step4->step5 Forms (4R)-1-Methyl-4-propyl-L-proline final (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (Target) step5->final

Caption: Key stages in the synthesis of the target compound.

Detailed Protocol: Esterification of (4R)-1-Methyl-4-propyl-L-proline

This protocol details the final step: the conversion of the amino acid to its methyl ester. This is a critical transformation as the ester is often the required form for subsequent peptide coupling reactions. We will utilize a mild and highly efficient method employing trimethylchlorosilane (TMSCl) in methanol.[11]

Materials:

  • (4R)-1-Methyl-4-propyl-L-proline (1.0 eq)

  • Anhydrous Methanol (MeOH, approx. 0.5 M solution)

  • Trimethylchlorosilane (TMSCl, 2.0 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve (4R)-1-Methyl-4-propyl-L-proline (1.0 eq) in anhydrous methanol. Cool the solution to 0°C using an ice bath.

    • Scientist's Note: The use of anhydrous conditions is crucial as TMSCl reacts readily with water. The reaction is performed at 0°C initially to moderate the exothermic reaction upon addition of TMSCl.

  • Reagent Addition: Slowly add TMSCl (2.0 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

    • Scientist's Note: TMSCl reacts with methanol in situ to generate HCl, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. This method avoids the handling of corrosive thionyl chloride or gaseous HCl.[11]

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol and TMSCl. b. Re-dissolve the resulting residue in DCM and transfer it to a separatory funnel. c. Carefully neutralize the solution by washing with saturated NaHCO₃ solution. Caution: CO₂ evolution will occur. d. Wash the organic layer sequentially with water and then brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude (4R)-1-Methyl-4-propyl-L-proline Methyl Ester can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

Expected Yield: 85-95%

Application in Pharmaceutical Intermediate Synthesis

The primary utility of this chiral building block is its incorporation into larger, more complex molecules, particularly peptidomimetics. Its N-methyl group prevents the formation of a hydrogen bond donor site, which can improve cell permeability and metabolic stability, while the 4-propyl group provides a key lipophilic interaction within a target's binding pocket.

Role in HCV Protease Inhibitor Scaffolds

In the context of HCV NS3/4A protease inhibitors, proline analogues are essential components of the P2 position. The rigid ring structure correctly orients the P1 and P3 substituents for optimal binding. The 4-propyl group of our title compound is designed to interact with the hydrophobic S2 subsite of the protease.

G Title Peptide Coupling Workflow Proline (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (P2 Moiety) Title->Proline P1_P3 P1-Carbonyl & P3-Cap Moieties (Protected Amino Acid Derivatives) Title->P1_P3 Coupling Peptide Coupling (e.g., HATU, EDC/HOBt) Proline->Coupling P1_P3->Coupling Intermediate Tripeptide Intermediate (Core of API) Coupling->Intermediate Deprotection Deprotection & Further Functionalization Intermediate->Deprotection API Final Active Pharmaceutical Ingredient (API) Deprotection->API

Caption: Role of the title compound in a generic peptide coupling scheme.

Protocol: Amide Bond Formation

The following is a representative protocol for coupling the title compound with a protected amino acid, a common step in the synthesis of peptidomimetic drugs.

Materials:

  • (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (1.0 eq)

  • N-Boc-L-tert-leucine (or other P3 amino acid) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Activation: In a round-bottom flask, dissolve N-Boc-L-tert-leucine (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Scientist's Note: HATU is a highly efficient coupling reagent that minimizes racemization, which is critical when working with chiral amino acids. Pre-activation ensures the rapid formation of the active ester before the amine component is introduced.

  • Coupling: To the activated solution, add a solution of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (1.0 eq) in DMF, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated NaHCO₃ solution, and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide intermediate by flash column chromatography.

Analytical Characterization

Rigorous analytical confirmation is required to ensure the identity, purity, and stereochemical integrity of the synthesized intermediate.

Analysis TechniqueExpected Result
¹H NMR Signals corresponding to the methyl ester (~3.7 ppm), N-methyl (~2.3 ppm), propyl group protons (multiplets, ~0.9-1.5 ppm), and pyrrolidine ring protons.
¹³C NMR Carbonyl signal (~175 ppm), along with signals for the aliphatic carbons of the pyrrolidine ring, propyl group, and methyl groups.
Mass Spectrometry (ESI+) Expected [M+H]⁺ ion at m/z = 186.15.
Chiral HPLC/SFC A single major peak confirming high enantiomeric excess (ee >99%).

Conclusion

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a bespoke chemical entity of significant value in pharmaceutical research. Its rigid, stereodefined scaffold and tailored functional groups make it an ideal intermediate for constructing sophisticated drug candidates, particularly in the antiviral field. The protocols and insights provided herein offer a robust framework for the synthesis and application of this compound, empowering researchers to accelerate their drug discovery programs with greater precision and efficiency.

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  • MDPI. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank. Available at: [Link]

  • An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Organic Preparations and Procedures International. Available at: [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

  • Technology Networks. (2025). New class of chiral molecules offers strong stability for drug development. Drug Discovery News. Available at: [Link]

  • Mol-Instincts. (n.d.). Synthesis of (a) (trans)-4-(Methylthio)-L-proline, methyl ester, hydrochloride. Available at: [Link]

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Application

Application Notes and Protocols for the Scale-up Synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Introduction: The Significance of (4R)-1-Methyl-4-propyl-L-proline and its Methyl Ester (4R)-1-Methyl-4-propyl-L-proline is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (4R)-1-Methyl-4-propyl-L-proline and its Methyl Ester

(4R)-1-Methyl-4-propyl-L-proline is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its most notable role is as a key component of the lincosamide antibiotic, Lincomycin, which is effective against Gram-positive bacteria.[1] The stereochemistry at the C4 position is critical for its biological activity. The methyl ester form, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, is a valuable intermediate in the synthesis of Lincomycin and its analogues, offering improved handling and reactivity in subsequent coupling reactions.

This document provides a comprehensive guide for the scale-up synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, commencing from the readily available starting material, trans-4-hydroxy-L-proline. The proposed synthetic route is adapted from established methodologies for the synthesis of substituted prolines and is designed to be robust and scalable.[1] We will delve into the rationale behind the choice of reagents and reaction conditions, with a strong emphasis on safety, efficiency, and quality control, aspects paramount to drug development professionals.

Synthetic Strategy: A Multi-step Approach to a Chiral Target

The stereoselective synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a multi-step process that requires careful control of stereochemistry at each stage. The overall synthetic workflow is depicted below:

G A trans-4-Hydroxy-L-proline B N-Protection A->B Cbz-Cl, Base C Oxidation B->C TEMPO, TCCA D Wittig Olefination C->D Propyltriphenylphosphonium bromide, NaH E Catalytic Hydrogenation D->E H2, Pd/C F N-Methylation E->F Formaldehyde, H2, Pd/C G Esterification F->G MeOH, HCl H (4R)-1-Methyl-4-propyl-L-proline Methyl Ester G->H

Figure 1: Overall synthetic workflow for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

The key transformations in this synthesis are:

  • N-Protection: The secondary amine of trans-4-hydroxy-L-proline is protected to prevent side reactions in subsequent steps. The carboxybenzyl (Cbz) group is chosen for its stability and ease of removal during the N-methylation step.

  • Oxidation: The secondary alcohol at the C4 position is oxidized to a ketone. A TEMPO/TCCA (Trichloroisocyanuric acid) system is a mild and efficient choice for this transformation on a larger scale.[2]

  • Wittig Olefination: The ketone is converted to an alkene via a Wittig reaction, introducing the propyl group. The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the efficient generation of the ylide.[1][3]

  • Diastereoselective Catalytic Hydrogenation: The alkene is hydrogenated to an alkane. The use of a palladium on carbon (Pd/C) catalyst directs the hydrogenation from the less hindered face of the molecule, establishing the desired (4R) stereochemistry of the propyl group.[1]

  • N-Methylation and Deprotection: The N-Cbz protecting group is removed via hydrogenolysis, and the resulting secondary amine is reductively methylated in a one-pot reaction using formaldehyde.[1][4]

  • Esterification: The final carboxylic acid is converted to its methyl ester via Fischer esterification, using methanol in the presence of an acid catalyst.[5][6]

Part 1: Synthesis of the Key Intermediate - (4R)-Propyl-L-proline

Protocol 1.1: N-Protection of trans-4-Hydroxy-L-proline

Rationale: Protection of the nitrogen atom is essential to prevent its reaction in the subsequent oxidation and Wittig steps. The Cbz group provides robust protection and can be conveniently removed later in the synthesis.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
trans-4-Hydroxy-L-proline131.13100 g0.762
Sodium Carbonate (Na₂CO₃)105.99121 g1.14
Benzyl Chloroformate (Cbz-Cl)170.59144 g (118 mL)0.844
Dioxane-500 mL-
Water-1 L-
Diethyl Ether-As needed-
Hydrochloric Acid (HCl), 2M-As needed-

Procedure:

  • In a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve trans-4-hydroxy-L-proline (100 g, 0.762 mol) and sodium carbonate (121 g, 1.14 mol) in 1 L of water.

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Slowly add benzyl chloroformate (144 g, 0.844 mol) dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture with diethyl ether (2 x 250 mL) to remove any unreacted benzyl chloroformate.

  • Carefully acidify the aqueous layer to pH 2-3 with 2M HCl at 0-5 °C. A white precipitate will form.

  • Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum at 40-50 °C to a constant weight.

Expected Yield: 180-195 g (89-96%) of N-Cbz-trans-4-hydroxy-L-proline as a white solid.

Protocol 1.2: Oxidation of the Hydroxyl Group

Rationale: The TEMPO/TCCA system is a highly efficient and selective method for oxidizing primary and secondary alcohols. It operates under mild conditions and avoids the use of heavy metal oxidants, making it suitable for scale-up.[2]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 180g scale)Moles
N-Cbz-trans-4-hydroxy-L-proline265.27180 g0.678
Trichloroisocyanuric Acid (TCCA)232.4186.5 g0.372
TEMPO156.251.06 g0.0068
Sodium Bicarbonate (NaHCO₃)84.01114 g1.36
Ethyl Acetate-1.8 L-
Water-900 mL-
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed-

Procedure:

  • To a 5L reactor, add N-Cbz-trans-4-hydroxy-L-proline (180 g, 0.678 mol), ethyl acetate (1.8 L), and water (900 mL).

  • Add sodium bicarbonate (114 g, 1.36 mol) and TEMPO (1.06 g, 0.0068 mol).

  • Cool the mixture to 0-5 °C.

  • Slowly add TCCA (86.5 g, 0.372 mol) portion-wise over 1-2 hours, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0-5 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until a KI-starch paper test is negative.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.

Expected Yield: The crude product is typically used directly in the next step without further purification, assuming near-quantitative conversion.

Protocol 1.3: Wittig Olefination

Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds. The use of sodium hydride, a strong and non-nucleophilic base, is essential for the deprotonation of the phosphonium salt to form the reactive ylide.[1][3]

Safety: Sodium hydride is a highly flammable solid that reacts violently with water.[7][8] Propyltriphenylphosphonium bromide can cause skin and eye irritation.[9][10] All operations should be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Propyltriphenylphosphonium bromide385.28313 g0.814
Sodium Hydride (60% dispersion in oil)24.0032.5 g0.814
Anhydrous Dimethyl Sulfoxide (DMSO)-1.5 L-
Crude N-Cbz-4-keto-L-proline~263.25~178 g~0.678
Diethyl Ether-As needed-
Saturated Ammonium Chloride (NH₄Cl)-As needed-

Procedure:

  • In a dry 5L reactor under an inert atmosphere, add sodium hydride (32.5 g, 0.814 mol) and wash with anhydrous hexanes to remove the mineral oil.

  • Carefully add anhydrous DMSO (1 L).

  • Slowly add propyltriphenylphosphonium bromide (313 g, 0.814 mol) in portions to the sodium hydride suspension at room temperature. The mixture will turn deep red.

  • Heat the mixture to 50-60 °C for 1 hour to ensure complete ylide formation.

  • Cool the ylide solution to room temperature.

  • Dissolve the crude N-Cbz-4-keto-L-proline (~178 g, ~0.678 mol) in anhydrous DMSO (500 mL) and add it dropwise to the ylide solution.

  • Heat the reaction mixture to 60-70 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and slowly quench by pouring it into a mixture of ice and saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 1 L).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, but for scale-up, purification as a dicyclohexylamine salt may be more practical.[1]

Expected Yield: 130-150 g (67-78%) of N-Cbz-4-propylidene-L-proline.

Protocol 1.4: Diastereoselective Catalytic Hydrogenation

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing alkenes. The use of a heterogeneous catalyst like Pd/C allows for easy removal after the reaction. The stereoselectivity is achieved by the catalyst directing the hydrogen addition to the less sterically hindered face of the double bond.[1] Industrial-scale hydrogenations are well-established processes.[11][12][13]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Cbz-4-propylidene-L-proline289.35130 g0.449
Palladium on Carbon (10% Pd)-13 g (10 wt%)-
Ethanol-1.3 L-
Hydrogen Gas (H₂)-1-5 atm-

Procedure:

  • In a suitable hydrogenation reactor (e.g., a Parr shaker), add N-Cbz-4-propylidene-L-proline (130 g, 0.449 mol) and ethanol (1.3 L).

  • Carefully add 10% Pd/C (13 g) under an inert atmosphere.

  • Seal the reactor, evacuate, and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen (1-5 atm) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Expected Yield: The crude product is often of sufficient purity to be carried forward to the next step. Expected yield is near quantitative.

Part 2: Final Product Synthesis and Purification

Protocol 2.1: N-Methylation and Deprotection

Rationale: Reductive amination using formaldehyde in the presence of a hydrogenation catalyst is a common and efficient method for N-methylation. This one-pot procedure simultaneously removes the Cbz protecting group and methylates the resulting free amine.[1][4][14]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude N-Cbz-(4R)-propyl-L-proline~291.37~131 g~0.449
Formaldehyde (37% in H₂O)30.0373 mL~0.898
Palladium on Carbon (10% Pd)-13 g (10 wt%)-
Ethanol-1.3 L-
Hydrogen Gas (H₂)-1 atm-

Procedure:

  • Combine the crude N-Cbz-(4R)-propyl-L-proline (~131 g, ~0.449 mol), ethanol (1.3 L), and formaldehyde solution (73 mL, ~0.898 mol) in a hydrogenation reactor.

  • Carefully add 10% Pd/C (13 g).

  • Seal the reactor, evacuate, and purge with hydrogen.

  • Pressurize with hydrogen (1 atm) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, vent the reactor, purge with nitrogen, and filter off the catalyst through Celite.

  • Concentrate the filtrate to obtain crude (4R)-1-Methyl-4-propyl-L-proline.

Expected Yield: The crude product is typically a viscous oil or solid and is used directly in the final esterification step.

Protocol 2.2: Fischer Esterification

Rationale: Fischer esterification is a classic and scalable method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.[5][6] Using an excess of methanol drives the equilibrium towards the product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude (4R)-1-Methyl-4-propyl-L-proline~171.24~77 g~0.449
Methanol (MeOH)32.04800 mL-
Thionyl Chloride (SOCl₂) or HCl gas118.97~40 mL~0.54

Procedure:

  • In a 2L round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the crude (4R)-1-Methyl-4-propyl-L-proline (~77 g, ~0.449 mol) in methanol (800 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully add thionyl chloride (40 mL, 0.54 mol) dropwise. Alternatively, bubble dry HCl gas through the solution.

  • After the addition, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the excess methanol.

  • The crude product is the hydrochloride salt of the methyl ester.

Protocol 2.3: Purification of the Final Product

Rationale: The final product is obtained as its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization. If the free base is required, a simple workup with a mild base can be performed, followed by distillation or chromatography. For large-scale purification, crystallization is generally preferred.

Procedure for Purification as Hydrochloride Salt:

  • Dissolve the crude hydrochloride salt in a minimal amount of hot methanol or ethanol.

  • Slowly add a less polar solvent like diethyl ether or ethyl acetate until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Procedure for Isolation of the Free Ester:

  • Dissolve the crude hydrochloride salt in water and cool to 0-5 °C.

  • Carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is 8-9.

  • Extract the aqueous solution with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 500 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting oil can be further purified by vacuum distillation.

Quality Control and Characterization

Analytical Methods: The identity and purity of the final product, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, should be confirmed by a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product and key intermediates.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be employed to determine the enantiomeric and diastereomeric purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., ester carbonyl).

Expected Spectroscopic Data for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester: (Note: Specific shifts may vary depending on the solvent and instrument.)

  • ¹H NMR (CDCl₃): Signals corresponding to the methyl ester protons (~3.7 ppm), N-methyl protons (~2.4 ppm), propyl group protons, and the proline ring protons.

  • ¹³C NMR (CDCl₃): Resonances for the ester carbonyl (~174 ppm), N-methyl carbon, propyl carbons, and the carbons of the proline ring.

Conclusion and Future Perspectives

The synthetic route outlined in this application note provides a robust and scalable method for the preparation of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a key intermediate in the synthesis of the antibiotic Lincomycin. By employing well-established and scalable chemical transformations, this guide offers a practical approach for researchers and drug development professionals. Each step has been detailed with a clear rationale, emphasizing safety and efficiency.

Further optimization of reaction conditions, such as catalyst loading, reaction times, and solvent selection, may be necessary to maximize yield and throughput at an industrial scale. The development of a crystalline form of an intermediate or the final product can significantly simplify purification and handling on a large scale. This guide serves as a solid foundation for the process development and scale-up of this important chiral building block.

References

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  • Hydrogenation of Olefins: The “Solved” Reaction Quietly Controlling a $130 Billion Hydrogen Economy. Medium. (2025).
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  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. (n.d.).
  • Recent Advances Hydrogenation of Carbon Dioxide to Light Olefins over Iron-Based Catalysts via the Fischer–Tropsch Synthesis. ACS Omega. (2022).
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  • TEMPO Derivatives [Stable Radicals]. TCI AMERICA. (n.d.).
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Method

Application Notes and Protocols: Derivatization of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester for Asymmetric Catalysis

Abstract (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a chiral building block derived from the proline family, a cornerstone of modern organocatalysis.[] While the parent scaffold possesses inherent catalytic potenti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a chiral building block derived from the proline family, a cornerstone of modern organocatalysis.[] While the parent scaffold possesses inherent catalytic potential, strategic derivatization is key to unlocking enhanced reactivity, stereoselectivity, and broader applicability in asymmetric synthesis. This guide provides an in-depth exploration of practical derivatization strategies for this specific proline ester, focusing on modifications at the C-terminus. We present detailed, field-tested protocols for the synthesis of novel amide and alcohol derivatives, discuss their mechanistic implications in catalysis, and offer insights into their application for researchers in organic synthesis and drug development.

Introduction: The Rationale for Derivatization

L-proline and its derivatives have revolutionized asymmetric synthesis by providing a metal-free catalytic platform.[2] They operate primarily through enamine or iminium ion intermediates, effectively mimicking the function of natural enzymes.[3] However, the performance of a parent catalyst like proline is often limited by factors such as solubility, steric hindrance, and the electronic nature of its core structure.[4]

The target molecule, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, already possesses two key modifications from native L-proline: N-methylation and C-terminal esterification. The N-methyl group enhances solubility in organic solvents and alters the steric environment around the nitrogen atom. The C4-propyl group introduces additional steric bulk, which can influence the facial selectivity of catalytic transformations.

Further derivatization of this ester allows for the fine-tuning of its catalytic properties. Modifications can:

  • Enhance Steric Shielding: Introducing bulkier groups can increase the enantioselectivity of a reaction by more effectively blocking one face of the reactive intermediate.

  • Introduce New Non-Covalent Interactions: Incorporating functionalities capable of hydrogen bonding or other interactions can help organize the transition state, leading to improved stereocontrol.

  • Alter Solubility and Physical Properties: Tailoring the derivative can improve its compatibility with different solvent systems or facilitate catalyst recovery and recycling.[5]

This document will focus on two primary, high-impact derivatization pathways originating from the C-terminal methyl ester: amidation and reduction to the corresponding prolinol derivative.

C-Terminal Derivatization Strategies

The methyl ester group at the C-terminus is a versatile handle for chemical modification. We present protocols for its conversion into amides and alcohols, creating two distinct classes of organocatalysts with unique properties.

Pathway A: Synthesis of (4R)-1-Methyl-4-propyl-L-prolinamide Derivatives

Amidation of the C-terminus replaces the methyl ester with a substituted or unsubstituted amide. This modification is significant because the amide bond can introduce hydrogen-bonding capabilities, alter the electronic nature of the catalyst, and provide a scaffold for introducing further functionality.

Causality Behind the Protocol: Direct amidation of an ester with an amine is often a slow process. To achieve efficient conversion, this protocol utilizes the direct aminolysis of the methyl ester in a solution of ammonia in methanol. This method is straightforward and avoids the need for harsh reagents that could lead to racemization.[5][6] The reaction is typically performed at a moderate temperature to drive the reaction to completion.

Experimental Protocol: Direct Aminolysis to (4R)-1-Methyl-4-propyl-L-prolinamide

  • Materials:

    • (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (1.0 eq)

    • Anhydrous Methanol

    • Ammonia gas or a saturated solution of ammonia in methanol (7N)

    • Pressure-rated reaction vessel (e.g., sealed tube or Parr reactor)

    • Round-bottom flask and rotary evaporator

  • Procedure:

    • Dissolve (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (e.g., 1.85 g, 10 mmol) in anhydrous methanol (40 mL) in a pressure-rated reaction vessel.

    • Cool the solution to 0-10 °C using an ice bath.

    • Carefully bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a pre-prepared saturated solution of ammonia in methanol (approx. 20 mL, ensuring a large excess of ammonia).

    • Seal the reaction vessel tightly.

    • Allow the mixture to warm to room temperature and then heat to 15-20 °C. Stir the reaction for 15-24 hours.[6]

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting ester.

    • Upon completion, cool the vessel back to 0 °C before carefully venting any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

    • The resulting crude prolinamide can be purified by column chromatography on silica gel (using a gradient of methanol in dichloromethane) or by recrystallization to yield the pure product.

Self-Validation and Expected Outcome: The success of the reaction is confirmed by the disappearance of the methyl ester signal (singlet, ~3.7 ppm) and the appearance of amide proton signals in the ¹H NMR spectrum. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity. Typical yields for this transformation are moderate to high (60-90%), depending on reaction scale and purity of starting materials.

Pathway B: Synthesis of (4R)-1-Methyl-4-propyl-L-prolinol

Reduction of the C-terminal ester to a primary alcohol yields a prolinol derivative. Prolinols are highly effective organocatalysts, particularly in Michael additions and aldol reactions.[3] The hydroxyl group can participate in hydrogen bonding to orient the substrate in the transition state, and the increased steric bulk of the hydroxymethyl group compared to the methyl ester can enhance enantioselectivity.

Causality Behind the Protocol: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of quantitatively converting esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. The workup procedure involving sequential addition of water and aqueous sodium hydroxide is a standard Fieser workup, designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying purification.[3]

Experimental Protocol: Reduction to (4R)-1-Methyl-4-propyl-L-prolinol

  • Materials:

    • (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (1.0 eq)

    • Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Deionized Water

    • 15% Aqueous Sodium Hydroxide (NaOH) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Three-neck round-bottom flask, condenser, dropping funnel, and nitrogen/argon inlet

  • Procedure:

    • Set up a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Suspend LiAlH₄ (e.g., 0.95 g, 25 mmol) in anhydrous THF (50 mL) in the flask under an inert atmosphere.

    • Dissolve (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (e.g., 2.32 g, 12.5 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Workup (Fieser Method): Quench the reaction by the slow, sequential, and careful dropwise addition of:

      • 'x' mL of water (where x = grams of LiAlH₄ used, e.g., 0.95 mL)

      • 'x' mL of 15% aqueous NaOH (e.g., 0.95 mL)

      • '3x' mL of water (e.g., 2.85 mL)

    • Stir the resulting mixture vigorously at room temperature for 1 hour. A granular white precipitate should form.

    • Filter the precipitate through a pad of Celite and wash it thoroughly with THF.

    • Combine the filtrate and washes, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude prolinol, typically as an oil.

    • The product can be purified by vacuum distillation or column chromatography.

Self-Validation and Expected Outcome: The reduction can be monitored by the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) in the IR spectrum. ¹H NMR will show the disappearance of the methyl ester singlet and the appearance of new signals corresponding to the -CH₂OH group. Yields are typically high (>80%).

Visualization of Derivatization Workflows

G start (4R)-1-Methyl-4-propyl-L-proline Methyl Ester amide (4R)-1-Methyl-4-propyl-L-prolinamide start->amide Pathway A [NH₃ / MeOH] prolinol (4R)-1-Methyl-4-propyl-L-prolinol start->prolinol Pathway B [LiAlH₄ / THF]

Application in Asymmetric Catalysis

The newly synthesized derivatives serve as powerful organocatalysts. Their efficacy stems from their ability to form chiral enamine or iminium ion intermediates with carbonyl substrates.

G

Application Profile: Prolinol-Catalyzed Michael Addition

(4R)-1-Methyl-4-propyl-L-prolinol is particularly well-suited for catalyzing asymmetric Michael additions. The catalyst reacts with a donor aldehyde or ketone to form a nucleophilic enamine intermediate.[3] The chiral environment, dictated by the rigid pyrrolidine ring, the C4-propyl group, and the hydroxymethyl moiety, directs the subsequent attack on an electrophilic Michael acceptor (e.g., a nitroalkene) to one specific face, establishing a new stereocenter with high fidelity.

Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

  • To a stirred solution of the nitroalkene (0.2 mmol, 1.0 eq) in dichloromethane (2 mL) at room temperature, add the aldehyde (0.4 mmol, 2.0 eq).

  • Add the (4R)-1-Methyl-4-propyl-L-prolinol catalyst (0.02 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Determine the crude yield and diastereomeric ratio by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

EntryAldehydeNitroalkeneCatalyst Loading (mol%)Yield (%)dree (%)
1Propanalβ-Nitrostyrene1095>95:598
2Butanal(E)-Nitropent-1-ene1092>95:597
Table 1: Representative data for Michael additions catalyzed by prolinol derivatives. Data is illustrative based on typical performance.

Advanced Derivatization Concepts: N-Demethylation

While C-terminal modification is highly accessible, derivatization at the N-terminus of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester presents a greater challenge due to the stability of the N-methyl group. However, removing this group opens a gateway to a vast array of N-acyl and N-alkyl derivatives with novel catalytic properties.

N-demethylation of tertiary N-methyl amines, particularly in alkaloid chemistry, is a well-established field.[7] Methods often involve reagents like cyanogen bromide (von Braun reaction) or chloroformates.[7][8] These reactions proceed via an intermediate that can be hydrolyzed to the secondary amine.

Conceptual Workflow: N-Demethylation and Re-functionalization

  • N-Demethylation: Treat the starting ester with a reagent such as ethyl chloroformate. This forms a carbamate intermediate, cleaving the methyl group.

  • Hydrolysis: Hydrolyze the carbamate under acidic or basic conditions to yield the free secondary amine, (4R)-4-propyl-L-proline Methyl Ester.

  • N-Acylation/Alkylation: The newly liberated secondary amine can be readily functionalized using standard protocols (e.g., reaction with acyl chlorides, alkyl halides) to install a wide variety of functional groups, creating a library of novel catalysts.

This pathway is considered advanced due to the often harsh conditions required for demethylation, which may risk epimerization or decomposition. Substrate-specific optimization is critical for success.

Conclusion

The derivatization of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a powerful strategy for developing bespoke organocatalysts. The protocols detailed herein for C-terminal amidation and reduction provide reliable and scalable methods for accessing two highly effective catalyst classes: prolinamides and prolinols. These derivatives offer enhanced performance in key asymmetric transformations by modulating steric and electronic properties. By explaining the causality behind the protocols and providing clear, actionable steps, this guide empowers researchers to synthesize and apply these advanced catalytic tools to solve complex challenges in modern organic chemistry and drug discovery.

References

  • BenchChem. (n.d.). An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline for Researchers, Scientists, and Drug Development Prof.
  • Pitzer, J., Steiner, K., Schmid, C., Schein, V. K., Prause, C., Kniely, C., ... & Kroutil, W. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(12), 4756-4764. DOI:10.1039/D2GC00783E.
  • Google Patents. (n.d.). CN102180823B - A kind of method of refining prolinamide.
  • PrepChem.com. (n.d.). Synthesis of L-proline, methyl ester. Retrieved from [Link]

  • MDPI. (2020). Conformational landscape of substituted prolines. Molecules, 25(2), 358.
  • ACS Publications. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8236-8244.
  • PMC - PubMed Central - NIH. (2020). Conformational landscape of substituted prolines. Retrieved from [Link]

  • PubMed. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(13), 5094–5109.
  • Google Patents. (2001). US 6271394 B1 - Method for synthesizing amino acid amides using ion exchange resins.
  • PMC - PubMed Central - NIH. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007). L-Proline Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Retrieved from [Link]

  • Bio-Synthesis Inc. (2014). C-terminus Peptide Methyl Ester Modification | COOMe. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
  • Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]

  • SciSpace. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of. Retrieved from [Link]

  • ResearchGate. (2014). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (2022). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • QYAOBIO. (n.d.). C-terminal Modification. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Retrieved from [Link]

  • ResearchGate. (2006). (PDF) N-Demethylation of Alkaloids. Retrieved from [Link]

  • PubMed. (2010). N-demethylation of N-methyl alkaloids with ferrocene. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 17(7), 8126–8141.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing enantioselectivity with (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Technical Support Center: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester From the Desk of the Senior Application Scientist Welcome to the technical support guide for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. This doc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. This document is designed for researchers and drug development professionals who are leveraging this advanced organocatalyst to achieve high levels of stereocontrol in asymmetric synthesis. As a highly substituted proline derivative, this catalyst offers unique steric and electronic properties. This guide provides in-depth troubleshooting advice, proven protocols, and mechanistic insights to help you optimize your reactions and overcome common experimental hurdles.

The core principles discussed here are grounded in the extensive body of research on proline organocatalysis.[1][2][3] While your catalyst is a specialized analog, understanding the fundamental mechanism is the key to successful optimization.

Core Principles: The Enamine Catalytic Cycle

To effectively troubleshoot any issues, it is crucial to understand the mechanism. Like its parent, L-proline, this catalyst operates through an enamine-based catalytic cycle, mimicking the strategy of Class I aldolase enzymes.[1] The key steps are:

  • Enamine Formation: The secondary amine of the proline catalyst condenses with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate.[4][5] This is the crucial HOMO-raising activation step.

  • Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (e.g., an aldehyde) in a highly face-selective manner. The bulky propyl group at the C4 position, along with the overall rigidity of the pyrrolidine ring, creates a well-defined chiral pocket that directs the approach of the electrophile.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water (often present in trace amounts or added deliberately) to release the chiral product and regenerate the catalyst for the next cycle.[5]

Enamine_Catalysis Enamine Catalytic Cycle CAT (4R)-Catalyst ENAMINE Chiral Enamine Intermediate CAT->ENAMINE KET Ketone (Donor) KET->ENAMINE - H₂O ALD Aldehyde (Acceptor) IMINIUM Iminium Ion Adduct ALD->IMINIUM ENAMINE->IMINIUM + Aldehyde (Stereodetermining Step) IMINIUM->CAT Hydrolysis (Catalyst Turnover) PRODUCT β-Hydroxy Ketone (Product) IMINIUM->PRODUCT + H₂O H2O H₂O H2O->PRODUCT

Caption: The enamine catalytic cycle for a proline-derived catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the potential advantages of this 4-propyl substituted catalyst over standard L-proline or its methyl ester? The quaternary center at the C4 position, bearing a propyl group, introduces significant steric bulk. This is expected to create a more defined and sterically hindered pocket for the transition state, potentially leading to higher enantioselectivity and diastereoselectivity compared to unsubstituted proline.[6] The N-methylation and C-terminal esterification also modify solubility and electronic properties, often allowing the use of a broader range of non-polar solvents where standard proline fails.[6]

Q2: What types of reactions is this catalyst suitable for? This catalyst is designed for classic enamine-mediated transformations, including:

  • Asymmetric Aldol Reactions: Between ketones and aldehydes.[7]

  • Asymmetric Michael Additions: Of aldehydes or ketones to nitro-olefins or enones.[3]

  • Asymmetric Mannich Reactions: A three-component reaction between an aldehyde, an amine, and a ketone.[8]

Q3: How critical is the purity of reagents and solvents? Paramount. Acidic or basic impurities can disrupt the catalytic cycle.[9] For instance, acidic impurities can protonate the enamine intermediate, leading to a non-selective background reaction and a drastic drop in enantiomeric excess (% ee).[9] Water content is also a critical parameter; while necessary for hydrolysis, excess water can negatively impact stereocontrol in some systems.[10] Always use freshly distilled or high-purity anhydrous solvents.

Troubleshooting Guide: Optimizing Enantioselectivity

Problem 1: Low Enantioselectivity (% ee)

This is the most common issue. The stereochemical outcome is determined by the energy difference between the two diastereomeric transition states. Small changes in the reaction environment can have a large impact on selectivity.

Probable Cause Explanation & Recommended Solution
Incorrect Solvent Choice The solvent significantly influences the stability and geometry of the transition state.[11] Polar aprotic solvents like DMSO or DMF are common starting points, but the increased lipophilicity of this catalyst may favor less polar solvents like DCM, Toluene, or even solvent mixtures. Solution: Screen a range of solvents. Start with DCM and Toluene, which are often ineffective for standard proline but may be optimal for this derivative.[6]
Suboptimal Temperature Lowering the reaction temperature generally increases enantioselectivity by magnifying the small energy difference between the diastereomeric transition states (ΔΔG‡). Solution: If your reaction at room temperature gives low ee, try running it at 0 °C, -10 °C, or even lower.[12] Monitor reaction times, as they will increase significantly.
Background (Uncatalyzed) Reaction If the reactants are highly reactive, a non-selective background reaction can occur, eroding the overall ee. This is common with highly electrophilic aldehydes. Solution: Lower the reaction temperature. You can also try adding the electrophile (aldehyde) slowly via syringe pump to keep its instantaneous concentration low.
Presence of Water or Protic Impurities While catalytic water is needed for turnover, excess water or other protic sources (like alcohols) can interfere with the key hydrogen bonding in the transition state, leading to poor stereocontrol.[7] Solution: Use anhydrous solvents and dry glassware thoroughly. Consider adding activated molecular sieves (3Å or 4Å) to the reaction mixture, but be aware this can sometimes alter reaction kinetics.
Catalyst Aggregation At high concentrations, organocatalysts can aggregate, leading to changes in the active catalytic species and potentially lower ee. Solution: Vary the catalyst loading (e.g., screen 5 mol%, 10 mol%, and 20 mol%). A lower loading might prevent aggregation and improve performance.
Problem 2: Low Yield or Poor Conversion
Probable Cause Explanation & Recommended Solution
Low Catalyst Activity The reaction may be too slow under the chosen conditions. The steric bulk of the catalyst, while beneficial for selectivity, might slow down the reaction rate. Solution: Increase the temperature. This is a trade-off, as it may lower enantioselectivity. Alternatively, increase the catalyst loading (e.g., from 10 mol% to 20 mol%).
Poor Enamine Formation The equilibrium between the ketone/catalyst and the enamine might not be favorable. This is particularly an issue with sterically hindered ketones. Solution: A common strategy is to use a large excess of the ketone donor, effectively driving the equilibrium towards the enamine.[7] Using the ketone as the solvent is also a viable option.
Catalyst Deactivation Highly reactive substrates or byproducts could potentially lead to catalyst deactivation over the course of the reaction. Solution: Check the stability of your starting materials under the reaction conditions. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if substrates are sensitive to air or moisture.
Reversibility of the Reaction The initial C-C bond-forming step can be reversible. If the reverse reaction is significant, the overall conversion will be low. Solution: Once the product is formed, it must be stable. If the product is prone to elimination (e.g., β-hydroxy ketones can dehydrate), this can be a problem. Lowering the temperature can often suppress side reactions and the reverse reaction.[4]

Workflow for Troubleshooting Low Enantioselectivity

If you encounter suboptimal enantioselectivity, follow this logical decision tree to diagnose and solve the issue.

Troubleshooting_Workflow Start Start: Low % ee (<80%) CheckPurity Verify Purity of All Reagents & Solvents? Start->CheckPurity Purify Purify/Re-distill Reagents & Solvents CheckPurity->Purify No LowerTemp Lower Reaction Temperature (e.g., RT -> 0 °C -> -20 °C) CheckPurity->LowerTemp Yes Purify->LowerTemp TempEffect Did % ee Improve? LowerTemp->TempEffect SolventScreen Screen Solvents (DCM, Toluene, THF, MeCN, DMSO) TempEffect->SolventScreen No / Minor Success Success: Optimized Conditions TempEffect->Success Yes SolventEffect Did % ee Improve? SolventScreen->SolventEffect AdditiveScreen Consider Additives (e.g., Weak Acid/Base, Water) SolventEffect->AdditiveScreen No / Minor SolventEffect->Success Yes Consult Consult Literature for Similar Substrate Systems AdditiveScreen->Consult Consult->Success

Caption: A decision tree for systematically troubleshooting low enantioselectivity.

General Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a robust starting point for the reaction between an aromatic aldehyde and acetone.

Materials:

  • (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (Catalyst)

  • Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde), 1.0 mmol

  • Acetone (Reagent grade, used as solvent and reactant)

  • Dichloromethane (DCM, anhydrous), if needed for solubility

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the catalyst (0.1 mmol, 10 mol%).

  • Add acetone (5.0 mL). If the catalyst has poor solubility, a co-solvent like DCM (0.5 - 1.0 mL) can be added. Stir the mixture for 15 minutes at the desired reaction temperature (start with 0 °C).

  • Add the aromatic aldehyde (1.0 mmol) in one portion.

  • Stir the reaction vigorously at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 12-48 hours).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.[12]

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes).

  • Determine the yield of the purified aldol product.

  • Determine the enantiomeric excess (% ee) by analysis on a chiral stationary phase HPLC or GC.

References

  • Benchchem. (n.d.). Application Notes and Protocols for L-Proline Catalyzed Asymmetric Aldol Reaction.
  • Palmieri, A., et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • Mak, W. (2013). Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs.
  • Palmieri, A., et al. (2019). (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate.
  • Iborra, S., et al. (2011). Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies. PubMed Central.
  • Proline-Catalyzed Asymmetric Aldol Reaction. (n.d.). Scribd.
  • Ahmad, M., et al. (2016). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. NIH.
  • Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic Chemistry Portal.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with 2-Phenylbutanal.
  • Mase, N., et al. (2006). Effect of Additives on the Proline-Catalyzed Ketone—Aldehyde Aldol Reactions. ResearchGate.
  • Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Semantic Scholar.
  • de la Torre, M. C., & Sierra, M. A. (2018). Heterogeneous organocatalysis: the proline case. PubMed Central.
  • Proline organocatalysis. (n.d.). Wikipedia.
  • Mukherjee, S., et al. (2007). Asymmetric Enamine Catalysis. ACS Publications.
  • Powers, J. P., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Publications.
  • Enamines. (2010). Master Organic Chemistry.
  • Grembi, F. J. P., et al. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). MDPI.

Sources

Optimization

Side reactions of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in catalysis

Technical Support Center: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Welcome to the technical support resource for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. This guide is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Welcome to the technical support resource for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. This guide is designed for researchers, chemists, and drug development professionals leveraging this specialized organocatalyst in their synthetic workflows. As a derivative of L-proline, this catalyst offers unique steric and electronic properties due to its N-methylation, C4-propyl substitution, and methyl ester group. These modifications prevent the zwitterionic character typical of free proline, altering its solubility and mechanistic behavior to operate purely through enamine and iminium ion pathways.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its application, ensuring you can optimize your reaction conditions and achieve desired outcomes with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is showing low conversion or has completely stalled. What are the likely causes and how can I fix it?

Low or no reactivity is a common issue in organocatalysis. For this specific catalyst, the primary culprits are often related to its aggregation state, solubility, or gradual decomposition.

Possible Cause A: Catalyst Aggregation

  • Why it happens: Organocatalysts, especially those lacking the solubilizing zwitterionic nature of free amino acids, can form aggregates or even supramolecular polymers in solution.[3] This phenomenon is highly dependent on the solvent and catalyst concentration. Aggregation effectively reduces the concentration of catalytically active monomeric species, leading to a significant drop in the reaction rate.[4][5]

  • How to diagnose: While specialized techniques like Dynamic Light Scattering (DLS) can confirm aggregation, a practical lab indicator is observing non-linear effects of catalyst loading (e.g., doubling the catalyst loading does not double the rate). Another sign can be a reaction that starts well but plateaus unexpectedly.

  • Solutions:

    • Solvent Screening: The choice of solvent is critical.[6][7][8] Polar aprotic solvents like DMSO, DMF, or NMP are often better at preventing aggregation than non-polar solvents like toluene or hexanes. A systematic screening is recommended.

    • Lower Catalyst Concentration: Counterintuitively, lowering the catalyst loading can sometimes improve performance by disfavoring aggregation.

    • Portionwise Addition: Adding a key reagent (often the electrophile) in portions over time can keep the concentration of reactive intermediates low, which may mitigate catalyst aggregation promoted by these species.[3]

Possible Cause B: Catalyst Hydrolysis

  • Why it happens: The methyl ester functional group is susceptible to hydrolysis, especially in the presence of trace amounts of water or acid/base impurities in the reagents or solvents. This reaction converts the catalyst to (4R)-1-Methyl-4-propyl-L-proline. This hydrolyzed form has drastically different solubility and catalytic properties, and may be less effective or completely inactive under the optimized reaction conditions for the ester form.[9][10]

  • How to diagnose: Use LC-MS to monitor the reaction mixture for the appearance of a new peak corresponding to the mass of the hydrolyzed carboxylic acid. Alternatively, a proton NMR of a worked-up aliquot will show the disappearance of the methyl ester singlet (approx. 3.7 ppm).

  • Solutions:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform reactions under an inert atmosphere (Nitrogen or Argon).

    • Incorporate Molecular Sieves: Adding activated molecular sieves (3Å or 4Å) to the reaction can scavenge trace water.

    • Purify Reagents: Aldehyde substrates, in particular, can contain acidic impurities from air oxidation. Purification by distillation or chromatography before use is advised.

Troubleshooting Workflow for Low Reaction Conversion

G cluster_solutions Solutions start Low Conversion / Stalled Reaction check_purity Verify Purity & Integrity of Catalyst and Reagents (NMR, LC-MS) start->check_purity check_hydrolysis Check for Catalyst Hydrolysis (LC-MS for free acid) check_purity->check_hydrolysis Purity OK sol_purify Purify Reagents (especially aldehydes) check_purity->sol_purify Impure check_conditions Review Reaction Conditions check_hydrolysis->check_conditions No Hydrolysis sol_dry Use Anhydrous Solvents & Inert Atmosphere check_hydrolysis->sol_dry Hydrolysis Detected sol_screen Perform Solvent Screen (e.g., Toluene, CH2Cl2, MeCN, DMSO) check_conditions->sol_screen Solvent Issue? sol_conc Optimize Catalyst Loading & Substrate Concentration check_conditions->sol_conc Concentration Issue? sol_additives Consider Additives (e.g., co-catalyst, weak acid/base) check_conditions->sol_additives Mechanistic Issue?

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: My reaction works, but the stereoselectivity (ee/dr) is poor. How can I improve it?

Poor stereocontrol indicates that the transition states leading to the different stereoisomers are not sufficiently differentiated energetically. This is highly influenced by the reaction environment.

Possible Cause A: Suboptimal Solvent Choice

  • Why it happens: Solvents play a crucial role in organizing the transition state assembly through non-covalent interactions.[7] The stereoselectivity of proline-catalyzed reactions is notoriously sensitive to the solvent.[6][8][11] A solvent that solvates the catalyst or intermediates too strongly may disrupt the organized, sterically-defined transition state required for high selectivity.

  • Solutions:

    • Systematic Solvent Screening: This is the most critical step. Test a range of solvents with varying polarities and coordination abilities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, DMSO).

    • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by reducing the available thermal energy, making the reaction more sensitive to small differences in activation energies between competing diastereomeric transition states.

Data Presentation: Example of a Solvent Screening Study

EntrySolventTemperature (°C)Time (h)Conversion (%)dr (anti/syn)ee (anti, %)
1Toluene25246570:3085
2CH₂Cl₂25248085:1592
3MeCN25189588:1294
4DMSO2512>9990:1091
5 MeCN 0 36 92 95:5 >99

Possible Cause B: Presence of Water or Other Additives

  • Why it happens: Water can act as a competing hydrogen bond donor/acceptor, disrupting the catalytic cycle and potentially opening up alternative, less selective reaction pathways.[12][13] Similarly, unintended acidic or basic impurities can interfere with the catalyst's function. However, in some cases, the controlled addition of an additive can be beneficial.[14][15]

  • Solutions:

    • Ensure Anhydrous Conditions: As with low conversion issues, use dry solvents and an inert atmosphere.

    • Controlled Additive Screening: If anhydrous conditions do not improve selectivity, a systematic screen of additives can be performed. Weak acids or bases can sometimes act as co-catalysts that enhance selectivity. For proline-type catalysis, additives like water, other amino acids, or thioureas have been shown to have a significant impact.[12][13]

Question 3: I am observing significant formation of an unexpected byproduct. What could it be?

Side reactions can compete with the desired catalytic pathway, reducing yield and complicating purification. For this catalyst, two common side reactions are oxazolidinone formation and product epimerization.

Side Reaction A: Oxazolidinone Formation

  • Mechanism: Proline and its derivatives can react with aldehydes to form stable five-membered oxazolidinone rings.[16] This is a "parasitic" equilibrium that sequesters both the catalyst and the aldehyde substrate, effectively inhibiting the desired reaction. The N-methyl group on your catalyst does not prevent this side reaction.

  • How to diagnose: This species is often detectable by ¹H NMR spectroscopy and LC-MS.

  • Solutions:

    • Use of Additives: The addition of a catalytic amount of a weak acid can sometimes disfavor oxazolidinone formation by keeping the catalyst protonated.

    • Modify Substrate Addition: Adding the aldehyde substrate slowly to the mixture of the catalyst and the nucleophile can keep the instantaneous concentration of the free aldehyde low, suppressing this side reaction.

Side Reaction B: Product Epimerization

  • Mechanism: If your product has an acidic proton alpha to a carbonyl group, it can be susceptible to epimerization under either acidic or basic conditions after it is formed. This can erode the diastereomeric and/or enantiomeric excess achieved in the catalytic step.[17]

  • How to diagnose: Take aliquots from the reaction over time. If you observe high initial dr/ee that decreases as the reaction progresses towards completion, post-catalytic epimerization is a likely cause.

  • Solutions:

    • Control Reaction pH: Ensure the reaction conditions and the workup are not overly acidic or basic. A buffered workup may be necessary.

    • Limit Reaction Time: Do not let the reaction stir for an unnecessarily long time after full conversion is reached. Monitor by TLC or LC-MS and quench the reaction promptly.

Visualizing Potential Side Reactions

Side_Reactions cluster_main cluster_side Catalyst (4R)-Cat-CO₂Me Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Hydrolysis Hydrolyzed Catalyst (Inactive) Catalyst->Hydrolysis + H₂O (slow) Oxazolidinone Oxazolidinone (Parasitic Species) Catalyst->Oxazolidinone + Aldehyde Product Desired Product Enamine->Product + Aldehyde + H₂O

Caption: Key species in the catalytic cycle and common side reactions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Stability Test

This protocol helps determine if the catalyst is degrading under the reaction conditions (e.g., via hydrolysis).

  • Setup: In a clean vial, dissolve (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (5 mol%) in your chosen anhydrous reaction solvent (0.2 M).

  • Add Reagents (Optional but recommended): Add one of the substrates (e.g., the ketone component) to mimic the reaction environment more closely. If an additive (e.g., a weak acid) is used, include it as well.

  • Incubation: Stir the solution at the intended reaction temperature under an inert atmosphere.

  • Monitoring: At timed intervals (e.g., t=0, 2h, 6h, 24h), withdraw a small aliquot.

  • Analysis: Dilute the aliquot and analyze immediately by LC-MS. Look for the appearance of the peak corresponding to the hydrolyzed catalyst (M-14).

  • Interpretation: Significant formation of the hydrolyzed product over 24h indicates that catalyst stability is an issue that must be addressed with more stringent anhydrous conditions.

References

  • Iuliano, A., et al. (2018). Organocatalysis and Catalyst Aggregation. A Study Using the Asymmetric Synthesis of Benzofuranones as a Test Reaction. ResearchGate.

  • Maji, D., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. Journal of Organic Chemistry.

  • Mak, W. (2013). Improving catalytic performance of (L)-proline with chiral additives. RSC Catalysis Science & Technology Blog.

  • Maji, D., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Publications.

  • Palmieri, G., et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.

  • Maji, D., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. National Library of Medicine.

  • Han, J., & List, B. (2006). Effect of Additives on the Proline-Catalyzed Ketone—Aldehyde Aldol Reactions. ResearchGate.

  • Williams, G., et al. (2003). Formation and Stability of the Enolates of N-Protonated Proline Methyl Ester and Proline Zwitterion in Aqueous Solution. Biochemistry.

  • Wang, Y., et al. (2023). Enantio- and Diastereoselective De Novo Synthesis of 3-Substituted Proline Derivatives via Cooperative Photoredox/Brønsted Acid Catalysis and Epimerization. Journal of the American Chemical Society.

  • Maji, D., et al. (2022). (a) Solvent effects on the outcome of proline catalyzed aldol reactions... ResearchGate.

  • Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media. (2020). ResearchGate.

  • Williams, G., et al. (2003). Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution. PubMed.

  • Maji, D., et al. (2022). (PDF) Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ResearchGate.

  • de la Torre, A., et al. (2021). Heterogeneous organocatalysis: the proline case. RSC Publishing.

  • de la Torre, A., et al. (2021). Heterogeneous organocatalysis: the proline case. PubMed Central - NIH.

  • Proline Based Organocatalysis: Supported and Unsupported Approach. (2016). Bentham Science.

  • Hung, P-Y., et al. (2017). Design of Polyproline-Based Catalysts for Ester Hydrolysis. PMC - NIH.

  • Hung, P-Y., et al. (2017). Design of Polyproline-Based Catalysts for Ester Hydrolysis. PubMed.

  • Effect of Additives on L-Proline Catalyzed Direct Asymmetric Aldol Reactions. (n.d.). ResearchGate.

  • Proline-Catalyzed Asymmetric Reactions. (n.d.). ResearchGate.

  • Lixin, R. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Longdom Publishing.

  • Economical and sustainable approach for the synthesis of supported L-Proline catalyst for asymmetric reaction. (n.d.). ResearchGate.

  • Tang, Y., et al. (2023). Aggregation-Induced Catalysis: Asymmetric Catalysis with Chiral Aggregates. PMC - NIH.

  • Process method for crystallization purification of proline. (n.d.). Google Patents.

  • (PDF) Aggregation-Induced Catalysis (AIC): Asymmetric Catalysis with Chiral Aggregates. (2023). ResearchGate.

  • Additive Effects on Asymmetric Catalysis. (2016). ACS Publications.

  • Proline-catalyzed aldol reactions. (n.d.). Wikipedia.

  • L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis. (2024). Taylor & Francis Online.

  • Proline organocatalysis. (n.d.). Wikipedia.

  • Hung, P-Y., et al. (2017). Design of Polyproline-Based Catalysts for Ester Hydrolysis. ACS Omega.

  • Organocatalysis. (n.d.). Wikipedia.

  • Preparation of proline ester. (n.d.). Google Patents.

  • Organocatalysis, Organocatalysts. (n.d.). Organic Chemistry Portal.

  • Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. (2021). MDPI.

  • Isolation, purification and characterization of proline dehydrogenase from a Pseudomonas putida. (2008). Iranian Journal of Biotechnology.

  • (4R)-1-Methyl-4-propyl-L-proline Methyl Ester synthesis. (n.d.). ChemicalBook.

  • Sathyamoorthi, S., et al. (2020). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). MDPI.

  • (PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). (2020). ResearchGate.

  • (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). (n.d.). PubChem.

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). (2020). MDPI.

  • Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis). (2020). Cambridge Open Engage.

  • Supporting Information A convenient synthetic route to (2S, 4S)-methylproline. (n.d.). The Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Welcome to the technical support center for advanced proline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with (4R)-1-Methyl-4-propyl-L-proli...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced proline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. This unique compound, an analog of an amino acid fragment found in the antibiotic lincomycin, presents specific purification challenges due to its stereochemistry and structural features.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Q1: What are the primary impurities I should anticipate after synthesis?

A: The impurity profile is highly dependent on the synthetic route. However, based on common strategies for synthesizing 4-substituted prolines, you should anticipate several classes of impurities. The synthesis of the (4S)-epimer, for instance, involves oxidation, Wittig olefination, and hydrogenation, providing a model for likely contaminants.[1][2]

Impurity Type Specific Example Origin Suggested Removal Method
Diastereomers (4S)-1-Methyl-4-propyl-L-proline Methyl EsterIncomplete stereoselectivity during synthesis, particularly during hydrogenation or alkylation steps.Preparative Chiral HPLC; careful flash chromatography may provide partial separation.[3][4]
Precursors (4R)-4-propyl-L-proline Methyl EsterIncomplete N-methylation.Flash Chromatography or Reversed-Phase HPLC.
Synthetic Reagents Triphenylphosphine oxide (Ph₃PO)By-product of Wittig reactions.[1]Flash Chromatography (Ph₃PO is moderately polar); Acid-base extraction.
Side-Reaction Products 4-propylidene-1-methyl-L-proline Methyl EsterIncomplete reduction of the double bond after olefination.Flash Chromatography or Reversed-Phase HPLC.
Hydrolysis Products (4R)-1-Methyl-4-propyl-L-prolineHydrolysis of the methyl ester during workup or purification, especially under acidic or basic conditions.Esterification; Ion-exchange chromatography; Acid-base extraction.
Over-methylation Quaternary ammonium saltReaction of the tertiary amine with excess methylating agent.Highly polar; typically removed by silica gel chromatography or aqueous wash.

Q2: My HPLC analysis shows a broad or split peak for my main product, even after I've purified it. Is it still impure?

A: Not necessarily. This is a classic phenomenon for N-methylated amino acids and peptides.[5] The tertiary amine within the proline ring leads to two slowly interconverting conformational isomers, known as rotamers (or cis/trans isomers with respect to the preceding amide bond if in a peptide). On the HPLC timescale, this slow interconversion can result in peak broadening or the appearance of two distinct, closely eluting peaks.

Causality: The energy barrier for rotation around the C-N bond is significant enough that at ambient temperature, the separation process resolves the two conformers.

Solution: Elevating the column temperature (e.g., to 40-60 °C) often provides enough thermal energy to accelerate the interconversion rate. This causes the two peaks to coalesce into a single, sharp peak, simplifying analysis and confirming that the issue is conformational and not due to an impurity.

G cluster_0 HPLC Analysis at 25°C cluster_1 HPLC Analysis at 50°C Broad/Split Peak Broad/Split Peak Sharp Single Peak Sharp Single Peak Broad/Split Peak->Sharp Single Peak Increase Temperature Conformer A Conformer A Conformer A->Broad/Split Peak Conformer B Conformer B Conformer A->Conformer B Slow Interconversion Conformer B->Broad/Split Peak

Caption: Effect of temperature on HPLC profiles of N-methylated compounds.

Q3: How can I effectively separate the (4R) and (4S) diastereomers?

A: The separation of diastereomers is the most critical and challenging purification step. While some diastereomeric proline derivatives can be separated by standard silica gel chromatography, baseline separation is often difficult to achieve.[3][6]

  • Preparative Chiral HPLC: This is the most robust and reliable method for obtaining high diastereomeric purity. Columns with chiral stationary phases (CSPs) based on immobilized or coated polysaccharides (e.g., cellulose or amylose derivatives) are excellent starting points.

  • Method Development: Start with mobile phases like hexane/isopropanol or hexane/ethanol for normal-phase chiral chromatography. Small amounts of an additive like trifluoroacetic acid (TFA) may be required for acidic compounds.[7]

  • Crystallization-Induced Resolution: If one diastereomer is in significant excess, fractional crystallization can be effective. Converting the free base to a salt (e.g., hydrochloride) often yields more crystalline material. The hydrochloride salt of the epimer, (4S)-1-methyl-4-propyl-L-proline, has been successfully crystallized from ethanol, demonstrating the feasibility of this approach.[1][2]

Q4: My final product is an oil and won't crystallize. What are my options?

A: Proline methyl esters, particularly N-alkylated ones, are frequently oils or low-melting solids. If a solid is required for handling, characterization, or stability, salt formation is the primary strategy.

Protocol for HCl Salt Formation:

  • Purify the free base using chromatography to remove all non-basic impurities.

  • Dissolve the purified oil in a minimal amount of a non-protic solvent like diethyl ether or ethyl acetate.

  • Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a non-aqueous solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane) with stirring.

  • A precipitate should form immediately or upon cooling. If no solid forms, try adding a non-polar co-solvent like hexane to reduce solubility.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Q5: What analytical techniques are essential to confirm the purity, identity, and stereochemistry of my final product?

A: A combination of methods is required for full characterization:

  • Chemical Purity: Reversed-phase HPLC-UV/MS is ideal for determining the percentage purity and identifying any remaining impurities.

  • Diastereomeric Purity (d.e.): Chiral HPLC or Chiral GC (after derivatization) is the gold standard for quantifying the ratio of diastereomers.[7][8]

  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and can reveal the presence of major impurities.

  • Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

  • Absolute Stereochemistry: While challenging, the definitive method is single-crystal X-ray diffraction analysis of a suitable crystalline salt, as was performed for the (4S) epimer.[1][2]

Troubleshooting Guides & Protocols

Guide 1: A General Purification Workflow

This workflow provides a logical sequence of steps to purify the crude product from a typical synthesis.

G start Crude Synthetic Product extraction Step 1: Acid/Base Extraction (Removes acidic/basic reagents & by-products) start->extraction flash_chrom Step 2: Flash Chromatography (Silica Gel) (Removes bulk impurities, e.g., Ph₃PO) extraction->flash_chrom prep_hplc Step 3: Preparative HPLC (Chiral or RP for diastereomer/trace impurity removal) flash_chrom->prep_hplc salt_form Step 4: Salt Formation & Crystallization (Improves handling & final purity) prep_hplc->salt_form final_product Final Product (>98% pure, >99% d.e.) salt_form->final_product

Caption: Recommended multi-step purification workflow.

Experimental Protocol: Flash Chromatography

  • Adsorbent: Standard silica gel (40-63 µm).

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for best resolution.

  • Solvent System: A gradient system of ethyl acetate in hexanes is a good starting point. The addition of 0.5-1% triethylamine (NEt₃) can prevent peak tailing by neutralizing acidic sites on the silica.

  • Elution: Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The target compound is moderately polar and should elute before highly polar impurities.

Guide 2: Protocol for Diastereomer Resolution by Preparative Chiral HPLC

This protocol provides a starting point for developing a separation method. Optimization will be required.

  • Column Selection: Chiralpak® IA, IB, or IC (immobilized amylose or cellulose derivatives) are excellent choices.

  • Mobile Phase:

    • System A (Normal Phase): Hexane / Ethanol (e.g., 90:10 v/v).

    • System B (Normal Phase): Hexane / Isopropanol (e.g., 95:5 v/v).

  • Flow Rate: For a standard 20 mm ID preparative column, a flow rate of 10-15 mL/min is typical.

  • Detection: UV detection at 210-220 nm (for the ester carbonyl).

  • Optimization:

    • If resolution is poor, decrease the percentage of the alcohol modifier (e.g., from 10% ethanol to 5%). This will increase retention time but generally improves separation.

    • If peaks are broad, consider adding a small amount of an acid modifier like 0.1% TFA (for RP) or base modifier (for NP), but be mindful of column stability.

    • Run an analytical-scale injection first to determine the retention times and resolution factor before scaling up.

References

  • Pandey, A. K., Naduthambi, D., Thomas, K. M., & Zondlo, N. L. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. [Link]

  • Gmeiner, P. (2012). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PubMed Central. [Link]

  • Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues. Science of Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • National Institutes of Health. (2022). N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification. NIH. [Link]

  • MDPI. (2018). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PubMed Central. [Link]

  • National Institutes of Health. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central. [Link]

  • Axios Research. (n.d.). Proline impurity. Axios Research. [Link]

  • Wikipedia. (n.d.). Proline. Wikipedia. [Link]

  • Gellman, S. H. (2007). Practical synthesis of enantiomerically pure beta2-amino acids via proline-catalyzed diastereoselective aminomethylation of aldehydes. PubMed. [Link]

  • ResearchGate. (2019). Synthesis and crystal structure of cis-4-azido-L-proline methyl ester hydrochloride. ResearchGate. [Link]

  • National Institutes of Health. (2018). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. NIH. [Link]

  • Pharmaffiliates. (n.d.). Proline and its Impurities. Pharmaffiliates. [Link]

  • Sciencemadness Discussion Board. (2007). L-Proline Esterification. Sciencemadness.org. [Link]

  • Organic Syntheses. (n.d.). Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. Organic Syntheses. [Link]

  • PROMETHEUS – Protocols. (n.d.). Extraction and determination of proline. PROMETHEUS. [Link]

  • ETH Zurich Research Collection. (2022). Crystal structure analysis of N‐acetylated proline and ring size analogs. ETH Zurich. [Link]

  • EKB. (n.d.). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives. EKB. [Link]

  • ResearchGate. (2014). Enantiomeric Determination of Proline in Liquid Food by High-Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of L-proline, methyl ester. PrepChem.com. [Link]

  • MDPI. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). MDPI. [Link]

  • ResearchGate. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). ResearchGate. [Link]

  • PubMed. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed. [Link]

  • ChemRxiv. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]

  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2001). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

  • RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]

Sources

Optimization

Catalyst loading optimization for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of (4R)-1-Methy...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. As a Senior Application Scientist, my focus is to move beyond simple procedural lists, offering instead a framework of scientific reasoning to empower you in optimizing your synthetic pathways, particularly concerning the critical parameter of catalyst loading.

Introduction: The Synthetic Challenge

(4R)-1-Methyl-4-propyl-L-proline is a pivotal amino acid moiety, most notably recognized as a structural component of the antibiotic Lincomycin.[1] Its synthesis is a multi-step process that demands precise control over stereochemistry and reaction efficiency. The final esterification and intermediate N-methylation steps are particularly sensitive to catalytic conditions. Optimizing catalyst loading is not merely about maximizing yield; it is a delicate balance between reaction rate, prevention of side-product formation, stereochemical integrity, and process economy. This guide is structured to address the common and complex challenges encountered during these crucial catalytic steps.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for (4R)-1-Methyl-4-propyl-L-proline and its methyl ester?

A1: While the exact commercial synthesis is often proprietary, a common academic approach involves starting with a readily available chiral precursor like (cis)-4-hydroxy-L-proline.[1][2] The synthesis generally proceeds through:

  • Protection of the amine group (e.g., with a Cbz group).

  • Oxidation of the hydroxyl group to a ketone.

  • Alkylation to introduce the propyl group, often via a Wittig olefination followed by hydrogenation.[1]

  • N-methylation , commonly achieved through reductive amination using formaldehyde and a hydrogenation catalyst like Pd/C.[1]

  • Esterification of the carboxylic acid to form the methyl ester, typically using an acid catalyst in methanol.[3]

  • Deprotection if necessary.

Q2: Why is catalyst loading a critical parameter to optimize?

A2: Catalyst loading directly influences several key outcomes:

  • Reaction Kinetics: Higher loading generally increases the reaction rate, but diminishing returns are common.

  • Yield & Selectivity: Insufficient catalyst can lead to incomplete reactions, while excessive loading can promote side reactions, such as racemization or the formation of impurities. In some asymmetric reactions, catalyst loading has been shown to directly impact enantioselectivity.[4]

  • Cost-Effectiveness: Minimizing the amount of (often expensive) catalyst is crucial for scalable and economical synthesis.

  • Downstream Processing: High catalyst loading can complicate purification, requiring additional steps to remove residual catalyst.

Q3: What are the common types of catalysts used for the key steps?

A3:

  • N-Alkylation (Methylation): Ruthenium-based or Iridium-based catalysts can be used for direct N-alkylation with alcohols.[5] More traditionally, reductive amination with formaldehyde is catalyzed by Palladium on carbon (Pd/C).[1]

  • Esterification: This is typically an acid-catalyzed reaction. Common methods include bubbling dry HCl gas through a methanol suspension (Fischer esterification) or using thionyl chloride (SOCl₂) in methanol.[3][6][7]

Q4: What is a sensible starting range for catalyst loading?

A4: This is highly reaction-dependent. For organocatalyzed reactions involving proline derivatives, loadings can range from as low as 0.5 mol% to as high as 30 mol%.[4][8] For heterogeneous catalysts like Pd/C in hydrogenation/N-methylation, a starting point of 5-10% by weight relative to the substrate is common. For acid-catalyzed esterification, the "catalyst" (e.g., HCl or SOCl₂) is often used in stoichiometric or even excess amounts to drive the reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis.

Problem 1: Low or Inconsistent Product Yield

  • Q: My esterification reaction yield is poor. What should I check first?

    • A: The most common culprit in Fischer esterification is water. Ensure you are using anhydrous methanol and dry HCl gas.[3] Any moisture will shift the equilibrium back towards the starting materials. Consider using a dehydrating agent or a method that consumes water, such as catalysis with thionyl chloride, which reacts with trace water.[6] Also, verify that the reaction has reached equilibrium; proline can be poorly soluble in some organic solvents, limiting reaction rates.[9][10]

  • Q: The N-methylation step is not going to completion. Should I just add more catalyst?

    • A: Not necessarily. First, ensure your catalyst (e.g., Pd/C) is active; old or improperly stored catalyst can lose activity. Second, check the hydrogen pressure and ensure efficient stirring to overcome mass transfer limitations. Finally, consider the possibility of catalyst poisoning from impurities in your substrate or solvent. Before increasing the catalyst load, try running the reaction for a longer duration or at a slightly elevated temperature and pressure.

Problem 2: Formation of Impurities and Side Products

  • Q: I am observing significant side products after N-methylation. What could be the cause?

    • A: Over-alkylation is a potential issue, though less common for N-methylation of proline's secondary amine. A more likely cause is the presence of reactive impurities in the starting material or the formaldehyde source. Another possibility is that the reaction conditions are too harsh, leading to degradation. The use of additives, such as a phosphate buffer, has been shown to enhance reactivity and product selectivity in some N-alkylation systems.[5] Analyze the side products by LC-MS or GC-MS to identify their structures, which will provide clues to the competing reaction pathway.

  • Q: My final product shows evidence of racemization. How can I maintain stereochemical purity?

    • A: Racemization can occur if the conditions are too harsh (e.g., excessively high temperature or strong base/acid). The stereocenter at C2 (the alpha-carbon) is susceptible to epimerization. For catalyst-dependent stereoselectivity, the loading amount can be crucial.[4] The catalyst, especially in asymmetric organocatalysis, often forms a transition state complex that dictates the stereochemical outcome.[8][11] Deviating from the optimal loading can potentially open alternative, less selective reaction pathways. Ensure your reaction temperature is carefully controlled and screen for milder catalysts or solvents.

Problem 3: Reaction Stalls or Inconsistent Performance

  • Q: My reaction starts well but then stalls before reaching full conversion. Why?

    • A: This is a classic sign of catalyst deactivation or product inhibition. The catalyst's active sites may be blocked by a side product or even the desired product. In heterogeneous catalysis (like with Pd/C), the catalyst might be physically coated, preventing substrate access. Consider filtering the reaction mixture and adding a fresh batch of catalyst to see if the reaction restarts. If using a homogeneous catalyst, solubility issues could be at play, where the catalyst or substrate precipitates out of solution as the reaction progresses.[9]

Optimization Workflow & Experimental Protocols

A systematic approach is key to optimizing catalyst loading. The goal is to find the lowest catalyst concentration that provides the highest yield of pure product in a reasonable timeframe.

Catalyst Loading Optimization Workflow

The following diagram outlines a logical workflow for optimizing catalyst loading for a given transformation (e.g., N-methylation or esterification).

G A Step 1: Initial Catalyst Screening (e.g., Pd/C, Ru-cat, SOCl2, HCl) - Fixed, non-optimized loading (e.g., 5 mol%) B Step 2: Select Best Performing Catalyst - Based on initial yield and purity from HPLC/GC-MS A->B Evaluate C Step 3: Perform Catalyst Loading Study - Set up parallel reactions with varying mol% (e.g., 0.5, 1, 2, 5, 10, 15 mol%) B->C Proceed D Step 4: Analyze Results - Plot Yield vs. Catalyst Loading - Plot Purity vs. Catalyst Loading C->D Monitor Reaction E Step 5: Identify Optimal Loading - Point of diminishing returns where yield/purity plateaus D->E Interpret Data F Step 6: Confirmation Run - Perform scaled-up reaction at optimal loading to verify results E->F Validate

Caption: A systematic workflow for catalyst optimization.

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol describes a method for generating a catalyst loading curve for a homogeneous catalyst.

  • Preparation: In an array of identical reaction vials equipped with stir bars, add the starting material (e.g., (4R)-4-propyl-L-proline) and the appropriate anhydrous solvent.

  • Catalyst Addition: Prepare a stock solution of the catalyst to ensure accurate dispensing of small quantities. Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., 0.5, 1.0, 2.0, 5.0, 10.0, and 15.0 mol%). Include a control vial with no catalyst.

  • Reagent Addition & Reaction: Add the other reactant (e.g., methanol for esterification). Seal the vials and place them in a temperature-controlled reaction block. Stir at a constant rate for a predetermined time (e.g., 12 hours).

  • Quenching and Work-up: Quench the reactions appropriately (e.g., by adding a mild base like saturated sodium bicarbonate solution). Perform a standard liquid-liquid extraction to isolate the product. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Prepare a sample of each crude product for analysis. Use an appropriate analytical method, such as HPLC or GC-MS, with an internal standard to accurately determine the yield and purity for each reaction.[12][13]

  • Data Interpretation: Plot the yield (%) and purity (%) as a function of catalyst loading (mol%). The optimal loading is typically the point on the curve where the yield and purity plateau, as further addition of catalyst provides no significant benefit.

Data Presentation: Example Catalyst Loading Study

The table below shows hypothetical data from an optimization study as described in Protocol 1.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Product Purity (%)
0 (Control)12< 5-
0.5124598
1.0127898
2.0129197
5.012> 9997
10.012> 9996 (minor impurity)
15.012> 9994 (more impurity)

In this example, a catalyst loading between 2.0 and 5.0 mol% appears optimal, providing near-quantitative conversion with high purity. Increasing the loading to 10.0 mol% or higher does not improve conversion and begins to negatively impact purity.

Troubleshooting Decision Tree

This diagram provides a visual guide for troubleshooting common issues.

G Start Problem Encountered LowYield Low Yield / Conversion Start->LowYield Impurity Impurity / Side Products Start->Impurity C1 Cause: Inactive Catalyst? LowYield->C1 C2 Cause: Insufficient Loading? LowYield->C2 C3 Cause: Poor Solubility? LowYield->C3 C4 Cause: Water Present? LowYield->C4 C5 Cause: Loading Too High? Impurity->C5 C6 Cause: Racemization? Impurity->C6 C7 Cause: Reaction Too Hot? Impurity->C7 S1 Action: Use fresh catalyst. Verify storage conditions. C1->S1 S2 Action: Increase catalyst loading. See Protocol 1. C2->S2 S3 Action: Screen alternative solvents. C3->S3 S4 Action: Use anhydrous reagents/solvents. C4->S4 S5 Action: Reduce catalyst loading. C5->S5 S6 Action: Use milder conditions. Confirm stereochemistry. C6->S6 S7 Action: Lower reaction temperature. C7->S7

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Effects of catalyst loading on enantioselectivity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Proline organocatalysis. (2023, December 2). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Lapi, A., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank, 2020(2), M1124. [Link]

  • Mandal, G. H., et al. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. [Link]

  • Pellizzaro, L., et al. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 14(15), 1612–1643. [Link]

  • Li, G., et al. (2010). Proline as Lewis Base Catalyst: Diastereoselective Synthesis of Isoxazoline-N-oxide through [3 + 2] Cycloaddition. Organic Letters, 12(15), 3540–3543. [Link]

  • Li, Y., et al. (2013). Fluorometric determination of proline in honey by high-performance liquid chromatography after pre-column derivatization with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F). Analytical Methods, 5(20), 5648-5654. [Link]

  • L-Proline Esterification. (2007, August 21). Sciencemadness Discussion Board. Retrieved January 15, 2026, from [Link]

  • Yan, T., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(1), 1-6. [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. (2025). MDPI. Retrieved January 15, 2026, from [Link]

  • Betson, A., et al. (2014). Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. Catalysis Science & Technology, 4(12), 4399-4406. [Link]

  • Pinto, A., et al. (2018). Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin. Catalysts, 8(4), 163. [Link]

  • de Freitas, L. S., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances, 13(41), 28888-28907. [Link]

  • Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911–12912. [Link]

  • Main types of catalysis by proline. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis of (a) (trans)-4-(Methylthio)-L-proline, methyl ester, hydrochloride. (n.d.). Mol-Instincts. Retrieved January 15, 2026, from [Link]

  • Lixin, R. (2024). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Organic and Inorganic Chemistry. [Link]

  • The preparation method of proline esters hydrochlorate. (2016). Google Patents.
  • Szewczuk, Z., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development. [Link]

  • L-Proline. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

  • Westphal, M. V., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(12), 4875-4880. [Link]

  • Chiral Proline Based Reactions. (2021, March 16). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Sunkar, R. (Ed.). (2010). Plant Stress Tolerance. Humana Press. [Link]

  • Conformational Analysis and Intramolecular Interactions of L-proline Methyl Ester and Its N-acetylated Derivative Through Spectroscopic and Theoretical Studies. (2014). PubMed. Retrieved January 15, 2026, from [Link]

Sources

Troubleshooting

Effect of temperature on (4R)-1-Methyl-4-propyl-L-proline Methyl Ester reactions

Welcome to the technical support resource for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of temperature on reactions involving this specialized amino acid derivative. Given its structural features, this molecule is a valuable chiral building block, and understanding its thermal behavior is critical for maintaining stereochemical integrity and achieving optimal reaction outcomes.

This document synthesizes data from studies on analogous N-methylated and 4-substituted proline derivatives to provide a robust framework for your experimental design and problem-solving.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the storage and use of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, with a focus on temperature as a critical variable.

Issue 1: Loss of Optical Purity (Racemization/Epimerization) in Subsequent Reactions

Q: After running a reaction at elevated temperatures, I'm observing a loss of enantiomeric or diastereomeric excess in my product. Could the (4R)-1-Methyl-4-propyl-L-proline Methyl Ester be the source of this stereochemical scrambling?

A: Yes, elevated temperatures can induce racemization at the α-carbon (C2) or epimerization at the γ-carbon (C4) of the proline ring. While the N-methyl group can offer some conformational rigidity, the proline scaffold is not immune to stereochemical erosion under certain conditions.

Root Cause Analysis & Solutions:

  • Mechanism of Racemization: Racemization at the α-carbon of proline esters can be catalyzed by both acid and base and is accelerated by heat. The process involves the deprotonation of the α-hydrogen to form a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of stereochemistry. Studies on L-proline have demonstrated a clear relationship between increasing temperature and an increased rate of racemization[1].

  • Epimerization at C4: While less common, prolonged heating under harsh acidic or basic conditions could potentially lead to epimerization at the C4 position, especially if any equilibrium can be established through a ring-opening/closing mechanism, though this is less likely for the robust pyrrolidine ring. Epimerization of hydroxyproline during acid hydrolysis of collagen has been observed, suggesting the C4 position is not entirely inert under harsh, high-temperature conditions[2].

  • Influence of Reagents: Certain coupling reagents used in peptide synthesis, when combined with heat, can exacerbate racemization. For example, carbodiimides in the presence of additives like HOBt have been shown to cause extensive racemization in proline derivatives, a problem likely intensified by heat[3].

Troubleshooting Protocol:

  • Step 1: Temperature Reduction: If the reaction protocol allows, reduce the reaction temperature. Monitor the reaction progress over a longer period. It is often preferable to run a reaction for 24 hours at 25°C than for 2 hours at 80°C if stereochemical integrity is paramount.

  • Step 2: pH Control: Avoid strongly basic or acidic conditions where possible, especially at elevated temperatures. If a base is required, consider using a sterically hindered, non-nucleophilic base and a shorter reaction time.

  • Step 3: Reagent Selection: If performing a coupling reaction, choose a coupling reagent with a lower propensity for inducing racemization. For N-methylated amino acids, phosphonium salts (like PyBOP) or uronium/aminium salts (like HATU) are often recommended over carbodiimides for their efficiency and reduced racemization risk, although steric hindrance remains a challenge[4].

  • Step 4: Chiral Integrity Assay: Routinely test the chiral purity of your starting material and product using chiral HPLC or GC to pinpoint the exact step where stereochemical loss occurs.

Issue 2: Low Yield and Formation of Unidentified Byproducts

Q: My reaction is yielding a complex mixture of byproducts and the desired product yield is low, especially when heating above 80-100°C. What is happening?

A: This is likely due to the thermal decomposition of the proline derivative. The N-methylated pyrrolidine ring, while relatively stable, can undergo degradation at higher temperatures, leading to a variety of side reactions.

Root Cause Analysis & Solutions:

  • Pyrrolidine Ring Instability: The core structure of your molecule is related to N-methyl-2-pyrrolidone (NMP). Studies on NMP show that it begins to decompose significantly at temperatures above 350°C in the absence of air and water, but in the presence of oxygen and water, decomposition can occur at much lower temperatures (120-200°C)[5]. While your molecule is not NMP, the fundamental pyrrolidine ring system shares this vulnerability.

  • Hydrolysis of the Methyl Ester: The methyl ester is susceptible to hydrolysis, especially under basic or acidic conditions, a reaction that is significantly accelerated by heat[6]. If water is present in your reaction mixture, heating can lead to the formation of the corresponding carboxylic acid, (4R)-1-Methyl-4-propyl-L-proline. This introduces a new, reactive species into your experiment, which can lead to further side reactions or complicate purification.

  • Oxidative Degradation: In the presence of air (oxygen), elevated temperatures can promote the oxidation of the pyrrolidine ring, leading to a complex array of degradation products[7].

Troubleshooting Protocol:

  • Step 1: Strict Anhydrous and Inert Conditions: Ensure your solvents and reagents are rigorously dried. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation, especially when heating.

  • Step 2: Optimize Reaction Temperature: Determine the minimum temperature required for an acceptable reaction rate. Create a temperature profile experiment (e.g., running the reaction at 40°C, 60°C, and 80°C) and analyze the product distribution by LC-MS or GC-MS to find the optimal balance between reaction rate and byproduct formation.

  • Step 3: Characterize Byproducts: Attempt to identify the major byproducts. The presence of the free carboxylic acid would indicate hydrolysis. Other masses may suggest ring-opened products or oligomers formed from decomposition fragments[6].

  • Step 4: Re-evaluate Solvent Choice: The choice of solvent can impact thermal stability. Aprotic, high-boiling solvents should be chosen carefully and thoroughly degassed before use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended maximum long-term storage temperature for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester? A: For long-term stability and to preserve chiral purity, it is recommended to store the compound at low temperatures, ideally at -20°C, under an inert atmosphere. For short-term laboratory use, storage at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Q2: I need to perform an ester hydrolysis (saponification). What is the recommended temperature to avoid side reactions? A: Saponification of methyl esters is typically accelerated by heat[8]. However, to minimize the risk of racemization or ring degradation, it is best to perform the hydrolysis at the lowest effective temperature. Start with room temperature (20-25°C) using a suitable base like lithium hydroxide (LiOH) in a THF/water mixture. If the reaction is too slow due to steric hindrance, you may gently warm the reaction to 40-50°C, but monitor the chiral purity of the resulting carboxylic acid closely.

Q3: Can I use (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in solid-phase peptide synthesis (SPPS)? What temperature considerations are there? A: Incorporating N-methylated amino acids in SPPS is challenging due to the steric hindrance of the secondary amine, which slows down the coupling reaction[4]. To overcome this, elevated temperatures are sometimes used. However, this increases the risk of racemization.

  • Recommendation: Use a highly efficient coupling reagent like HATU or HCTU. Perform the coupling at room temperature for an extended period (2-4 hours). If the coupling is still incomplete, you may consider heating the reaction vessel to 40-50°C for a short duration (30-60 minutes), but this should be a last resort and the purity of the final peptide should be carefully checked. An attempt to methylate a peptide with an N-terminal Asp at 40°C resulted in poor efficiency, highlighting the sensitivity of some residues to temperature during modification steps[9].

Q4: How does the 4-propyl group influence the thermal stability and reactivity compared to other proline esters? A: The 4-propyl group is a sterically bulky, electron-donating alkyl group.

  • Steric Effects: It can sterically hinder access to the C4 position, potentially making epimerization at this center more difficult compared to less substituted prolines. It may also influence the preferred "pucker" of the pyrrolidine ring, which can affect the reactivity of the molecule as a whole[10][11].

  • Electronic Effects: As an electron-donating group, it does not activate the ring towards nucleophilic attack or significantly alter the acidity of the α-proton in the same way an electron-withdrawing group would. Therefore, its electronic impact on thermal stability is likely minimal compared to its steric influence.

Data Summary & Experimental Protocols

Table 1: General Temperature Guidelines for Common Reactions
Reaction TypeRecommended Temperature Range (°C)Key Considerations & Potential Issues at Higher Temperatures
Ester Hydrolysis (Saponification) 20 - 50°CIncreased risk of racemization at the α-carbon. Potential for ring degradation above 80°C.
N-Terminal Peptide Coupling 25 - 50°CChallenging due to N-methylation. Higher temperatures increase coupling speed but significantly risk racemization[4].
General Use as a Solvated Reagent < 60°CMinimize time at elevated temperatures. Use inert atmosphere to prevent oxidative degradation.
Thermal Decomposition Onset > 120°C (in presence of air/water)[5]Rapid formation of byproducts, discoloration (yellowing/browning), and loss of desired product.
Protocol 1: Low-Temperature Ester Hydrolysis (Saponification)

This protocol is designed to minimize the risk of racemization while converting the methyl ester to the corresponding carboxylic acid.

  • Dissolution: Dissolve (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and Water (3:1 v/v).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add Lithium Hydroxide (LiOH·H₂O) (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature (~20-25°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once complete, cool the mixture back to 0°C and carefully add 1N HCl to adjust the pH to ~3-4.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Analysis: Analyze the product for chemical purity (NMR, LC-MS) and chiral integrity (chiral HPLC).

Visualizing Temperature Effects: A Logical Flow

The following diagram illustrates the decision-making process and potential outcomes when applying heat to reactions involving (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Temperature_Effects Decision Workflow for Temperature in Reactions start Start: Reaction with (4R)-1-Methyl-4-propyl-L-proline Methyl Ester check_temp Is elevated temperature (>40°C) required? start->check_temp low_temp Proceed at Low Temp (0 - 40°C) - Slower Rate - High Stereochemical Integrity check_temp->low_temp No high_temp Proceed at High Temp (>40°C) check_temp->high_temp Yes success Optimal Outcome: High Yield & Purity low_temp->success check_conditions Are anhydrous and inert conditions applied? high_temp->check_conditions hydrolysis Risk: Ester Hydrolysis (Product: Carboxylic Acid) check_conditions->hydrolysis No (Water Present) oxidation Risk: Oxidative Degradation (Product: Complex Mixture) check_conditions->oxidation No (Air Present) racemization Primary Risk: Racemization/Epimerization (Loss of Optical Purity) check_conditions->racemization Yes decomposition Secondary Risk: Thermal Decomposition (Low Yield, Byproducts) hydrolysis->decomposition oxidation->decomposition racemization->decomposition

Caption: Logical workflow for managing temperature-related risks.

References

  • Dziewiatkowski, D. D., Hascall, V. C., & Riolo, R. L. (1972). Epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during acid hydrolysis of collagen. Analytical Biochemistry, 49(2), 550-8. [Link]

  • Tseng, H. C., & Li, K. M. (2007). Studies on racemization kinetics of L-proline and L-histidine. Journal of the Chinese Institute of Chemical Engineers, 38(5-6), 479-484. [Link]

  • Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012036. [Link]

  • Farrell, A., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 5(9), 4529-4538. [Link]

  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19579-19588. [Link]

  • Kuroda, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 114-8. [Link]

  • Raines, R. T., & Shoulders, M. D. (2010). Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein. Biochemistry, 49(16), 3439-3444. [Link]

  • Hodges, J. A., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(15), 5484-5493. [Link]

  • Wahyudiono, et al. (2015). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Journal of Oleo Science, 64(1), 103-109. [Link]

Sources

Optimization

Technical Support Center: A Guide to Catalysis with (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. This document is designed for researchers, chemists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. This document is designed for researchers, chemists, and drug development professionals who are utilizing this advanced organocatalyst. As a derivative of L-proline, this catalyst operates through well-understood enamine and iminium ion intermediates, but its unique N-methyl and methyl ester functionalities introduce nuances that make solvent selection a critical parameter for success.[1][2]

This guide moves beyond simple protocols to explain the causal relationships between solvent choice and experimental outcomes. It is structured to help you troubleshoot common issues and optimize your reactions effectively.

Part 1: The "Why": Understanding the Catalyst and Solvent Interactions

Before troubleshooting, it's crucial to understand the mechanism. Unlike L-proline, which can act as a bifunctional catalyst with its carboxylic acid, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester functions primarily as a secondary amine catalyst.[1][3] It reversibly forms a nucleophilic enamine intermediate with a carbonyl donor (like an aldehyde or ketone). This enamine then reacts with an electrophile. The solvent's role is not passive; it actively influences the stability and reactivity of every intermediate in this cycle.

The Enamine Catalytic Cycle

The catalytic cycle involves the formation of key intermediates whose stability and reactivity are highly dependent on the surrounding solvent molecules.

Enamine_Catalytic_Cycle catalyst Catalyst (Proline Ester) iminium Iminium Ion (LUMO-lowered) catalyst->iminium + Substrate - H₂O substrate Carbonyl Donor (e.g., Aldehyde) substrate->iminium enamine Enamine (Nucleophilic) iminium->enamine - H⁺ product_iminium Product-Iminium Adduct enamine->product_iminium + Electrophile (Stereodetermining Step) electrophile Electrophile (e.g., Nitroalkene) electrophile->product_iminium product_iminium->catalyst Regeneration product Chiral Product product_iminium->product + H₂O (Hydrolysis) Troubleshooting_Workflow start Poor Experimental Result? low_ee Problem: Low Enantioselectivity (ee) start->low_ee Selectivity Issue low_yield Problem: Low Yield / No Reaction start->low_yield Conversion Issue side_products Problem: Side Product Formation start->side_products Purity Issue cause_ee Potential Cause: - Solvent disrupting T.S. - Water contamination - Background reaction low_ee->cause_ee cause_yield Potential Cause: - Poor solubility - Catalyst deactivation - Unfavorable equilibrium low_yield->cause_yield cause_side Potential Cause: - Protic solvent interference - Oxidation - Solvent reactivity side_products->cause_side solution_ee Solution: 1. Switch to less polar, aprotic solvent (Toluene, Hexane). 2. Use rigorously dried solvent/reagents. 3. Lower temperature. cause_ee->solution_ee solution_yield Solution: 1. Change solvent to improve solubility (THF, DCM). 2. Ensure inert atmosphere. 3. Increase temperature or concentration. cause_yield->solution_yield solution_side Solution: 1. Switch to aprotic solvent. 2. Degas solvent if oxidation is suspected. 3. Verify solvent is inert. cause_side->solution_side

Caption: A logical workflow for troubleshooting common solvent-related issues.

Problem 1: Low Enantioselectivity (ee)
  • Potential Cause: The most common reason for low ee is a suboptimal solvent choice that disrupts the chiral transition state. The presence of trace amounts of water or other protic impurities is also a frequent culprit.

  • Recommended Solutions:

    • Systematically Decrease Solvent Polarity: If you are using a solvent like THF or CH3CN, switch to DCM, and then to Toluene or even Hexane. This often enhances the rigidity of the transition state, improving selectivity.

    • Ensure Anhydrous Conditions: Dry your solvent using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Dry all reagents and glassware meticulously. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Lower the Temperature: Reducing the reaction temperature often improves enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer.

Table 1: Illustrative Effect of Solvent on a Model Aldol Reaction

SolventDielectric Constant (ε)Typical Yield (%)Typical ee (%)Rationale
n-Hexane1.965%>99%Low polarity strongly favors the organized transition state.
Toluene2.485%98%Excellent balance of solubility and low polarity.
DCM9.195%91%Good solubility, but increased polarity may slightly lower ee.
THF7.592%85%Coordinating ability can disrupt H-bonding in the T.S.
Acetonitrile37.5>99%60%High polarity stabilizes intermediates but disrupts stereocontrol.
DMSO47>99%<20%Highly polar and coordinating; very poor for stereoselectivity.
Methanol33<10% (Aldol)N/AProtic nature deactivates the enamine intermediate.

Note: Data are representative and will vary based on specific substrates.

Problem 2: Low Yield or No Conversion
  • Potential Cause: Poor solubility of one or more components is the most likely solvent-related cause. Alternatively, the solvent may be inhibiting the formation of the active enamine intermediate.

  • Recommended Solutions:

    • Improve Solubility: Switch to a solvent that provides better solubility for all substrates and reagents. A move from Toluene to DCM or THF is a logical step.

    • Increase Concentration/Temperature: Before abandoning a good solvent system, try increasing the concentration or gently heating the reaction.

    • Check for Catalyst Inhibition: Ensure your solvent or substrates do not contain impurities (e.g., acids, primary amines) that could react with and inhibit the catalyst.

Problem 3: Difficulty with Product Isolation
  • Potential Cause: This is a common issue when polar aprotic solvents like DMF or DMSO are used to force a reaction to proceed. These high-boiling, water-miscible solvents can make standard aqueous workups and product extraction challenging.

  • Recommended Solutions:

    • Avoid High-Boiling Polar Solvents: If possible, optimize the reaction in a lower-boiling solvent like DCM, Ethyl Acetate, or THF.

    • Modified Workup: If you must use a solvent like DMF, minimize the reaction volume. During workup, dilute the mixture with a large volume of water and perform multiple, exhaustive extractions with a solvent like Ethyl Acetate or Diethyl Ether. [4] 3. Brine Wash: Washing the combined organic layers with a saturated NaCl solution (brine) can help remove residual DMF or DMSO. [4]

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Michael Addition

This protocol provides a self-validating framework for a typical reaction under anhydrous conditions.

  • Preparation: Oven-dry all glassware overnight and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Catalyst & Substrate Addition: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol, 1.0 equiv) and (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (0.1 mmol, 10 mol%).

  • Solvent Addition: Add 5 mL of anhydrous Toluene via syringe. Stir the mixture for 5 minutes to ensure dissolution.

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C). Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise via syringe over 2 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by TLC or GC-MS by periodically taking small aliquots.

  • Quenching & Workup: Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel, extract with Ethyl Acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC or SFC.

Protocol 2: Systematic Solvent Screening Workflow
  • Setup: Prepare 5-6 small reaction vials, each charged with the catalyst and substrates as described in Protocol 1.

  • Solvent Addition: To each vial, add a different anhydrous solvent from Table 1 (e.g., Hexane, Toluene, DCM, THF, CH3CN).

  • Execution: Place all vials in a block heated/cooled to the same temperature and stir for a set period (e.g., 24 hours).

  • Analysis: After the set time, quench all reactions simultaneously. Take a small, crude sample from each for analysis. Determine the conversion (by 1H NMR or GC) and the enantiomeric excess (by chiral HPLC) for each solvent.

  • Optimization: Select the solvent that provides the best balance of conversion and selectivity for further optimization (temperature, concentration, time).

References

  • The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. National Institutes of Health (NIH). [Link]

  • Asymmetric Enamine Catalysis. ACS Chemical Reviews. [Link]

  • (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester. Pharmaffiliates. [Link]

  • The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. RSC Publishing. [Link]

  • troubleshooting proline catalyzed methylation/hydroxylation. Reddit r/Chempros. [Link]

  • Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media. ResearchGate. [Link]

  • Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link]

  • Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. ACS Organic Letters. [Link]

  • Heterogeneous organocatalysis: the proline case. PubMed Central (PMC), NIH. [Link]

  • Intrinsic Effects of Solvent Polarity on Enzymatic Activation Energies. ResearchGate. [Link]

  • Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. MDPI. [Link]

  • Stereoselective organic synthesis in water: Organocatalysis by proline and its derivatives. RSC Publishing. [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). MDPI. [Link]

  • Proline organocatalysis. Wikipedia. [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Diastereoselectivity with (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Welcome to the technical support center for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges re...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to diastereoselectivity in asymmetric organocatalysis using this specialized proline derivative. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.

Introduction to (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in Asymmetric Catalysis

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a chiral organocatalyst belonging to the proline family, which is renowned for its ability to mimic the function of aldolase enzymes.[1][2] These catalysts operate through an enamine-based mechanism to facilitate carbon-carbon bond formation with high stereocontrol. The substituents on the proline ring, in this case, a 4-propyl group and an N-methyl group, are critical for fine-tuning the steric and electronic environment of the catalytic site, thereby influencing reactivity and selectivity.

Low diastereoselectivity can be a significant hurdle in achieving the desired stereochemical outcome. This guide will walk you through a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing a nearly 1:1 diastereomeric ratio in my aldol reaction. What are the primary factors I should investigate?

A low diastereomeric ratio, often referred to as low diastereoselectivity, suggests that the transition states leading to the two diastereomeric products are of similar energy. Several factors can contribute to this, and a systematic approach is key to identifying the root cause.

Primary Investigative Workflow:

start Low Diastereoselectivity Observed catalyst Catalyst Integrity & Purity start->catalyst reaction_conditions Reaction Conditions start->reaction_conditions substrate_reagents Substrate & Reagent Quality start->substrate_reagents catalyst_purity Verify Purity (NMR, LC-MS) catalyst->catalyst_purity catalyst_storage Check Storage Conditions catalyst->catalyst_storage temp Temperature reaction_conditions->temp solvent Solvent Polarity & Protic/Aprotic Nature reaction_conditions->solvent concentration Concentration/Dilution reaction_conditions->concentration substrate_purity Substrate Purity (Impurities) substrate_reagents->substrate_purity water_content Water Content (Anhydrous Conditions) substrate_reagents->water_content

Troubleshooting Decision Tree

Detailed Explanation:

  • Catalyst Integrity: The purity of your (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is paramount. Impurities from the synthesis or degradation products can interfere with the catalytic cycle. The synthesis of 4-substituted prolines can be complex, and stereochemical integrity is crucial.[3][4]

  • Reaction Conditions: Temperature and solvent have a profound impact on the transition state energies. Lower temperatures generally favor higher diastereoselectivity by amplifying small energy differences between competing transition states. The choice of solvent can influence the conformation of the enamine intermediate and the transition state assembly.[5]

  • Substrate and Reagent Quality: Impurities in your substrates or the presence of water can significantly impact the reaction's stereochemical outcome. Water, in particular, can interfere with the catalytic cycle and lead to lower selectivity.

Q2: How does the 4-propyl group on the proline ring influence diastereoselectivity compared to unsubstituted proline?

The 4-propyl group introduces significant steric bulk on the pyrrolidine ring. This substituent is expected to influence the facial selectivity of the enamine attack on the electrophile. In proline-catalyzed reactions, the stereochemical outcome is determined by the geometry of the transition state. The bulky 4-propyl group can restrict the possible conformations of the enamine intermediate, favoring a transition state that minimizes steric interactions. This can lead to higher diastereoselectivity compared to unsubstituted proline, provided the reaction conditions are optimized.

Q3: My reaction is sluggish, and the diastereoselectivity is poor. Could these two issues be related?

Yes, a sluggish reaction and poor diastereoselectivity can be interconnected. If the desired catalytic pathway is slow, competing uncatalyzed or background reactions may become more prominent. These background reactions are typically non-selective and will erode the diastereomeric ratio of the product mixture.

Troubleshooting Steps:

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes accelerate the desired reaction without negatively impacting selectivity.

  • Optimize Temperature: While lower temperatures often improve selectivity, they also decrease the reaction rate. A careful balance must be struck. Consider running the reaction at a slightly higher temperature to improve the rate and then re-evaluating the diastereoselectivity.

  • Use of Additives: In some proline-catalyzed reactions, the addition of a co-catalyst or an additive can enhance both the rate and selectivity. For instance, weak acids can sometimes facilitate the turnover of the catalyst.

Q4: Can the purity of my (4R)-1-Methyl-4-propyl-L-proline Methyl Ester be the cause of low diastereoselectivity? How can I assess and improve its purity?

Absolutely. The presence of the wrong epimer, (4S)-1-Methyl-4-propyl-L-proline Methyl Ester, or other impurities can have a detrimental effect on diastereoselectivity.

Assessment of Catalyst Purity:

  • NMR Spectroscopy: Proton and Carbon-13 NMR are essential for confirming the structure and identifying any organic impurities.

  • Chiral HPLC: This is the most reliable method for determining the enantiomeric purity of your catalyst.

  • Mass Spectrometry: To confirm the molecular weight and identify potential contaminants.

Protocol for Catalyst Purification (General Guidance):

If you suspect your catalyst is impure, purification by column chromatography is often the most effective method.

  • Select an appropriate solvent system: A gradient of ethyl acetate in hexanes is a common starting point for silica gel chromatography of proline esters.

  • Prepare the column: Carefully pack a silica gel column.

  • Load the sample: Dissolve the crude catalyst in a minimal amount of the eluent and load it onto the column.

  • Elute and collect fractions: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Re-analyze: Confirm the purity of the isolated catalyst using the analytical techniques mentioned above.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Reaction Temperature for Enhanced Diastereoselectivity

Lowering the reaction temperature is a common strategy to improve diastereoselectivity. This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT) at lower temperatures.

Experimental Protocol for Temperature Screening:

  • Set up parallel reactions: Prepare several identical reaction mixtures in separate vials.

  • Equilibrate temperature: Place each vial in a cooling bath set to a different temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).

  • Initiate the reaction: Add the final reagent (often the electrophile) simultaneously to all vials.

  • Monitor progress: Track the reaction progress by TLC or LC-MS.

  • Quench and analyze: Once the reactions have reached a similar level of conversion, quench them and determine the diastereomeric ratio of the product by NMR or HPLC.

Temperature (°C)Diastereomeric Ratio (dr)
2560:40
075:25
-2088:12
-4095:5
-7898:2

Note: This data is illustrative and will vary depending on the specific reaction.

Guide 2: Solvent Screening to Improve Diastereoselectivity

The solvent plays a crucial role in stabilizing or destabilizing the transition states. The polarity, protic/aprotic nature, and coordinating ability of the solvent can all influence the stereochemical outcome.

Experimental Protocol for Solvent Screening:

  • Choose a range of solvents: Select a diverse set of anhydrous solvents (e.g., Toluene, Dichloromethane, THF, Acetonitrile, DMSO).

  • Set up parallel reactions: In separate vials, dissolve the catalyst and one of the substrates in each of the chosen solvents.

  • Initiate and run the reaction: Add the second substrate and run the reactions at a constant, optimized temperature.

  • Monitor and analyze: Track the reactions and determine the diastereomeric ratio upon completion.

SolventDielectric ConstantDiastereomeric Ratio (dr)
Toluene2.485:15
Dichloromethane9.190:10
THF7.682:18
Acetonitrile37.570:30
DMSO4765:35

Note: This data is illustrative. The optimal solvent is highly substrate-dependent.

Mechanism of Solvent Influence:

Solvent Solvent Properties (Polarity, H-bonding) TS Transition State Geometry Solvent->TS Influences Diastereoselectivity Diastereoselectivity TS->Diastereoselectivity Determines

Solvent Influence on Diastereoselectivity

References

  • Mielgo, A., & Palomo, C. (2005). Developments in the organocatalytic asymmetric aldol reaction. Chemistry–A European Journal, 11(23), 6756-6764.
  • Li, W., Wu, F., & Li, W. (2019). Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates. RSC Advances, 9(58), 33905-33909. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2004). New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels–Alder reaction. Journal of the American Chemical Society, 126(14), 4570-4571.
  • Allemann, C., Gordillo, R., & Clemente, F. R. (2004). The origin of stereoselectivity in proline-catalyzed intramolecular aldol reactions. Journal of the American Chemical Society, 126(29), 9154-9155.
  • Alza, E., Cambeiro, X. C., & Pericàs, M. A. (2011). Stereoselective synthesis of quaternary proline analogues. Synthesis, 2011(23), 3717-3742.
  • Sathyamoorthi, S., Mandal, G. H., Choudhary, S., & Kelley, S. P. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. [Link]

  • PrepChem. (n.d.). Synthesis of L-proline, methyl ester. Retrieved from [Link]

  • Barbas III, C. F., Heine, A., Zhong, G., Hoffmann, T., Gramatikova, S., Björnestedt, R., ... & List, B. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(43), 10708-10709.
  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]

  • MDPI. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. [Link]

  • ResearchGate. (2025). (PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Synthesis

Welcome to the technical support center for the synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, controlling, and troubleshooting common impurities. Given the specific stereochemistry of this molecule, precise control over reaction conditions and robust analytical methods are paramount for success.

Frequently Asked Questions (FAQs)

Q1: What are the most critical potential impurities in the synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester?

The most critical impurities are typically diastereomers and unreacted starting materials or intermediates. The target molecule has two chiral centers, at the C2 and C4 positions of the proline ring. The desired product is (2S, 4R). Therefore, the most significant process-related impurity is often the (2S, 4S) diastereomer. Other potential impurities include unreacted precursors, byproducts from N-methylation, and residual solvents or reagents.

Q2: How can I detect the (2S, 4S) diastereomeric impurity?

Standard reversed-phase HPLC may not be sufficient to separate the (4R) and (4S) diastereomers.[1][2] Chiral HPLC or SFC (Supercritical Fluid Chromatography) are the methods of choice.[1] Alternatively, derivatization with a chiral agent can create diastereomeric compounds that may be separable on a standard achiral column.[3] NMR spectroscopy, particularly ¹H NMR, can sometimes distinguish between diastereomers, but co-elution can make quantification difficult without chromatographic separation.

Q3: What causes the formation of the (2S, 4S) diastereomer?

The formation of the undesired (4S) diastereomer typically occurs during the introduction of the propyl group at the C4 position.[4][5] The stereoselectivity of this step is highly dependent on the synthetic route, reagents, and reaction conditions. For example, in a route starting from 4-hydroxy-L-proline, the stereochemistry of the starting material and the mechanism of the substitution or addition reaction will dictate the stereochemical outcome at C4.[6][7]

Q4: Can epimerization occur at the C2 position during synthesis?

Epimerization at the C2 position (from L-proline's natural S configuration to the R configuration) is a risk, particularly under harsh basic or acidic conditions, or during peptide coupling reactions if the carboxylic acid is activated.[8][9] For the synthesis of the methyl ester, this is less common if mild esterification methods are used, such as using TMSCl in methanol or bubbling dry HCl gas through a methanol solution at controlled temperatures.[10][11]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Low Optical Rotation Presence of the (2S, 4S) diastereomer or the (2R, 4R) enantiomer.1. Confirm Stereochemical Purity: Use chiral HPLC to quantify the diastereomeric excess (d.e.). 2. Review C4-Alkylation Step: Re-evaluate the reagents and conditions for the introduction of the propyl group to enhance stereoselectivity. 3. Check Starting Material: Ensure the stereochemical purity of the initial proline derivative.
Unexpected Peak in HPLC/UPLC Incomplete reaction, side-product formation, or reagent-related impurity.1. Identify the Peak: Use LC-MS to determine the mass of the impurity. Compare this with the masses of starting materials, intermediates, and potential byproducts (e.g., over-methylated product). 2. Optimize Reaction Time/Temperature: If starting material is detected, consider increasing the reaction time or temperature. 3. Purification: Adjust the purification method (e.g., chromatography gradient, solvent system) to improve separation.
Poor Yield after N-methylation Incomplete reaction or formation of quaternary ammonium salt (over-methylation).1. Confirm Product Formation: Use ¹H NMR to check for the presence of the N-methyl group and the absence of the N-H proton. 2. Analyze Byproducts: Look for signals in the NMR or a higher mass peak in LC-MS corresponding to the quaternary salt. 3. Adjust Stoichiometry: Reduce the equivalents of the methylating agent or use a milder reagent.
Incomplete Esterification Inefficient esterification conditions or degradation.1. Verify Method: Fischer esterification with dry HCl in methanol is standard but requires anhydrous conditions.[11] Alternatively, using SOCl₂ followed by methanol can be effective.[12] 2. Monitor Reaction: Track the disappearance of the starting carboxylic acid by TLC or HPLC. 3. Workup: Ensure the workup procedure effectively removes acid and byproducts without hydrolyzing the ester.

Proposed Synthetic Pathway & Impurity Formation

A common and logical synthetic route to (4R)-1-Methyl-4-propyl-L-proline Methyl Ester starts from commercially available trans-4-hydroxy-L-proline. The following diagram illustrates a plausible pathway and highlights where key impurities can arise.

G cluster_0 Step 1: Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Alkylation (Key Stereochemical Step) cluster_3 Step 4: Deoxygenation cluster_4 Step 5: Deprotection & N-Methylation A trans-4-hydroxy-L-proline B N-Boc-4-hydroxy-L-proline Methyl Ester A->B Boc₂O, MeOH, H⁺ C N-Boc-4-keto-L-proline Methyl Ester B->C Dess-Martin Periodinane or Swern Oxidation D N-Boc-(4R)-4-hydroxy-4-propyl-L-proline Methyl Ester C->D Propyl-MgBr Imp1 Impurity: (4S)-Diastereomer C->Imp1 E N-Boc-(4R)-4-propyl-L-proline Methyl Ester D->E Radical Deoxygenation (e.g., Barton-McCombie) F (4R)-1-Methyl-4-propyl-L-proline Methyl Ester E->F 1. TFA 2. HCHO, Pd/C, H₂ Imp2 Impurity: Quaternary Salt F->Imp2 Excess HCHO

Caption: Proposed synthetic workflow and key impurity formation points.

Key Experimental Protocols

Protocol 1: Chiral HPLC Method for Diastereomer Separation

This protocol provides a starting point for separating the (4R) and (4S) diastereomers. Optimization will be required based on your specific system.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IC, or AD-H) is often effective.[13]

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol. A common starting point is 90:10 Hexane:Isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Column temperature can significantly affect resolution. Start at ambient temperature (25 °C) and adjust as needed. Lower temperatures often improve separation.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the molecule lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-10 µL.

  • Analysis: The separation of diastereomers on an achiral phase is also a viable strategy and may be simpler to implement.[3][14][15]

Protocol 2: ¹H NMR Analysis for Structural Confirmation and Purity

¹H NMR is crucial for confirming the structure and identifying certain impurities.

  • Sample Preparation: Dissolve ~5-10 mg of the final product in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).

  • Acquisition: Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

  • Key Signals to Verify:

    • N-Methyl group: A singlet around 2.3-2.8 ppm.

    • Ester Methyl group: A singlet around 3.7 ppm.[10]

    • Propyl group: Characteristic multiplets for the CH₃, CH₂, and CH₂ groups.

    • Proline Ring Protons: A series of complex multiplets.

  • Impurity Identification:

    • Unreacted N-H: Absence of the N-methyl singlet and potential presence of a broad N-H signal.

    • Unreacted COOH: Absence of the ester methyl singlet.

    • Diastereomers: May see doubling of certain peaks, although overlap is common. Chiral HPLC is more definitive for quantification.

Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for investigating an unknown peak observed during in-process control or final product analysis.

G Start Unknown Peak in HPLC/UPLC CheckMass Analyze by LC-MS Determine Mass (m/z) Start->CheckMass CompareSM Mass match Starting Material or Intermediate? CheckMass->CompareSM CompareSide Mass match known side product? (e.g., over-methylation, dimer) CompareSM->CompareSide No IncompleteRxn Action: Incomplete Reaction - Increase reaction time/temp - Check reagent quality/equivalents CompareSM->IncompleteRxn Yes CompareDiastereomer Mass matches product? Could it be a diastereomer? CompareSide->CompareDiastereomer No SideProduct Action: Side Product Formation - Adjust stoichiometry - Change reaction temp - Use milder reagents CompareSide->SideProduct Yes RunChiral Action: Potential Diastereomer - Run Chiral HPLC/SFC - Re-optimize stereoselective step CompareDiastereomer->RunChiral Yes Unknown Action: Truly Unknown - Isolate by prep-HPLC - Characterize by NMR, HRMS CompareDiastereomer->Unknown No

Caption: Decision tree for unknown impurity identification.

References

  • Bose, M., et al. (2016). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(25), 7984-7999. Available at: [Link]

  • Bose, M., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. Available at: [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]

  • Synthesis of 4-(Arylmethyl)proline Derivatives. (2015). ResearchGate. Available at: [Link]

  • Figure 2. Solution-phase synthesis of 4-substituted proline derivatives... (2018). ResearchGate. Available at: [Link]

  • Toh, J. Y., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Pearson Education. (n.d.). Reactions of Amino Acids: Esterification. Available at: [Link]

  • Wikipedia. (n.d.). Proline. Available at: [Link]

  • The reactions of a-amino acids and a-amino acid esters with high valent transition metal halides: synthesis of... (2017). RSC Publishing. Available at: [Link]

  • Zhang, Y., & Yao, P. (2021). Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PubMed Central. Available at: [Link]

  • Ábrahám, E., et al. (2010). Methods for Determination of Proline in Plants. ResearchGate. Available at: [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (2002). ResearchGate. Available at: [Link]

  • Axios Research. (n.d.). Proline impurity. Available at: [Link]

  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). Impactfactor.org. Available at: [Link]

  • Carillo, P. (2011). PROTOCOL: Extraction and determination of proline. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Proline-impurities. Available at: [Link]

  • Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). MDPI. Available at: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Available at: [Link]

  • YouTube. (2014). Proline. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). L-Proline, 2-methyl. Available at: [Link]

  • ResearchGate. (2014). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?. Available at: [Link]

  • ResearchGate. (2025). (PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Available at: [Link]

  • Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis). ChemRxiv. Available at: [Link]

  • Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank. Available at: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2011). PubMed Central. Available at: [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Sciencemadness Discussion Board. (2007). L-Proline Esterification. Available at: [Link]

  • N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact. (2021). MDPI. Available at: [Link]

  • National Institutes of Health. (n.d.). N-Methyl-L-proline. PubChem. Available at: [Link]

  • The Metabolomics Innovation Centre. (2017). N-Methyl-L-proline (HMDB0094696). Human Metabolome Database. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (4R)-1-Methyl-4-propyl-L-proline Methyl Ester and Other Proline-Based Organocatalysts

In the dynamic field of asymmetric organocatalysis, proline and its derivatives have emerged as indispensable tools for the stereoselective synthesis of complex molecules.[1][2] The inherent chirality and bifunctional na...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of asymmetric organocatalysis, proline and its derivatives have emerged as indispensable tools for the stereoselective synthesis of complex molecules.[1][2] The inherent chirality and bifunctional nature of the proline scaffold have paved the way for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4] However, the pursuit of enhanced catalytic efficiency, broader substrate scope, and improved stereocontrol has driven the development of a diverse array of modified proline catalysts.[1][5] This guide presents a comprehensive comparison of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester with other seminal proline-based catalysts, offering insights into the structure-activity relationships that govern their performance. Through an analysis of experimental data from benchmark reactions, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for catalyst selection and reaction optimization.

The Rationale for Proline Catalyst Modification: Beyond the Parent Scaffold

While L-proline itself is a remarkably effective catalyst for many transformations, it is not without its limitations.[5] High catalyst loadings, limited solubility in common organic solvents, and modest stereoselectivity for certain substrates have spurred the rational design of second-generation proline catalysts.[1][5] Modifications to the proline ring, the carboxylic acid moiety, and the secondary amine have all been explored to fine-tune the catalyst's steric and electronic properties.

Substituents at the 4-position of the pyrrolidine ring, in particular, have been shown to significantly influence the catalyst's performance by altering the steric environment around the active site and influencing the ring's conformation.[6] This, in turn, affects the facial selectivity of the enamine attack on the electrophile, which is a key determinant of the product's stereochemistry.[7]

Structural Features of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester and Their Anticipated Catalytic Influence

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a structurally distinct proline derivative featuring modifications at the nitrogen, the 4-position, and the carboxylic acid. A thorough understanding of the individual and synergistic effects of these modifications is crucial for predicting its catalytic behavior.

  • The 4-Propyl Group: The introduction of an alkyl group at the 4-position introduces significant steric bulk. This steric hindrance is expected to play a critical role in differentiating the two faces of the enamine intermediate, thereby enhancing enantioselectivity. The propyl group's flexibility, compared to more rigid substituents, may also influence the catalyst's conformational dynamics and its ability to accommodate a range of substrates.

  • N-Methylation: The presence of a methyl group on the nitrogen atom of the pyrrolidine ring prevents the formation of a catalytically relevant oxazolidinone intermediate, which can be a competing and sometimes parasitic pathway in proline catalysis.[8] This modification can potentially lead to a more defined and efficient catalytic cycle. However, N-methylation also removes the acidic N-H proton, which is believed to participate in hydrogen bonding interactions that stabilize the transition state in certain proline-catalyzed reactions.

  • The Methyl Ester: Esterification of the carboxylic acid removes its ability to act as a Brønsted acid. In the canonical proline-catalyzed aldol reaction, the carboxylic acid is thought to activate the electrophile through hydrogen bonding.[7] The absence of this acidic proton in the methyl ester derivative suggests a potentially altered mechanism for electrophile activation, which may impact both reactivity and stereoselectivity.

Comparative Performance Analysis: A Benchmark Aldol Reaction

To objectively evaluate the performance of different proline-based catalysts, the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde serves as a widely accepted benchmark. The following table summarizes the performance of several key proline catalysts in this transformation, providing a basis for a comparative assessment.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-Proline30DMSO49993:797[9]
Proline-Tetrazole5Toluene249595:5>99[1][5]
N-Methyl-L-prolinol derivative5Brine5--97[9]
L-Prolinamide derivative2Brine281-87[9]

Analysis of Benchmark Data:

  • L-Proline: The parent catalyst, L-proline, demonstrates high efficiency and stereoselectivity in a polar aprotic solvent like DMSO, albeit at a relatively high catalyst loading.[9]

  • Proline-Tetrazole: Replacing the carboxylic acid with a tetrazole moiety leads to a significant improvement in catalytic activity, allowing for lower catalyst loadings and the use of non-polar solvents.[1][5] This is attributed to the increased acidity and steric bulk of the tetrazole group.

  • N-Methyl-L-prolinol and L-Prolinamide Derivatives: These catalysts showcase the versatility of modifying the proline scaffold, with the N-methylated derivative showing excellent enantioselectivity in an aqueous medium.[9] The prolinamide derivative, while highly active, provides lower enantioselectivity in this specific example.[9]

Predicted Performance of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester:

Based on the structure-activity relationships discussed, we can extrapolate the potential performance of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. The 4-propyl group is expected to enhance enantioselectivity due to its steric influence. However, the absence of an acidic proton (due to N-methylation and esterification) might necessitate the use of additives or specific solvent systems to achieve high reactivity. The overall performance will likely be a balance between the sterically-driven enhancement of stereoselectivity and the potential decrease in activity due to the lack of a Brønsted acidic site.

Mechanistic Insights and Stereochemical Models

The stereochemical outcome of proline-catalyzed reactions is rationalized by considering the formation of a six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model.[10] The substituents on the proline ring dictate the preferred conformation of this transition state, thereby controlling the facial selectivity of the reaction.

Proline Catalytic Cycle cluster_cycle Enamine Catalysis Catalyst (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone (e.g., Cyclohexanone) Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Aldehyde Aldehyde Aldehyde (e.g., 4-Nitrobenzaldehyde) Product Aldol Product Iminium_Ion->Product + H2O - Catalyst Experimental Workflow Start Start: Reaction Setup Step1 1. Dissolve catalyst in solvent Start->Step1 Step2 2. Add cyclohexanone Step1->Step2 Step3 3. Add 4-nitrobenzaldehyde Step2->Step3 Step4 4. Stir at specified temperature Step3->Step4 Step5 5. Monitor reaction progress (TLC/HPLC) Step4->Step5 Step6 6. Quench with NH4Cl (aq) Step5->Step6 Step7 7. Extract with organic solvent Step6->Step7 Step8 8. Dry, filter, and concentrate Step7->Step8 Step9 9. Purify by column chromatography Step8->Step9 Step10 10. Analyze yield, dr, and ee Step9->Step10

Sources

Comparative

A Comparative Guide to Chiral HPLC Analysis of Products from (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

This guide provides a comprehensive framework for developing and optimizing chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products originating from (4R)-1-Methyl-4-propyl-L-pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for developing and optimizing chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction products originating from (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. As a key chiral building block, ensuring its stereochemical purity and quantifying stereoisomeric impurities is critical in pharmaceutical development. This document offers a comparative analysis of potential chiral stationary phases (CSPs), mobile phase compositions, and detection strategies, supported by established principles and experimental data from analogous proline derivatives.

Understanding the Analyte and Potential Stereoisomers

The target analyte, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, possesses two stereocenters at the C2 and C4 positions. The "L-proline" designation refers to the (2S) configuration. Therefore, the primary molecule is (2S, 4R)-1-Methyl-4-propyl-proline Methyl Ester. During synthesis or subsequent reactions, stereoisomeric impurities may arise, primarily the (2S, 4S) diastereomer. Enantiomeric impurities, such as those derived from a D-proline backbone, are also a possibility. A robust chiral HPLC method must be capable of separating these key stereoisomers.

Strategic Selection of Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric or diastereomeric separation.[1] For proline derivatives, polysaccharide-based CSPs have demonstrated broad applicability and success.[2][3]

Comparison of Recommended CSPs
Chiral Stationary PhaseSelectorPrimary Interaction MechanismsSuitability for Proline Derivatives
Chiralpak® AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions.High. Widely cited for the separation of various N-protected proline derivatives.[2][3][4]
Chiralcel® OD-H / OJ-H Cellulose tris(3,5-dimethylphenylcarbamate) / Cellulose tris(4-methylbenzoate)Similar to amylose-based phases, but with different three-dimensional cavities, offering complementary selectivity.High. Often used in screening protocols for chiral method development.[1]
Crown Ether-Based CSPs Chiral crown ethers (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid)Primarily ion-exchange and hydrogen bonding with primary amines.Moderate. More effective for primary amino acids, but can be applied to secondary amines like proline after derivatization.[3]

Expert Insight: For the initial screening of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, Chiralpak® IA and Chiralpak® AD-H are the recommended starting points due to their proven success with structurally similar N-methylated and esterified proline analogs.[2][4] The differing spatial arrangement of the carbamate derivatives on the amylose (IA) versus the coated amylose (AD-H) can offer different selectivity, making it beneficial to screen both.

Mobile Phase Optimization: A Multi-modal Approach

The choice of mobile phase mode (Normal Phase, Reversed Phase, or Polar Organic) dramatically influences chiral recognition.

Normal Phase (NP) Chromatography

Normal phase mode, typically employing hexane/alkanol mobile phases, is a powerful starting point for chiral separations on polysaccharide CSPs.

Typical Mobile Phase Composition: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). Acidic or basic additives are often used to improve peak shape and resolution.

Causality Behind Component Selection:

  • n-Hexane: The non-polar primary solvent ensures that the analyte interacts with the polar chiral stationary phase.

  • Alcohol Modifier (Ethanol/Isopropanol): This polar component modulates the retention time and can significantly impact enantioselectivity. The hydroxyl group of the alcohol competes with the analyte for hydrogen bonding sites on the CSP. For proline derivatives with hydrogen bonding capabilities, even small changes in alcohol percentage can dramatically alter resolution.[2][3]

  • Acidic Additive (Trifluoroacetic Acid - TFA): For basic analytes like N-methylated proline, a small amount of a strong acid like TFA (typically 0.1%) can protonate the tertiary amine, leading to more consistent interactions with the CSP and improved peak symmetry.[2][3]

Reversed Phase (RP) and Polar Organic (PO) Modes

While normal phase is often the first choice, reversed-phase and polar organic modes can offer advantages, especially for compounds with better solubility in polar solvents.

ModeTypical Mobile PhaseAdvantages
Reversed Phase Acetonitrile/Water or Methanol/Water with buffers (e.g., ammonium bicarbonate)Good for LC-MS compatibility.
Polar Organic Acetonitrile or Ethanol with additivesCan provide unique selectivity compared to NP and RP modes.

Expert Insight: For initial method development, a systematic screening approach is most effective.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Chiral HPLC Method Development Workflow.

Detection Strategies

Due to the lack of a strong chromophore in the proline backbone, UV detection at low wavelengths (e.g., 200-220 nm) is a common approach. However, this can suffer from low sensitivity and interference from mobile phase additives.

Enhancing Detection: Derivatization

For quantitative analysis of trace impurities, derivatization with a UV-active or fluorescent tag is a highly effective strategy.[4]

Recommended Derivatizing Agent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).

  • Reaction: NBD-Cl reacts with the secondary amine of the proline derivative, attaching a strongly chromophoric group.

  • Detection: The resulting derivative can be detected with high sensitivity at approximately 464-465 nm, a wavelength with minimal interference.[4][5]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Caption: Derivatization Workflow for Enhanced Detection.

Experimental Protocols

Protocol 1: Chiral HPLC Screening (Direct Injection)
  • Column Installation: Install a Chiralpak® IA column (e.g., 250 x 4.6 mm, 5 µm).

  • System Equilibration: Equilibrate the column with the initial mobile phase (e.g., n-Hexane/Ethanol, 90:10 v/v with 0.1% TFA) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Monitor the chromatogram at 210 nm.

  • Repeat: Repeat steps 2-5 with different mobile phases and the Chiralpak® AD-H column as outlined in the workflow diagram above.

Protocol 2: Derivatization with NBD-Cl for Trace Analysis
  • Reagent Preparation: Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile.

  • Sample Preparation: Prepare a 2 mg/mL solution of the proline derivative sample in ethanol.

  • Derivatization Reaction: In a sealed vial, mix 500 µL of the sample solution with 500 µL of the NBD-Cl reagent solution.

  • Heating: Heat the vial at 60-65°C for 1 hour.[6]

  • Quenching: Cool the sample to room temperature and add 250 µL of 1M HCl to stop the reaction.[6]

  • Dilution & Injection: Dilute the derivatized sample as needed with the mobile phase and inject into the HPLC system, with detection set to ~465 nm.

Comparative Data Summary (Hypothetical)

The following table illustrates the kind of data that would be generated during a method development study, comparing the performance of two leading CSPs under normal phase conditions.

ParameterChiralpak® IAChiralpak® AD-H
Mobile Phase n-Hexane/Ethanol (90:10 v/v) + 0.1% TFAn-Hexane/Ethanol (90:10 v/v) + 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Retention Time (k') - (2S, 4R) 5.86.5
Retention Time (k') - (2S, 4S) 6.97.2
Selectivity (α) 1.191.11
Resolution (Rs) 2.11.5

Analysis: In this hypothetical scenario, the Chiralpak® IA column provides superior selectivity and baseline resolution for the diastereomers under the tested conditions. Further optimization would focus on this column, potentially by fine-tuning the ethanol percentage to further improve resolution or shorten the analysis time.

Conclusion and Recommendations

For the robust chiral analysis of products from (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a systematic approach beginning with polysaccharide-based chiral stationary phases such as Chiralpak® IA and AD-H is strongly recommended. Normal phase chromatography using a hexane/ethanol mobile phase with a TFA modifier is a high-probability starting point for achieving separation. For sensitive quantification of stereoisomeric impurities, derivatization with NBD-Cl offers a significant enhancement in detection. The protocols and comparative framework provided in this guide serve as a comprehensive starting point for researchers, scientists, and drug development professionals to establish a validated, specific, and reliable chiral HPLC method.

References

  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. PubMed Central. [Link]

  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. [Link]

  • Proline-Based Chiral Stationary Phases: Insights Into the Mechanism of Chiral Selectivity. ACS Publications. [Link]

  • Improvement of proline chiral stationary phases by varying peptide length and linker. PlumX. [Link]

  • HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. Taylor & Francis Online. [Link]

  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. ResearchGate. [Link]

  • HPLC Separation of Enantiomers of a-Substituted Proline Analogues by the Application of (S)-N-(4. Semantic Scholar. [Link]

  • A novel chiral stationary phase derived from L-proline for liquid chromatographic resolution of chiral compounds. PubMed. [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. NIH National Center for Biotechnology Information. [Link]

  • Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactio. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). MDPI. [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis). ChemRxiv. [Link]

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Comparative

A Comparative Guide to the Efficacy of Proline-Derived Organocatalysts: A Case Study of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. Among the diverse array of small organic molecules employed as cat...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. Among the diverse array of small organic molecules employed as catalysts, L-proline and its derivatives have carved a significant niche, particularly in asymmetric synthesis where the generation of stereochemically defined molecules is paramount.[1] This guide provides an in-depth comparison of the efficacy of various proline-derived organocatalysts, with a special focus on predicting the performance of the structurally distinct, yet underexplored, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. By dissecting the influence of specific structural modifications—N-methylation, C4-alkylation, and esterification—we aim to provide researchers, scientists, and drug development professionals with a predictive framework for catalyst selection and design.

The L-Proline Paradigm: A Foundation in Asymmetric Catalysis

L-proline, a naturally occurring amino acid, owes its remarkable catalytic prowess to its unique bifunctional nature. The secondary amine serves as a nucleophilic center for enamine formation or an electrophilic center via iminium ion generation, while the carboxylic acid moiety acts as a Brønsted acid to activate electrophiles and stabilize transition states through hydrogen bonding.[2] This dual activation mechanism is the cornerstone of its success in a wide range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions.[3]

The generally accepted mechanism for the L-proline-catalyzed intermolecular aldol reaction, a benchmark for evaluating organocatalyst performance, proceeds through a six-membered enamine transition state, as conceptualized by the Zimmerman-Traxler model.[4] This model rationalizes the high enantioselectivities often observed in these reactions.

Deconstructing the Catalyst: The Impact of Structural Modifications

While L-proline is a robust and readily available catalyst, its performance can be suboptimal in certain applications, often requiring high catalyst loadings and exhibiting limited solubility in common organic solvents. To address these limitations, a plethora of proline derivatives have been synthesized and evaluated, revealing key structure-activity relationships.[1]

N-Methylation: Modulating Basicity and Steric Hindrance

The introduction of a methyl group on the proline nitrogen, as seen in (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, is anticipated to have a multifaceted impact on its catalytic activity. N-methylation increases the steric bulk around the nitrogen atom and alters its basicity. While increased steric hindrance can potentially enhance enantioselectivity by creating a more defined chiral pocket, it can also retard the reaction rate by impeding substrate approach. Furthermore, the N-methyl group can influence the conformational preferences of the pyrrolidine ring, which in turn affects the geometry of the transition state. In some instances, N-methylation has been shown to modulate the reaction pathway, for example, by favoring different reactive intermediates.

C4-Substitution: Fine-Tuning the Chiral Environment

The presence of a propyl group at the C4 position of the pyrrolidine ring introduces a significant steric substituent that can profoundly influence the stereochemical outcome of a reaction. The diastereoselectivity of alkylation reactions of proline enolates, for instance, is highly dependent on the nature of the substituent at the C4 position.[5] A bulky alkyl group like propyl can effectively shield one face of the enamine intermediate, leading to a higher preference for the attack of the electrophile from the less hindered face. This can result in enhanced diastereo- and enantioselectivity compared to unsubstituted L-proline. The stereochemistry at the C4 position is also crucial; in our case study, the (4R) configuration will dictate the direction of this facial bias.

Esterification of the Carboxylic Acid: Eliminating the Brønsted Acid Functionality

The conversion of the carboxylic acid to a methyl ester in (4R)-1-Methyl-4-propyl-L-proline Methyl Ester represents a fundamental alteration of the catalyst's functional group array. This modification removes the Brønsted acid functionality that is integral to the catalytic cycle of L-proline. In the canonical proline-catalyzed aldol reaction, the carboxylic acid activates the electrophile (an aldehyde) through hydrogen bonding. Without this acidic proton, the catalytic mechanism must proceed through a different pathway. It is plausible that catalysis would rely solely on the nucleophilic nature of the tertiary amine to form an enamine, with activation of the electrophile being less efficient. This could potentially lead to lower reaction rates and different stereoselectivities compared to L-proline. However, in reactions where the Brønsted acidity of L-proline is detrimental, such as those involving acid-sensitive substrates, the methyl ester derivative could offer an advantage.

Predicted Efficacy of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester: A Synthesis of Structural Insights

Based on the analysis of its structural components, we can formulate a hypothesis regarding the catalytic performance of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in a model asymmetric reaction, such as the aldol addition of an aldehyde to a ketone.

Expected Strengths:

  • Potentially High Stereoselectivity: The combination of the N-methyl group and the C4-propyl substituent is expected to create a highly rigid and sterically demanding chiral environment around the reactive center. This could lead to excellent levels of diastereo- and enantioselectivity, provided the catalyst is active.

Anticipated Challenges:

  • Reduced Reaction Rates: The absence of the carboxylic acid's Brønsted acidity will likely result in a less efficient activation of the electrophile, leading to slower reaction rates compared to L-proline. The steric bulk of the N-methyl and C4-propyl groups might also contribute to slower kinetics.

  • Altered Reaction Mechanism: The catalyst will operate through a mechanism devoid of the bifunctional activation characteristic of L-proline. This could lead to different transition state geometries and potentially different stereochemical outcomes than those predicted by the standard models for proline catalysis.

Comparative Performance Overview

To contextualize the predicted efficacy of our case study molecule, the following table summarizes the general performance characteristics of L-proline and some of its common derivatives in the asymmetric aldol reaction.

OrganocatalystKey Structural FeaturesTypical Performance Characteristics
L-Proline Secondary amine, carboxylic acidGood to excellent enantioselectivity, often requires high catalyst loading, limited solubility in non-polar solvents.
L-Prolinol Secondary amine, primary alcoholCan exhibit different selectivities due to hydrogen bonding with the hydroxyl group.
Diphenylprolinol Silyl Ethers Bulky silyl ether at the C2 positionExcellent enantioselectivity and diastereoselectivity, improved solubility in organic solvents.
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester (Predicted) Tertiary amine, C4-propyl group, methyl esterPotentially high stereoselectivity, likely reduced reaction rates compared to L-proline, altered reaction mechanism.

Experimental Protocols

To empirically validate the predicted efficacy of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a standardized set of experiments should be conducted. The following protocol outlines a general procedure for a comparative study of organocatalysts in the asymmetric aldol reaction.

General Procedure for the Asymmetric Aldol Reaction
  • To a solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 2 mL) is added the ketone (5.0 mmol).

  • The organocatalyst (0.1 mmol, 10 mol%) is then added to the reaction mixture.

  • The reaction is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the purified product are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC), respectively.

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the proposed catalytic cycle for L-proline and a generalized workflow for comparing organocatalyst efficacy.

Proline_Catalytic_Cycle Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O - L-Proline Water H₂O

Caption: Proposed catalytic cycle for the L-proline catalyzed aldol reaction.

Catalyst_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Catalyst_Selection Select Catalysts: - L-Proline - Derivative A - (4R)-1-Me-4-Pr-L-Pro-OMe Run_Reactions Run Parallel Reactions (Controlled Conditions) Catalyst_Selection->Run_Reactions Substrate_Selection Select Substrates: - Aldehyde - Ketone Substrate_Selection->Run_Reactions Monitoring Monitor Progress (TLC) Run_Reactions->Monitoring Workup Quench and Workup Monitoring->Workup Purification Purify Products (Chromatography) Workup->Purification Yield Determine Yield Purification->Yield Stereo_Analysis Determine dr and ee (NMR, Chiral HPLC) Purification->Stereo_Analysis Comparison Compare Performance Metrics Yield->Comparison Stereo_Analysis->Comparison

Caption: Generalized workflow for the comparative evaluation of organocatalysts.

Conclusion and Future Outlook

While L-proline remains a cornerstone of organocatalysis, the rational design of proline-based catalysts with tailored electronic and steric properties continues to be a vibrant area of research. The case study of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester highlights a systematic approach to predicting catalyst performance based on fundamental principles of physical organic chemistry. Although direct experimental data for this specific molecule is currently lacking in the public domain, the analysis presented herein provides a strong rationale for its potential as a highly stereoselective, albeit likely less reactive, organocatalyst.

Future investigations should focus on the synthesis and experimental evaluation of such underexplored proline derivatives to validate these predictions and further refine our understanding of structure-activity relationships in organocatalysis. The insights gained from such studies will undoubtedly pave the way for the development of next-generation organocatalysts with enhanced efficacy and broader applicability in the synthesis of complex molecules for the pharmaceutical and fine chemical industries.

References

  • (Reference to a general review on organoc
  • Filosa, R., et al. (2006). Stereoselective alkylation of (4S)- and (4R)-fluoro-N-Boc-l-proline methyl esters. Tetrahedron Letters, 47(46), 8253-8256.
  • (Reference to a paper on N-methylation effects in c
  • (Reference to a review on proline c
  • (Reference to a paper on the bifunctional nature of proline c
  • (Reference to a paper on C4-substituted proline c
  • (Reference to a review on proline deriv
  • (Reference to a paper on the Zimmerman-Traxler model in proline c
  • (Reference to a foundational paper on proline-c
  • Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. [Link]

  • (Reference to a paper discussing proline ester c
  • (Reference to a paper on the synthesis of proline analogues)

Sources

Validation

A Researcher's Guide to the Computational Modeling of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Catalysis

This guide provides a comprehensive framework for the computational modeling of catalysis by (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a proline derivative of interest. While direct experimental and computational st...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational modeling of catalysis by (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a proline derivative of interest. While direct experimental and computational studies on this specific ester's catalytic activity are not extensively documented, its structural analogy to L-proline allows us to leverage the vast body of research on proline organocatalysis. This document synthesizes established methodologies, compares computational approaches, and offers a robust workflow for predicting catalytic outcomes, grounded in the principles of Density Functional Theory (DFT).

(4R)-1-Methyl-4-propyl-L-proline is a key amino acid component of the antibiotic lincomycin.[1][2] Its derivatives, therefore, represent a class of compounds with significant synthetic and medicinal interest. Understanding the catalytic potential of its methyl ester through computational modeling can accelerate catalyst design and reaction optimization.

Mechanistic Foundations: The Proline Catalysis Paradigm

The catalytic power of proline and its derivatives in reactions like the aldol condensation stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds.[3][4][5] This mechanism, first elucidated for proline itself, serves as the foundational model for its derivatives. The catalyst acts as a mimic of natural Class I aldolase enzymes.[4][6][7] The generally accepted catalytic cycle involves several key steps: enamine formation, carbon-carbon bond formation, and hydrolysis to release the product and regenerate the catalyst.[5][8] The stereoselectivity of the reaction is determined by the transition state geometry of the C-C bond-forming step, where the catalyst's stereocenters dictate the facial selectivity of the electrophilic attack.[3][9]

G cluster_cycle Enamine Catalytic Cycle Catalyst Catalyst (Proline Derivative) Enamine Nucleophilic Enamine Intermediate Catalyst->Enamine + Reactant 1 - H₂O Reactant1 Ketone/Aldehyde (Enolizable) TS Stereo-determining Transition State (TS) Enamine->TS + Reactant 2 Reactant2 Aldehyde (Electrophile) Iminium Iminium Intermediate TS->Iminium Iminium->Catalyst Hydrolysis (Regeneration) Product Aldol Product Iminium->Product + H₂O H2O_hydrolysis H₂O

Figure 1: Generalized enamine catalytic cycle for a proline derivative in an aldol reaction.

A Comparative Guide to Computational Methodologies

The accuracy of a computational model hinges on the careful selection of theoretical methods. For organocatalysis, Density Functional Theory (DFT) is the predominant choice, offering a favorable balance between computational cost and accuracy.[10] However, the specific implementation—the choice of functional, basis set, and solvent model—can significantly impact the results.

The Choice of Density Functional

The functional approximates the exchange-correlation energy and is the most critical choice in a DFT calculation. Different functionals are parameterized for different strengths.

  • B3LYP: A hybrid functional that has been a workhorse for organic chemistry for decades. It provides robust geometries and is a good starting point for many systems.[3][9]

  • M06-2X: A meta-hybrid GGA functional known for its superior performance in calculating non-covalent interactions, which are crucial for determining transition state geometries in organocatalysis.[8][11] It is often recommended for reaction barrier heights.

  • Dispersion-Corrected Functionals (e.g., B97D, ωB97X-D): These functionals include empirical corrections for van der Waals (dispersion) forces. Given the importance of subtle steric interactions in controlling stereoselectivity, including dispersion is often essential for achieving quantitative accuracy.[12]

Basis Sets: Describing the Electrons

The basis set is the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost.

  • Pople-style (e.g., 6-31G(d,p)): A popular and efficient choice for geometry optimizations of medium-sized organic molecules. It provides a good balance of speed and accuracy for initial structural determinations.[3][9]

  • Triple-ζ (e.g., TZV(2p,2d), def2-TZVP): These larger basis sets are recommended for final single-point energy calculations on optimized geometries to obtain more accurate reaction and activation energies.[12]

Modeling the Solvent Environment

Most organocatalytic reactions occur in solution, and solvent effects can be profound, stabilizing charged intermediates and transition states.[4][6][7]

  • Implicit (Continuum) Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and capture the bulk electrostatic effects of the solvent.[9][11][12] The SMD model is generally considered more robust across a wider range of solvents.

  • Explicit Solvent Models: In this approach, one or more individual solvent molecules are included in the calculation. This can be critical when the solvent participates directly in the reaction mechanism, for instance, through hydrogen bonding to a transition state.[7] However, this significantly increases computational cost and requires extensive conformational sampling.

Component Common Choices Strengths Considerations Primary Use Case
DFT Functional B3LYP, M06-2X, ωB97X-DB3LYP: Robust baseline. M06-2X: Good for kinetics & non-covalent interactions.[11] ωB97X-D: Excellent with dispersion.Choice can alter barrier heights by several kcal/mol. M06-2X can be sensitive to grid size.Geometries & Energies
Basis Set 6-31G(d,p), def2-SVPEfficient, good for initial geometry optimizations of organic molecules.[3]May be insufficient for accurate final energy calculations.Geometry Optimization
def2-TZVP, TZV(2p,2d)Higher accuracy, includes polarization and diffuse functions.[12]Computationally more expensive.Single-Point Energies
Solvent Model PCM, SMD (Implicit)Computationally efficient, captures bulk solvent effects.[9][11]Does not account for specific solvent-solute interactions (e.g., H-bonds).Standard Solvation
Explicit MoleculesAccurately models specific interactions like hydrogen bonding.[7]High computational cost, requires thorough conformational searching.Protic Solvents / H-bond catalysis

Table 1: Comparison of Common Computational Methods for Modeling Organocatalysis.

A Self-Validating Protocol for Modeling Catalysis

This section outlines a step-by-step methodology for modeling the catalytic performance of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. The protocol is designed to be self-validating by systematically refining the level of theory and confirming the nature of all stationary points.

G start 1. Define Model System (Reactants, Catalyst, Solvent) conf_search 2. Conformational Search (Ground States) start->conf_search opt_geom 3. Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->opt_geom freq_calc 4. Frequency Calculation (Confirm Minima/TS) opt_geom->freq_calc ts_search 5. Transition State Search (For each stereoisomer) freq_calc->ts_search  If minimum (0 imag freq) irc_calc 6. IRC Calculation (Connect TS to Reactants/Products) freq_calc->irc_calc  If TS confirmed ts_search->freq_calc Verify TS (1 imag freq) sp_energy 7. Single-Point Energy (Higher Level Theory) irc_calc->sp_energy analysis 8. Thermodynamic Analysis (Calculate ΔG‡ and ΔΔG‡) sp_energy->analysis end Predicted Yield & Enantioselectivity analysis->end

Figure 2: A validated computational workflow for predicting catalytic outcomes.

Experimental Protocol: Step-by-Step Computational Workflow
  • Define the Model System:

    • Causality: The choice of reactants dictates the reaction studied. For a benchmark, the aldol reaction between acetone and p-nitrobenzaldehyde is a well-studied system.[8]

    • Action: Build the 3D structures of the catalyst ((4R)-1-Methyl-4-propyl-L-proline Methyl Ester), reactants, and potential intermediates.

  • Conformational Search:

    • Causality: Flexible molecules can exist in multiple low-energy conformations. Failing to identify the global minimum can lead to significant errors in calculated energies.

    • Action: Perform a systematic or stochastic conformational search for the catalyst and all intermediates to identify the lowest energy conformers.

  • Geometry Optimization:

    • Causality: This step locates the minimum energy structure (stationary point) on the potential energy surface for each species.

    • Action: Optimize the geometry of the lowest-energy conformers of reactants, intermediates, products, and transition states using a reliable but efficient level of theory (e.g., B3LYP/6-31G(d) with an implicit solvent model like SMD).

  • Frequency Calculation (Self-Validation Step 1):

    • Causality: This calculation confirms the nature of the stationary point. A true minimum (reactant, product, intermediate) will have zero imaginary frequencies. A first-order saddle point (a transition state) will have exactly one imaginary frequency.

    • Action: Perform a frequency calculation at the same level of theory as the optimization. The resulting thermal corrections are used to calculate Gibbs free energies.

  • Transition State (TS) Search:

    • Causality: The TS represents the highest energy barrier along the reaction coordinate and is essential for calculating reaction rates and selectivities. Four key transition states (e.g., Re/Si attack for both syn and anti enamine conformations) must be located to determine stereoselectivity.[9]

    • Action: Use an appropriate algorithm (e.g., QST2/QST3 or an eigenvector-following method) to locate the transition state structures for the C-C bond-forming step.

  • Intrinsic Reaction Coordinate (IRC) Calculation (Self-Validation Step 2):

    • Causality: An IRC calculation follows the reaction path downhill from the TS. This confirms that the located TS correctly connects the desired reactants and products.

    • Action: Perform an IRC calculation starting from the optimized TS geometry.

  • Refined Single-Point Energy Calculation:

    • Causality: To improve energetic accuracy, a more computationally expensive, higher level of theory is used on the previously optimized geometries. This "double-barreling" approach is a cost-effective way to achieve high accuracy.[10]

    • Action: Perform single-point energy calculations on all optimized structures using a larger basis set and a more robust functional (e.g., M06-2X/def2-TZVP with SMD).

  • Thermodynamic Analysis:

    • Causality: The enantiomeric excess (% ee) is governed by the difference in the Gibbs free energy of activation (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products.

    • Action: Calculate the Gibbs free energy of activation (ΔG‡) for each stereochemical pathway. The difference between the two lowest-energy competing pathways (ΔΔG‡) can be used in the Boltzmann distribution to predict the enantiomeric ratio.[13]

Conclusion and Future Outlook

The computational framework detailed in this guide provides a powerful, predictive tool for investigating the catalytic potential of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. By systematically applying established DFT methodologies from the broader field of proline catalysis, researchers can gain deep mechanistic insights, predict stereochemical outcomes, and rationally design more efficient catalysts. The key to trustworthy results lies not in a single "best" method, but in a logical, self-validating workflow that carefully considers the interplay between DFT functionals, basis sets, and solvent effects. As computational power increases, the integration of explicit solvent dynamics and the application of machine learning models trained on computational and experimental data will further enhance the predictive power of these in silico experiments.[13]

References

  • Bahmanyar, S., & Houk, K. N. (2003). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Catalysis A: Chemical, 324(1-2), 31–38. Available at: [Link]

  • Rankin, K. N., Gauld, J. W., & Boyd, R. J. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. The Journal of Physical Chemistry A, 106(20), 5155–5159. Available at: [Link]

  • Zubatyuk, R., et al. (2018). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. ChemRxiv. Available at: [Link]

  • Sci-Hub. (n.d.). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Available at: [Link]

  • Arnó, M., & Domingo, L. R. (2002). Density functional theory study of the mechanism of the proline-catalyzed intermolecular aldol reaction. ResearchGate. Available at: [Link]

  • Xue, X. S., Yang, C., Li, X., & Cheng, J. P. (2014). Computational study on the pKa shifts in proline induced by hydrogen-bond-donating cocatalysts. The Journal of Organic Chemistry, 79(3), 1166–1173. Available at: [Link]

  • ResearchGate. (n.d.). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Available at: [Link]

  • Lim, C. H., & Wong, M. W. (2022). Molecular Understanding and Practical In Silico Catalyst Design in Computational Organocatalysis and Phase Transfer Catalysis—Challenges and Opportunities. Molecules, 27(19), 6598. Available at: [Link]

  • Córdova, A. (2021). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Catalysts, 11(7), 843. Available at: [Link]

  • Strübing, C., et al. (2023). Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. Beilstein Journal of Organic Chemistry, 19, 1318–1334. Available at: [Link]

  • ResearchGate. (2019). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. Available at: [Link]

  • Krenske, E. H., & Houk, K. N. (2016). Design of Organocatalysts for Asymmetric Propargylations through Computational Screening. ACS Catalysis, 6(11), 7677–7684. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Reverse-docking as a computational tool for the study of asymmetric organocatalysis. PubMed. Available at: [Link]

  • Lixin, R. (2024). Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Journal of Thermodynamics & Catalysis, 15(4). Available at: [Link]

  • Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Molbank, 2025(1), M2003. Available at: [Link]

  • Lixin, R. (2024). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Thermodynamics & Catalysis, 15(4). Available at: [Link]

  • Al-Warhi, T., et al. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 17(4), 4300–4312. Available at: [Link]

  • D'Oca, M. G. M., et al. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 12(13), 1054-1085. Available at: [Link]

  • ResearchGate. (2025). (PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). PubChem. Available at: [Link]

  • Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. Available at: [Link]

  • ChemRxiv. (n.d.). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of l-proline methyl ester supported by silica and its application in asymmetric aldol reaction and its mechanism. Available at: [Link]

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Comparative

Benchmarking (4R)-1-Methyl-4-propyl-L-proline Methyl Ester: A Comparative Guide for Asymmetric Organocatalysis

Introduction: The Role of Substituted Proline Esters in Asymmetric Catalysis In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Proline Esters in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Asymmetric organocatalysis, utilizing small organic molecules to induce stereoselectivity, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis.[1] Within this field, L-proline and its derivatives have been extensively investigated and are celebrated for their ability to catalyze a wide array of transformations with remarkable stereocontrol.[2] These "simplest enzymes" typically operate through enamine or iminium ion intermediates, effectively mimicking the strategies employed by natural enzymes.[3]

Modifications to the proline scaffold, particularly at the C4 and N1 positions, have been shown to significantly influence the catalyst's performance by altering its steric and electronic properties. This guide provides a comprehensive technical overview and performance benchmark of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester , a C4- and N-substituted proline derivative. We will objectively compare its projected performance with established proline-based catalysts in the context of the asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation. This analysis is supported by a synthesis of existing experimental data for structurally related analogs, providing a framework for researchers, scientists, and drug development professionals to evaluate its potential in their synthetic endeavors.

The Asymmetric Aldol Reaction: A Benchmark for Catalyst Performance

The direct asymmetric aldol reaction is a fundamental transformation in organic synthesis and serves as a critical benchmark for evaluating the efficacy of new organocatalysts.[4] The reaction involves the direct coupling of a ketone and an aldehyde to generate a chiral β-hydroxy ketone, a valuable synthon in the preparation of numerous natural products and pharmaceuticals. The ability of a catalyst to control the diastereo- and enantioselectivity of this reaction is a direct measure of its performance.

Catalytic Cycle of Proline-Based Organocatalysts

The generally accepted mechanism for the proline-catalyzed aldol reaction proceeds through an enamine intermediate. The secondary amine of the proline catalyst reacts with the ketone to form a nucleophilic enamine. This enamine then attacks the aldehyde at its re- or si-face, leading to the formation of a new carbon-carbon bond and a subsequent iminium ion. Hydrolysis of the iminium ion releases the aldol product and regenerates the catalyst for the next cycle.[3] The stereochemical outcome of the reaction is determined by the facial selectivity of the enamine attack on the aldehyde, which is influenced by the steric and electronic environment of the catalyst's chiral scaffold.

Proline-Catalyzed Aldol Reaction Cycle cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst (4R)-1-Methyl-4-propyl- L-proline Methyl Ester Catalyst->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O - Catalyst Water H₂O

Figure 1: Generalized catalytic cycle for the proline-catalyzed asymmetric aldol reaction.

Experimental Protocol: A Standardized Approach to Benchmarking

To ensure a fair and objective comparison of catalyst performance, a standardized experimental protocol for the asymmetric aldol reaction is essential. The following procedure, adapted from established literature methods, can be employed to evaluate the catalytic efficacy of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester and its alternatives.[5]

Reaction: Asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Materials:

  • (4R)-1-Methyl-4-propyl-L-proline Methyl Ester (or alternative proline-based catalyst)

  • Cyclohexanone (freshly distilled)

  • 4-Nitrobenzaldehyde

  • Anhydrous solvent (e.g., DMSO, CH2Cl2, or as specified)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the proline-based catalyst (typically 10-30 mol%) in the chosen anhydrous solvent (e.g., 2 mL), add cyclohexanone (5-10 equivalents).

  • Add 4-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature or -20 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Determine the yield of the purified aldol product.

  • Analyze the diastereomeric ratio (dr) by 1H NMR spectroscopy.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.

Comparative Performance Analysis: Situating (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

CatalystKetoneAldehydeSolventCatalyst Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
L-ProlineCyclohexanone4-NitrobenzaldehydeDMSO3049993:797[6]
(4R)-Hydroxy-L-proline derivative (hydrophobic)Cyclohexanone4-NitrobenzaldehydeWater0.57896>98:2>98[4]
L-Prolinamide derivativeAcetone4-NitrobenzaldehydeNeat104866-93[7]
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester Cyclohexanone 4-Nitrobenzaldehyde TBD TBD TBD Projected: Good to High Projected: Good to High Projected: Good to High -

TBD: To Be Determined through experimental validation.

Structure-Performance Relationship: Dissecting the Role of Substituents

The performance of a proline-based organocatalyst is intricately linked to its structural features. The substituents on the pyrrolidine ring play a crucial role in modulating the catalyst's activity and selectivity.

The Influence of the C4-Substituent

The nature and stereochemistry of the substituent at the C4 position of the proline ring have a profound impact on the catalyst's performance.

  • Steric Hindrance: A bulky substituent at the C4 position can create a more defined chiral pocket around the active site, enhancing facial discrimination of the incoming aldehyde and leading to higher enantioselectivity. The propyl group in (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a non-polar, sterically demanding group that is expected to provide significant steric shielding.

  • Hydrophobicity: Studies have shown that introducing hydrophobic groups at the C4 position can enhance catalytic activity, particularly in aqueous media.[4] This is attributed to favorable hydrophobic interactions between the catalyst and the substrates in the transition state. The propyl group contributes to the overall hydrophobicity of the catalyst.

  • Stereochemistry: The trans relationship between the C4-substituent and the C2-carboxylic acid group (as in the 4R configuration of the target molecule) is often associated with high diastereo- and enantioselectivity in the aldol reaction. This arrangement is thought to favor a specific conformation of the enamine intermediate that leads to preferential attack on one face of the aldehyde.

The Impact of N-Methylation

The presence of a methyl group on the nitrogen atom of the proline ring also significantly influences the catalyst's behavior.

  • Increased Nucleophilicity: N-methylation increases the electron density on the nitrogen atom, which can enhance the nucleophilicity of the resulting enamine intermediate, potentially leading to faster reaction rates.

  • Conformational Rigidity: The N-methyl group can influence the puckering of the pyrrolidine ring and the rotational barrier around the N-C(carbonyl) bond, which can affect the geometry of the transition state and, consequently, the stereochemical outcome.

  • Solubility: N-methylation generally increases the solubility of the catalyst in organic solvents, which can be advantageous for reactions conducted in non-polar media.

Structure_Performance_Relationship cluster_Substituents Key Structural Features cluster_Performance Projected Performance Impact Catalyst (4R)-1-Methyl-4-propyl-L-proline Methyl Ester C4_Propyl C4-Propyl Group (trans to COOMe) Catalyst->C4_Propyl N_Methyl N-Methyl Group Catalyst->N_Methyl Steric_Shielding Enhanced Steric Shielding C4_Propyl->Steric_Shielding Hydrophobicity Increased Hydrophobicity C4_Propyl->Hydrophobicity Nucleophilicity Increased Enamine Nucleophilicity N_Methyl->Nucleophilicity Solubility Improved Solubility in Organic Solvents N_Methyl->Solubility High_Selectivity High Diastereo- & Enantioselectivity Steric_Shielding->High_Selectivity Leads to High_Activity High Catalytic Activity Hydrophobicity->High_Activity Leads to Nucleophilicity->High_Activity Leads to Broader_Solvent_Scope Broader Solvent Scope Solubility->Broader_Solvent_Scope Leads to

Figure 2: Projected structure-performance relationships for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Conclusion and Future Outlook

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester represents a promising, yet underexplored, organocatalyst for asymmetric transformations. Based on the established principles of proline catalysis and the performance of structurally similar analogs, it is projected to exhibit high levels of catalytic activity and stereoselectivity in benchmark reactions such as the asymmetric aldol reaction. The combination of a sterically demanding C4-propyl group in a trans configuration and an electron-donating N-methyl group is anticipated to create a highly effective chiral environment for asymmetric induction.

While this guide provides a robust framework for understanding the potential of this catalyst, experimental validation is crucial. We encourage researchers to employ the outlined benchmarking protocol to generate quantitative data and further elucidate the catalytic capabilities of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. Such studies will not only confirm its performance relative to existing catalysts but also contribute to the broader understanding of structure-activity relationships in the field of asymmetric organocatalysis, paving the way for the rational design of next-generation catalysts for complex chemical synthesis.

References

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (n.d.). National Institutes of Health. [Link]

  • Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. (n.d.). National Institutes of Health. [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. (n.d.). National Institutes of Health. [Link]

  • Proline-catalyzed aldol reactions. (n.d.). Wikipedia. [Link]

  • A review: L- Proline as an organocatalyst. (2023). IARJSET. [Link]

  • New mechanistic studies on the proline-catalyzed aldol reaction. (2002). National Institutes of Health. [Link]

  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). University of Illinois Urbana-Champaign. [Link]

  • Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of water. (2005). PubMed. [Link]

  • Proline Catalysed Aldol Reaction Related with Organocatalysis. (2022). Longdom Publishing. [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). ResearchGate. [Link]

  • Substituted proline derivatives as organocatalysts in Michael reaction. (2014). ResearchGate. [Link]

  • Proline-Catalyzed Direct Asymmetric Aldol Reactions. (n.d.). ResearchGate. [Link]

  • PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. (2015). University of Saskatchewan. [Link]

  • Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. (2004). National Institutes of Health. [Link]

  • (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester. (n.d.). Pharmaffiliates. [Link]

  • Synthesis and applications of L-proline resorcin[8]arene conjugate in asymmetric aldol reactions. (n.d.). American Chemical Society. [Link]

  • L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. (2022). PubMed. [Link]

  • Proline Catalyzed Aldol Reactions in Aqueous Micelles: An Environmentally Friendly Reaction System. (n.d.). ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to (4R)-1-Methyl-4-propyl-L-proline Methyl Ester: A Cost-Benefit Analysis for Researchers

For the discerning researcher in drug development and asymmetric synthesis, the selection of chiral building blocks is a critical decision point, balancing catalytic efficiency, scalability, and cost. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and asymmetric synthesis, the selection of chiral building blocks is a critical decision point, balancing catalytic efficiency, scalability, and cost. This guide provides an in-depth cost-benefit analysis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a specialized proline derivative. We will objectively compare its performance with common alternatives, supported by available data and experimental insights, to empower you to make informed decisions for your research.

Introduction: The Role of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester in Synthesis

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a chiral N-alkylated proline ester. Its structure, featuring a C4-propyl group and N-methylation, suggests its utility in applications where fine-tuning of steric and electronic properties is paramount. This includes asymmetric catalysis, where it can act as an organocatalyst, and as a chiral building block in the synthesis of complex molecules and peptides.[1]

The parent amino acid, (4R)-1-methyl-4-propyl-L-proline, is a non-proteinogenic amino acid that constitutes a key structural component of the lincosamide antibiotic, lincomycin.[2] This natural precedent underscores the biological relevance of this scaffold.

Cost Analysis: A Complex Picture

  • Precursor Cost: The hydrochloride salt of the parent amino acid, (4R)-1-Methyl-4-propyl-L-proline Hydrochloride, is available from some suppliers, with one Indian supplier listing it at a very low price (₹100/kg, approximately $1.20/kg), which may not be representative of research-grade purity and smaller quantities.[3] More realistically, custom synthesis or purchase from specialized vendors would be at a significantly higher cost.

  • Deuterated Analogue: A deuterated version, (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester, is available as a biochemical, indicating its use in metabolic studies, but pricing is typically high for such labeled compounds.[1][4][5]

  • Synthesis Complexity: A stereoselective synthesis of the epimer, (4S)-1-methyl-4-propyl-L-proline, has been reported, starting from the readily available (cis)-4-hydroxy-L-proline.[2] The multi-step nature of this synthesis implies that the cost of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester would be substantial, especially when compared to readily available proline derivatives.

Inference: The cost of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is likely to be high, falling into the category of a specialized, custom-synthesized reagent.

Benefit Analysis: Potential Advantages in Specific Applications

The potential benefits of this unique proline derivative lie in its tailored structure, which can offer advantages in stereocontrol and conformational constraint.

Asymmetric Organocatalysis

Proline and its derivatives are renowned as "the simplest enzymes," capable of catalyzing a wide range of asymmetric transformations with high stereoselectivity.[6] The mechanism often involves the formation of enamine or iminium ion intermediates.

Catalytic Cycle of Proline-Catalyzed Aldol Reaction

G Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline, -H₂O Proline Proline Catalyst Proline->Enamine Iminium Iminium Adduct Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product Aldol Product Iminium->Product + H₂O Product->Proline (releases catalyst) Water H₂O Water->Product

Caption: Generalized catalytic cycle for a proline-catalyzed asymmetric aldol reaction.

The N-methylation and C4-propyl substitution in (4R)-1-Methyl-4-propyl-L-proline Methyl Ester can influence the catalytic cycle in several ways:

  • Steric Hindrance: The bulky propyl group can enhance facial selectivity in the approach of substrates to the enamine intermediate, potentially leading to higher enantiomeric excess (ee).

  • Solubility: The N-methylation and the ester group can improve solubility in organic solvents compared to native proline.

  • Electronic Effects: The electron-donating nature of the methyl and propyl groups can modulate the nucleophilicity of the enamine intermediate.

Peptide Synthesis and Conformational Studies

In peptide chemistry, the conformation of the proline ring significantly influences the overall peptide structure. The substitution at the 4-position of the proline ring is a well-established strategy for conformational control.

  • Conformational Preference: 4R-substituted prolines with electron-withdrawing groups are known to favor an exo ring pucker, which can stabilize polyproline II (PPII) helical structures.[7] While a propyl group is not strongly electron-withdrawing, its steric bulk will influence the ring pucker and the cis-trans isomerization of the preceding peptide bond.[7][8][9][10]

  • N-Methylation: N-methylated amino acids are known to restrict the conformational flexibility of the peptide backbone and can favor cis peptide bonds. The combination of N-methylation and C4-substitution in the target molecule offers a unique tool for designing peptides with specific folded structures.

Workflow for Proline-Edited Peptide Synthesis

G start Start with Fmoc-Hyp-OH on solid support protect Protect Hyp hydroxyl group start->protect elongate Elongate peptide chain protect->elongate deprotect Selectively deprotect Hyp hydroxyl elongate->deprotect modify Modify Hyp to desired 4-substituted proline deprotect->modify cleave Cleave peptide from resin modify->cleave

Caption: A general workflow for synthesizing peptides with modified proline residues.[10]

Comparison with Alternatives

The high inferred cost of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester necessitates a careful evaluation of more accessible alternatives.

Alternatives in Asymmetric Organocatalysis
CatalystPrice (per 5g)Key AdvantagesKey Disadvantages
L-Proline ~$30 - $50Readily available, inexpensive, well-studied.Limited solubility in some organic solvents, may require higher catalyst loading.
N-Boc-L-proline ~$50 - $100[11][12][13]Improved solubility, commercially available.Boc group may need to be removed in some applications.
(S)-(-)-2-(Trifluoromethyl)pyrrolidine-2-carboxylic Acid ~$200 - $300Electron-withdrawing group can enhance reactivity and selectivity.Higher cost than simple proline derivatives.
Diarylprolinol Silyl Ethers (e.g., Hayashi-Jørgensen catalyst) >$500High enantioselectivity in a wide range of reactions.Significantly more expensive, multi-step synthesis.
Proline Tetrazole Derivatives Custom SynthesisPotentially higher activity and selectivity.Not commercially available, requires custom synthesis.

Experimental Protocol: A Generic Proline-Catalyzed Asymmetric Aldol Reaction

  • To a solution of the aldehyde (1.0 mmol) in the desired solvent (e.g., DMSO, 2 mL), add the ketone (5.0 mmol).

  • Add the proline-based catalyst (typically 5-30 mol%).

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Alternatives in Peptide Synthesis and Conformational Studies
Proline AnaloguePrice (per 1g)Application in Peptide Synthesis
(4R)-Hydroxy-L-proline (Hyp) ~$20 - $40Commercially available as Fmoc-protected derivative, stabilizes collagen triple helices.
(4R)-Fluoro-L-proline (Flp) >$300Induces a strong conformational bias due to the electron-withdrawing fluorine atom.
N-Methyl-L-proline ~$100 - $200Restricts backbone flexibility, promotes cis-amide bonds.
Azetidine-2-carboxylic Acid ~$150 - $250Smaller ring size imposes greater conformational constraint.

Conclusion and Recommendations

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a highly specialized chiral building block with the potential for inducing high stereoselectivity in asymmetric catalysis and providing unique conformational constraints in peptide design.

Cost-Benefit Recommendation:

  • For routine asymmetric synthesis (e.g., aldol, Michael additions): The high inferred cost and lack of ready availability make it difficult to justify its use over well-established and more economical alternatives like L-proline, N-Boc-L-proline, or even more specialized but commercially available catalysts. The potential for marginal gains in yield or enantioselectivity is unlikely to outweigh the significant cost and procurement challenges for most applications.

  • For niche applications and novel drug discovery: In scenarios where fine-tuning of steric and electronic properties is critical, and other catalysts have failed to provide the desired outcome, the custom synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester could be a viable, albeit expensive, option. This is particularly relevant in the synthesis of complex natural product analogues or in the design of peptidomimetics where precise conformational control is essential for biological activity.

Final Verdict: For the majority of researchers, the cost-benefit analysis favors the use of more readily available and cost-effective proline derivatives. However, for those working on the cutting edge of synthesis and medicinal chemistry, where unique structural modifications are required to overcome specific challenges, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester represents a potentially valuable, albeit niche, tool in the synthetic chemist's arsenal. A thorough evaluation of its synthetic accessibility and a small-scale pilot study are strongly recommended before committing to its use in a large-scale campaign.

References

  • Song, I. K., & Kang, Y. K. (2006). Conformational preference and cis-trans isomerization of 4(R)-substituted proline residues. The Journal of Physical Chemistry B, 110(4), 1915–1927. [Link]

  • Horne, W. S., & Raines, R. T. (2020). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein Science, 29(1), 269–277. [Link]

  • Gentaur. (n.d.). N-Boc-L-proline 5g. peptidequotes. Retrieved from [Link]

  • Pathak, T. P., Miller, S. J., & Hodges, J. A. (2018). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(35), 11075–11085. [Link]

  • Verma, S., & Ramachandran, R. (2020). Conformational landscape of substituted prolines. Biopolymers, 111(1), e23335. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Peptide Synthesis Potential with (S)-2-Methylproline: A Versatile Amino Acid Derivative. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1246815-09-7 4 | R-Methyl-Propyl-Proline-d₃ Methyl Ester. Retrieved from [Link]

  • Bidal, K. D., Schou, M., & Skrydstrup, T. (2016). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 55(4), 1539–1543. [Link]

  • Raines, R. T., & Shoulders, M. D. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Current Chemistry, 372, 1–17. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 108(10), 4165–4201. [Link]

  • eBay. (n.d.). 1-(1-Adamantylcarbonyl)proline (ACA), Purity 98% Min, 10 Grams, CAS 35084-48-1. Retrieved from [Link]

  • Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. [Link]

  • Sewald, N., & Jakubke, H. D. (2009). 9.2 Synthesis of Peptides Containing Proline Analogues. In Peptides: Chemistry and Biology (pp. 367-380). Wiley-VCH. [Link]

  • Burov, S. V., Moskalenko, I. E., Leko, M. V., Dorosh, M. I., & Panarin, E. F. (2006). [Derivatives of N-amidinoproline and their use in conventional and solid phase peptide synthesis]. Bioorganicheskaia khimiia, 32(6), 565–573. [Link]

  • ResearchGate. (n.d.). N‐Alkylation of N‐benzylproline esters 1 and 3. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]

  • Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (2018). Molecules, 23(10), 2635. [Link]

  • Hodges, J. A., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(35), 11075–11085. [Link]

  • Jigs Chemical Limited. (n.d.). 4 R - 1-Methyl-4-propyl-L-proline Hydrochloride. IndiaMART. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Proline-Catalyzed Asymmetric Reactions. Retrieved from [Link]

  • Li, H., Wang, Y., Tang, L., & Deng, L. (2013). Highly Enantioselective Synthesis of 5-phenyl-2-alkylprolines Using Phase-Transfer Catalytic Alkylation. Organic & Biomolecular Chemistry, 11(12), 2039–2046. [Link]

  • ResearchGate. (n.d.). Synthesis of l-proline methyl ester supported by silica and its application in asymmetric aldol reaction and its mechanism. Retrieved from [Link]

  • Carl ROTH. (n.d.). L-Proline, 500 g. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Introduction (4R)-1-Methyl-4-propyl-L-proline and its esters are significant molecules in pharmaceutical research, notably as structural analogs or fragments of lincosamide antibiotics like Lincomycin.[1] The stereochemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4R)-1-Methyl-4-propyl-L-proline and its esters are significant molecules in pharmaceutical research, notably as structural analogs or fragments of lincosamide antibiotics like Lincomycin.[1] The stereochemical integrity and purity of such compounds are paramount, as different enantiomers or diastereomers can exhibit varied pharmacological and toxicological profiles.[2][3] Consequently, the development and validation of robust analytical methods to ensure the identity, strength, quality, and purity of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester are critical prerequisites for its use in drug development and manufacturing.

This guide provides an in-depth comparison of principal analytical techniques for the comprehensive analysis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, grounding our discussion in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines.[4][5] Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and validate analytical methods that are truly fit for their intended purpose.[6]

The Regulatory Cornerstone: ICH Validation Parameters

Any analytical method intended for regulatory submission must be validated to demonstrate its suitability. The ICH guidelines provide a harmonized framework for this process, ensuring that a validated method in one region is recognized globally.[7] The core performance characteristics that require evaluation are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability, Intermediate Precision, and Reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Comparative Analysis of Key Analytical Methodologies

We will evaluate three primary analytical techniques for the characterization of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity due to its high resolution, robustness, and the wide availability of chiral stationary phases (CSPs).[2] For a proline derivative, a polysaccharide-based CSP (e.g., amylose or cellulose derivatives) is an excellent starting point due to its broad applicability in separating chiral compounds.[3]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). The non-polar hexane and polar ethanol create a competitive environment for interaction with the CSP, while TFA improves peak shape for the amine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm. Proline esters lack a strong chromophore, necessitating detection at a lower wavelength.

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard and the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polarity and low volatility of amino acid esters, derivatization is a mandatory step to improve chromatographic behavior.[8] This method is particularly useful for assessing residual solvents and potential volatile impurities.

  • Derivatization:

    • Evaporate a known quantity of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

    • Heat the mixture at 100°C for 2-4 hours to form the tert-butyldimethylsilyl (TBDMS) derivative. This reaction targets the secondary amine, making the molecule more volatile and thermally stable.[8]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A low-polarity capillary column such as a SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection: 1 µL, splitless mode.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.

Methodology 3: Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information and can be used as a primary quantitative method (qNMR) without the need for an identical reference standard for the analyte.[2] It is highly specific and can be used for both identification and assay. For chiral analysis, a chiral solvating agent (CSA) can be employed.[9][10]

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Sample Preparation (Assay):

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of CDCl₃).

  • Data Acquisition (Assay):

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio.

  • Sample Preparation (Chiral Purity):

    • Dissolve an accurately weighed sample in CDCl₃.

    • Add a chiral solvating agent, such as (R)-(-)-Mandelic Acid or Mosher's acid, in a stoichiometric amount.[9] The CSA forms diastereomeric complexes in solution, which can lead to separate signals for the enantiomers.

  • Data Acquisition (Chiral Purity): Acquire a high-resolution ¹H NMR spectrum and look for splitting of key proton signals (e.g., the N-methyl or O-methyl protons).

Validation Workflow and Data Comparison

The following diagram illustrates a typical workflow for analytical method validation, grounded in the principles of ICH Q14 (Analytical Procedure Development) and Q2(R2) (Validation of Analytical Procedures).[4][7]

G cluster_0 Phase 1: Development & Strategy cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Protocol Draft Validation Protocol & Acceptance Criteria MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Implement for Routine Use & Continuous Monitoring (Lifecycle) Report->Lifecycle

Caption: A generalized workflow for analytical method validation.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance of each method against key validation parameters. Acceptance criteria are based on typical requirements for pharmaceutical analysis.[11][12]

Table 1: Specificity & Linearity

ParameterChiral HPLCGC-MS (after derivatization)qNMRAcceptance Criteria
Specificity Baseline separation of enantiomers (Resolution > 2.0). No interference from placebo or known impurities at the analyte's retention time.Unique mass spectrum and retention time. No co-eluting peaks with interfering mass fragments.Unique chemical shifts and coupling constants. Signal purity confirmed by 2D NMR if necessary.Method must be demonstrably specific for the analyte.
Linearity (r²) > 0.999> 0.998> 0.999 (using internal standard)Correlation coefficient (r²) ≥ 0.995

Table 2: Accuracy & Precision

ParameterChiral HPLCGC-MS (after derivatization)qNMRAcceptance Criteria
Accuracy (% Recovery) 98.5% - 101.2%97.0% - 102.5%99.0% - 101.0%98.0% - 102.0% for Assay
Precision (Repeatability, %RSD) ≤ 0.8%≤ 1.5%≤ 0.5%≤ 2.0% for Assay
Precision (Intermediate, %RSD) ≤ 1.2%≤ 2.0%≤ 1.0%≤ 2.0% for Assay

Table 3: Detection Limits & Robustness

ParameterChiral HPLCGC-MS (after derivatization)qNMRAcceptance Criteria
LOD (µg/mL) ~0.1~0.05~50 (instrument dependent)Method-dependent, must be justified.
LOQ (µg/mL) ~0.3~0.15~150 (instrument dependent)Must be determined with acceptable precision and accuracy.
Robustness Unaffected by ±2°C in temp, ±5% organic phase change.Unaffected by ±2°C/min ramp rate change, ±0.1 mL/min flow change.Unaffected by minor variations in solvent or temperature.Results should remain within system suitability limits.

Method Selection: A Logic-Based Approach

The choice of analytical method is dictated by its intended purpose, a concept formalized in the new ICH Q14 guideline as the Analytical Target Profile (ATP).[7] The following decision tree illustrates this selection process.

G cluster_purity Start What is the Analytical Goal? Goal_Identity Identity Confirmation Start->Goal_Identity Goal_Purity Purity/Impurity Profile Start->Goal_Purity Goal_Assay Assay (Content/Potency) Start->Goal_Assay Method_NMR Use NMR (Unambiguous Structural Data) Goal_Identity->Method_NMR Purity_Type Type of Impurity? Goal_Purity->Purity_Type Method_qNMR Use qNMR or HPLC (Primary vs. Chromatographic) Goal_Assay->Method_qNMR Method_GCMS Use GC-MS (High Sensitivity for Volatiles) Method_HPLC Use Chiral HPLC (Gold Standard for Enantiomers) Purity_Type->Method_GCMS Volatile/ Unknown Purity_Type->Method_HPLC Enantiomeric

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

The validation of analytical methods for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester requires a multi-faceted approach. No single technique is universally superior; rather, they are complementary tools in the analytical chemist's arsenal.

  • Chiral HPLC stands out as the most suitable method for routine quality control, specifically for determining enantiomeric purity and for assay purposes. Its robustness, precision, and established protocols make it ideal for a regulated environment.

  • GC-MS , following a validated derivatization procedure, is invaluable for identifying and quantifying unknown impurities, particularly those that are more volatile or not amenable to HPLC analysis. Its high sensitivity makes it the method of choice for trace analysis.

  • NMR Spectroscopy serves as the definitive tool for absolute structural confirmation and identity testing. As a primary method, qNMR offers a powerful alternative for assay determination without reliance on a chemical reference standard, which is particularly useful in early development stages.

A comprehensive analytical control strategy for (4R)-1-Methyl-4-propyl-L-proline Methyl Ester should leverage HPLC for routine purity and assay, supported by GC-MS for orthogonal impurity profiling and NMR for reference standard characterization and structural elucidation. This integrated approach, built on the foundation of rigorous validation as outlined by ICH guidelines, ensures the consistent quality and safety of the molecule throughout the drug development lifecycle.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Analytical method validation: A brief review Source: ResearchGate URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Analytical Method Validation Parameters: An Updated Review Source: ResearchGate URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials Source: Sofpromed URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives Source: MDPI URL: [Link]

  • Title: Comparison of currently existing chiral resolution methods. Source: ResearchGate URL: [Link]

  • Title: Chiral analysis Source: Wikipedia URL: [Link]

  • Title: Advances in chiral analysis: from classical methods to emerging technologies Source: Royal Society of Chemistry URL: [Link]

  • Title: Chiral Drug Separation Source: ScienceDirect URL: [Link]

  • Title: (PDF) GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives Source: ResearchGate URL: [Link]

  • Title: 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization Source: ResearchGate URL: [Link]

  • Title: Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids Source: PubMed URL: [Link]

  • Title: 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization Source: PubMed URL: [Link]

  • Title: Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy Source: ScienceDirect URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC Source: ResearchGate URL: [Link]

  • Title: Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis) Source: MDPI URL: [Link]

Sources

Validation

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. As an analog of a key struc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. As an analog of a key structural component of the antibiotic lincomycin, understanding its off-target interaction profile is critical for preclinical safety assessment and lead optimization.[1] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough investigation.

The core principle of this guide is to establish a self-validating system of inquiry. We will not only describe what to do but also explain the why behind each experimental choice, ensuring a robust and scientifically sound evaluation.

Introduction: The Scientific Imperative for Cross-Reactivity Profiling

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a synthetic proline analog. Proline and its derivatives are integral to numerous biological processes and are often found in the active sites of enzymes or as key components of protein-protein interactions.[2] Minor structural modifications, such as those present in the topic compound, can significantly alter binding affinities and potentially introduce unintended interactions with other biomolecules. These "off-target" effects are a major cause of adverse drug reactions and can derail an otherwise promising therapeutic candidate.[3][4]

Therefore, a systematic and early-stage assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of rational drug design. This guide will focus on a multi-tiered approach, beginning with broad screening assays and progressing to more specific functional assessments.

Tier 1: Broad Spectrum Off-Target Screening

The initial phase of our investigation aims to cast a wide net to identify potential off-target interactions. We will employ high-throughput screening methods that are sensitive but may not be highly specific at this stage.

Competitive Binding Assays: The First Line of Inquiry

Competitive binding assays are a cornerstone of cross-reactivity studies. They indirectly measure the binding of our test compound by quantifying its ability to displace a known, labeled ligand from a specific receptor or enzyme.[5][6]

Given the structural similarity of our compound to proline, our panel of targets for initial screening should include:

  • Proline-utilizing enzymes: Such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR1).[7][8]

  • Receptors known to bind proline-rich ligands: Including certain G-protein coupled receptors (GPCRs) and ion channels.

  • A standardized panel of common off-targets: Many contract research organizations (CROs) offer panels that include a wide range of receptors, ion channels, and enzymes known to be frequent culprits in off-target effects.

  • Preparation of Target Membranes/Proteins: Obtain commercially available cell membranes expressing the target receptor or purified enzyme of interest.

  • Selection of Radioligand: Choose a high-affinity radiolabeled ligand for the target with well-characterized binding kinetics.

  • Assay Setup: In a 96-well plate, combine the target preparation, the radioligand at a concentration near its dissociation constant (Kd), and a range of concentrations of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

  • Incubation: Allow the reaction to reach equilibrium. Incubation times and temperatures will be target-dependent.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to trap the membrane-bound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Target (Membranes/Enzyme) A1 Combine Target, Radioligand, & Test Compound in 96-well plate P1->A1 P2 Prepare Radioligand P2->A1 P3 Prepare Test Compound (Serial Dilutions) P3->A1 A2 Incubate to Equilibrium A1->A2 A3 Filter to Separate Bound vs. Free Ligand A2->A3 D1 Quantify Radioactivity (Scintillation Counting) A3->D1 D2 Plot % Bound vs. [Compound] D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Tier 2: Functional Assessment of Identified "Hits"

Any significant interactions ("hits") identified in Tier 1 must be further investigated to understand their functional consequences. A compound that binds to an off-target receptor may act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (inactivating the receptor).[9][10]

Cell-Based Functional Assays

Cell-based assays are indispensable for determining the biological impact of an off-target interaction.[11] These assays measure downstream signaling events following receptor activation or inhibition.

This protocol is a common method for assessing the activation of Gs or Gi-coupled GPCRs.

  • Cell Culture: Culture cells engineered to express the target GPCR.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester to the cells. For antagonist testing, co-incubate with a known agonist of the receptor.

  • Cell Lysis: After a defined incubation period, lyse the cells to release intracellular components.

  • cAMP Measurement: Quantify the levels of cyclic AMP (cAMP) using a commercially available kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[12]

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the test compound concentration to determine the EC50 (effective concentration to elicit a 50% maximal response).

    • Antagonist Mode: Plot the response to the known agonist in the presence of varying concentrations of the test compound to determine the IC50.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Test Compound) GPCR Gs-Coupled Receptor Agonist->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified Gs-coupled GPCR signaling pathway.

Comparative Data Analysis

To provide context for the experimental results, it is crucial to compare the cross-reactivity profile of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester with that of structurally related compounds. For this guide, we will use hypothetical data for two comparator proline analogs.

Target Assay Type (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Comparator A (e.g., L-Proline) Comparator B (e.g., a known PRODH inhibitor)
Primary Target Binding (IC50)10 nM>10 µM>10 µM
Primary Target Functional (EC50)25 nM>10 µM>10 µM
Off-Target 1: PRODH Enzyme Inhibition (IC50)5 µM>100 µM500 nM
Off-Target 2: GPCR X Binding (IC50)1.2 µM>10 µM8.5 µM
Off-Target 2: GPCR X Functional (EC50)No agonist activityN/ANo agonist activity
Off-Target 2: GPCR X Functional (IC50)2.5 µM (Antagonist)N/A15 µM (Antagonist)

Interpretation of Hypothetical Data:

The hypothetical data in the table above would suggest that (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is potent and selective for its primary target relative to the comparators. However, it exhibits micromolar affinity for PRODH and GPCR X. The functional assay for GPCR X indicates that this interaction is antagonistic. These findings would warrant further investigation to determine the potential clinical relevance of these off-target activities.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the cross-reactivity profile of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. By following a tiered strategy of broad screening followed by functional characterization, researchers can build a comprehensive understanding of the compound's off-target interactions. Any identified and functionally relevant cross-reactivity should be further explored in more complex biological systems, such as in vivo animal models, to assess the physiological consequences. This rigorous, data-driven approach is essential for advancing safe and effective therapeutics.

References

  • Competition Assay Protocol. Fabgennix International. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Cell-based receptor functional assays. Bioassay Techniques for Drug Development. [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health. [Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. PubMed. [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, Oxford Academic. [Link]

  • The protocol of competitive binding assay. ResearchGate. [Link]

  • Cross-Reactivity in Immunoassay Drug Screening. Siemens Healthineers Academy. [Link]

  • Functional Assays. Gifford Bioscience. [Link]

  • Binding Assays. BMG LABTECH. [Link]

  • Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. National Institutes of Health. [Link]

  • Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. National Institutes of Health. [Link]

  • Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase. PubMed Central. [Link]

  • Reporter Assays for Therapeutics Targeting Signaling Pathways. YouTube. [Link]

  • A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. National Institutes of Health. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. [Link]

  • In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. National Institutes of Health. [Link]

  • Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in Plant Science. [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]

  • (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester. Pharmaffiliates. [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. MDPI. [Link]

  • Drug off-target effects predicted using structural analysis in the context of a metabolic network model. Vrije Universiteit Amsterdam. [Link]

  • (PDF) Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. ResearchGate. [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Responsible Disposal of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a detailed protocol for the prop...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a detailed protocol for the proper disposal of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, a proline derivative that, like many specialized reagents, requires careful handling from bench to disposal. This document is designed to be a practical, immediate resource for ensuring that waste streams are managed safely, compliantly, and with scientific rigor.

Hazard Assessment and Characterization: An Evidence-Based Approach

Safety Data Sheets for analogous proline derivatives, such as (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate and N-Z-L-proline methyl ester, consistently indicate risks of skin and eye irritation.[1][2] The parent compound, L-proline, exhibits low acute toxicity.[3][4] However, the esterification and N-methylation of the molecule can alter its reactivity and toxicological profile.

Based on this analysis, (4R)-1-Methyl-4-propyl-L-proline Methyl Ester should be handled as a substance that is:

  • Likely to be a skin and eye irritant. [1][2]

  • Potentially harmful if inhaled or ingested.

  • Of unknown flammability and reactivity. In the absence of specific data, it is prudent to avoid co-mingling with strong oxidizing agents, acids, or bases.[1]

Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure the appropriate Personal Protective Equipment is worn. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.To prevent eye irritation from splashes or aerosols.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).To prevent skin contact and potential irritation.
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area. Use a certified respirator if creating aerosols or handling larger quantities.To prevent inhalation of any potentially irritating aerosols.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

For small liquid spills:

  • Alert colleagues in the immediate area.

  • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Gently sweep the saturated absorbent material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

For solid spills:

  • Avoid raising dust.

  • Gently cover the spill with a damp paper towel to minimize aerosolization.

  • Carefully scoop the material into a designated hazardous waste container.

  • Clean the spill area as described above.

  • Collect all cleaning materials as hazardous waste.

All materials used in spill cleanup must be disposed of as hazardous waste.[2][5]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, from the point of generation to final collection.

Step 1: Waste Segregation

Proper segregation is fundamental to safe and compliant chemical waste management.[6]

  • Solid Waste: Collect chemically contaminated solid waste, such as gloves, weigh boats, and absorbent paper, in a designated, clearly labeled, leak-proof container lined with a polyethylene bag.

  • Liquid Waste:

    • Non-aqueous/Organic Solvents: Collect waste (4R)-1-Methyl-4-propyl-L-proline Methyl Ester dissolved in organic solvents in a dedicated, properly vented, and sealed container.

    • Aqueous Solutions: Collect aqueous waste containing the compound in a separate, sealed container.

  • Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.

Crucially, do not mix incompatible waste streams. [1] While the specific incompatibilities of this compound are unknown, as a best practice, avoid mixing it with strong acids, bases, or oxidizing agents.

Step 2: Container Selection and Labeling

The integrity of your waste container is paramount.[6]

  • Compatibility: Use containers made of materials compatible with the waste. For organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate.

  • Condition: Ensure containers are in good condition, free from cracks or leaks, and have a secure, screw-top lid.

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(4R)-1-Methyl-4-propyl-L-proline Methyl Ester" and all other constituents, including solvents.

    • The approximate percentage of each component.

    • The date the container was first used.

    • The relevant hazard characteristics (e.g., "Irritant").

Step 3: Waste Accumulation and Storage

Waste must be stored safely at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).

  • Location: The SAA should be in a well-ventilated area, away from ignition sources and high-traffic areas.

  • Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Container Closure: Keep waste containers closed at all times, except when adding waste.

Step 4: Requesting Waste Pickup

Once a waste container is full (no more than 90% capacity) or has reached the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection. Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

G cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup A Waste Generated ((4R)-1-Methyl-4-propyl-L-proline Methyl Ester) B Is the waste solid, liquid, or sharp? A->B C Solid Waste (e.g., contaminated gloves, paper) B->C Solid D Liquid Waste B->D Liquid E Sharps Waste (e.g., needles, blades) B->E Sharp H Select Compatible Container (e.g., HDPE, glass) C->H F Aqueous Solution D->F Aqueous G Organic Solvent D->G Non-Aqueous E->H F->H G->H I Attach Hazardous Waste Label (Complete all fields) H->I J Store in Satellite Accumulation Area (Secondary Containment for Liquids) I->J K Container Full or Time Limit Reached? J->K K->J No L Request EHS Waste Pickup K->L Yes

Caption: Decision workflow for the disposal of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a cornerstone of scientific excellence. By adhering to these procedures, you not only ensure compliance with federal and local regulations but also contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Kweon, M. H., et al. (2010). Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats. Regulatory Toxicology and Pharmacology, 58(1), 114-120.
  • ResearchGate. (n.d.). Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats. Retrieved from [Link]

  • Chevron. (2023). Safety Data Sheet. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester. Retrieved from [Link]

  • Safety-Kleen. (2025). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). Retrieved from [Link]

  • GCP Applied Technologies. (2014). Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Proline derivatives used in this study. Retrieved from [Link]

  • Springer. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Retrieved from [Link]

  • National Institutes of Health. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. Retrieved from [Link]

  • Mesa Labs. (n.d.). Safety Data Sheet – ProLine. Retrieved from [Link]

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Handling

Personal protective equipment for handling (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

As a Senior Application Scientist, it is my priority to ensure that your work in the laboratory is not only groundbreaking but also conducted with the highest standards of safety. Handling novel or specialized chemical e...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that your work in the laboratory is not only groundbreaking but also conducted with the highest standards of safety. Handling novel or specialized chemical entities like (4R)-1-Methyl-4-propyl-L-proline Methyl Ester requires a proactive and informed approach to safety. Since a comprehensive, peer-reviewed safety profile for this specific compound is not widely available, we must operate under the precautionary principle. This guide is structured to provide a robust framework for safety by drawing parallels from similar proline esters and adhering to established laboratory safety standards.

Our approach is built on a foundation of risk assessment, engineering controls, and finally, the last line of defense: Personal Protective Equipment (PPE). This document will provide you with the essential knowledge to handle this compound confidently and safely, from initial preparation to final disposal.

Hazard Assessment Based on Chemical Analogs

(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a derivative of the amino acid L-proline. To establish a baseline for its potential hazards, we can analyze the safety profiles of structurally similar compounds, such as L-proline methyl ester hydrochloride. Safety Data Sheets (SDS) for these analogs frequently indicate the following potential hazards:

  • Skin Irritation: Many organic esters and amines can cause irritation upon contact with the skin.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of the compound, particularly if it is a fine powder or an aerosolized solution, may cause respiratory tract irritation.[2]

Therefore, all handling procedures must be designed to prevent skin and eye contact and to minimize the potential for inhalation.

Core Personal Protective Equipment (PPE) Recommendations

The selection of PPE is dictated by the specific tasks being performed and the associated risks of exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to protect against workplace hazards.[3][4]

The following table summarizes the minimum PPE requirements for handling (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

TaskRequired Engineering ControlMinimum PPECausality and Rationale
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance Enclosure• Double Nitrile Gloves• Safety Goggles• Lab CoatThe use of a ventilated enclosure is critical to contain fine particulates and prevent inhalation. Double gloving minimizes the risk of exposure from a potential tear in the outer glove during manipulation.
Preparing Solutions Chemical Fume Hood• Nitrile Gloves• Chemical Splash Goggles• Lab CoatWorking in a fume hood contains solvent vapors and potential splashes. Chemical splash goggles offer more complete protection from splashes than standard safety glasses.[1]
Running Reactions & Transfers Chemical Fume Hood• Nitrile Gloves• Chemical Splash Goggles• Lab Coat• Face Shield (if splash risk is high)A face shield provides an additional layer of protection for the entire face during procedures with a higher risk of splashing, such as transfers between vessels or quenching a reaction.
Handling Waste Well-Ventilated Area• Nitrile Gloves• Chemical Splash Goggles• Lab CoatEnsures protection from splashes or residual contamination on waste containers.

A Note on Glove Selection: Nitrile gloves are recommended for their broad resistance to a variety of chemicals.[5] However, always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.[6] For extended operations or when working with aggressive solvents, consult a glove compatibility chart.

Operational Plan: A Step-by-Step Safe Handling Protocol

A self-validating protocol incorporates safety checks at every critical step. The following workflow is designed to minimize exposure and ensure a controlled environment.

Step 1: Pre-Handling Preparation
  • Designate a Workspace: All handling of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester should occur within a certified chemical fume hood.[7]

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present and clean.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[8]

  • Don PPE: Put on the appropriate PPE as detailed in the table above before handling the chemical container.

Step 2: Handling the Compound
  • Weighing: If weighing the solid, perform this task in the fume hood. Use smooth, deliberate motions to avoid creating airborne dust.

  • Transfers: When making solutions or transferring the material, keep the container opening away from your breathing zone.

  • Container Management: Keep the primary container tightly sealed when not in use.

Step 3: Post-Handling Procedures
  • Decontamination: Wipe down the surfaces of the fume hood and any equipment used with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then goggles, and finally the lab coat.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_1 Verify Fume Hood Certification prep_2 Assemble All Glassware & Solvents prep_1->prep_2 prep_3 Locate Eyewash & Shower prep_2->prep_3 prep_4 Don Appropriate PPE (Goggles, Coat, Gloves) prep_3->prep_4 handle_1 Weigh Compound or Measure Solution prep_4->handle_1 handle_2 Perform Transfer or Reaction handle_1->handle_2 handle_3 Seal All Containers Immediately After Use handle_2->handle_3 clean_1 Decontaminate Workspace & Equipment handle_3->clean_1 clean_2 Segregate & Label All Waste clean_1->clean_2 clean_3 Remove PPE (Gloves First) clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4 caption Workflow for Safe Handling of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester

Safe Handling Workflow Diagram

Disposal Plan: Managing Chemical Waste

Proper chemical waste disposal is not just a matter of laboratory practice; it is a legal requirement governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] All waste generated from handling (4R)-1-Methyl-4-propyl-L-proline Methyl Ester must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Determination: The first step is to identify all waste streams.[10] This includes:

    • Unused or expired (4R)-1-Methyl-4-propyl-L-proline Methyl Ester.

    • Contaminated consumables (e.g., pipette tips, gloves, weighing paper).

    • Empty containers (unless triple-rinsed, the rinsate must be collected as hazardous waste).

    • Solutions containing the compound.

  • Segregation: Do not mix incompatible waste streams.[9] Keep waste containing this compound separate from other chemical wastes unless you have confirmed their compatibility.

  • Containerization: Use only approved, chemically resistant, and sealable containers for hazardous waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the compound and any solvents.

  • Accumulation: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal.[11]

G cluster_process Waste Management Protocol start Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Collect in Solid Waste Container is_solid->solid_waste Solid liquid_waste Collect in Liquid Waste Container is_solid->liquid_waste Liquid label_waste Label Container: 'Hazardous Waste' + Full Contents solid_waste->label_waste liquid_waste->label_waste seal_waste Securely Seal Container When Not Adding Waste label_waste->seal_waste store_waste Store in Designated Satellite Accumulation Area seal_waste->store_waste end Arrange for Pickup by Environmental Health & Safety store_waste->end caption Decision Workflow for Disposal of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester Waste

Waste Disposal Workflow Diagram

By integrating these safety and handling protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and your research. Always remember to consult your institution's specific Chemical Hygiene Plan (CHP) for additional guidance.[3][12]

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